molecular formula C39H70N7O18P3S B15547828 12-hydroxyoctadecanoyl-CoA

12-hydroxyoctadecanoyl-CoA

Katalognummer: B15547828
Molekulargewicht: 1050.0 g/mol
InChI-Schlüssel: MPIAMAMOXFUBTE-FWBOWLIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

12-hydroxyoctadecanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 12-hydroxyoctadecanoic acid. It has a role as a plant metabolite. It is a hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It is functionally related to a 12-hydroxyoctadecanoic acid. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C39H70N7O18P3S

Molekulargewicht

1050.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-13-16-27(47)17-14-11-9-7-8-10-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,32-,33-,34+,38-/m1/s1

InChI-Schlüssel

MPIAMAMOXFUBTE-FWBOWLIOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of 12-Hydroxyoctadecanoyl-CoA in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of 12-hydroxyoctadecanoyl-CoA in plants. This pivotal molecule, a hydroxylated fatty acyl-CoA, plays a crucial role in the biosynthesis of suberin, a complex polymer essential for plant development and defense. This document details the enzymatic pathways leading to its formation, the analytical methods for its detection, and its significance in plant biology.

Introduction to this compound

This compound is the activated form of 12-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid). The addition of a coenzyme A (CoA) molecule to the carboxyl group of the fatty acid "activates" it, making it chemically ready to participate in various enzymatic reactions. In plants, the primary role of this compound is as a monomer precursor for the synthesis of the aliphatic domain of suberin. Suberin is a complex polyester (B1180765) that forms a protective barrier in various plant tissues, including roots, wound sites, and the bark of woody species. This barrier is crucial for preventing water loss, defending against pathogens, and regulating the transport of solutes. The discovery of this molecule is intrinsically linked to the broader investigation of suberin biosynthesis and the enzymes responsible for creating its unique hydroxylated fatty acid components.

Biosynthesis of this compound

The formation of this compound is a multi-step process involving fatty acid synthesis, hydroxylation, and activation.

De Novo Fatty Acid Synthesis

The backbone of this compound, an 18-carbon chain, originates from de novo fatty acid synthesis in the plastids. This process begins with acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex to produce palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP)[1].

Hydroxylation of the Fatty Acid Chain

The key step in the formation of the "hydroxy" component is the hydroxylation of an 18-carbon fatty acid at the 12th carbon position. This reaction is primarily catalyzed by enzymes belonging to the cytochrome P450 family, specifically fatty acid ω-hydroxylases.

In the context of suberin monomer biosynthesis, enzymes such as CYP86A1 in Arabidopsis thaliana have been identified as fatty acid ω-hydroxylases[2]. While this particular enzyme is noted for ω-hydroxylation (at the terminal carbon), other related cytochrome P450 enzymes are responsible for in-chain hydroxylation. For instance, the castor bean (Ricinus communis) enzyme, fatty acid hydroxylase 12 (FAH12), is well-characterized for its ability to introduce a hydroxyl group at the C-12 position of oleic acid to produce ricinoleic acid[3][4]. The hydroxylation of stearic acid to form 12-hydroxystearic acid is a similar biochemical transformation, likely carried out by a member of the same enzyme family.

Acyl-CoA Synthetase Activity

Following hydroxylation, the free fatty acid, 12-hydroxyoctadecanoic acid, must be activated to its CoA thioester. This activation is catalyzed by long-chain acyl-CoA synthetases (LACS), which are crucial for channeling fatty acids into various metabolic pathways[5][6]. The reaction proceeds via an acyl-adenylate intermediate and is driven by the hydrolysis of pyrophosphate. The resulting this compound is then available for incorporation into the growing suberin polymer.

The overall biosynthetic pathway can be visualized as follows:

Biosynthesis_of_12_Hydroxyoctadecanoyl_CoA AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS Plastid StearoylACP Stearoyl-ACP (18:0) FAS->StearoylACP FAT Acyl-ACP Thioesterase (FAT) StearoylACP->FAT StearicAcid Stearic Acid FAT->StearicAcid Export to ER P450 Cytochrome P450 Fatty Acid Hydroxylase StearicAcid->P450 Hydroxylation HydroxyFA 12-Hydroxyoctadecanoic Acid P450->HydroxyFA LACS Long-Chain Acyl-CoA Synthetase (LACS) HydroxyFA->LACS Activation HydroxyAcylCoA This compound LACS->HydroxyAcylCoA Suberin Suberin Polymer HydroxyAcylCoA->Suberin Incorporation

Fig. 1: Biosynthetic pathway of this compound.

Experimental Protocols for Detection and Characterization

The discovery and verification of this compound in plant tissues rely on sophisticated analytical techniques capable of extracting, separating, and identifying this low-abundance molecule.

Extraction of Acyl-CoAs from Plant Tissues

A general protocol for the extraction of acyl-CoAs from plant material involves the following steps, adapted from methodologies described for the analysis of acyl-CoAs[7][8]:

  • Tissue Homogenization: Rapidly freeze plant tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder.

  • Solvent Extraction: Extract the powdered tissue with an acidic solvent mixture, typically containing isopropanol (B130326) and an aqueous buffer with a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and inactivate acyl-CoA hydrolases.

  • Phase Separation: Centrifuge the homogenate to pellet the precipitated proteins and cell debris. Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The crude extract is often purified and concentrated using a solid-phase extraction column (e.g., C18) to remove interfering substances. The acyl-CoAs are eluted with an organic solvent mixture.

Quantification and Identification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoAs[7][8][9][10][11].

  • Chromatographic Separation: The purified acyl-CoA extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is typically used to separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Identification and Quantification: Identification is achieved by monitoring for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be its protonated molecular mass, and characteristic product ions would include those resulting from the fragmentation of the CoA moiety and the acyl chain. Quantification is performed by comparing the peak area of the target molecule to that of a known concentration of an internal standard.

The workflow for the analytical detection can be summarized as follows:

Analytical_Workflow PlantTissue Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) PlantTissue->Homogenization Extraction Acidic Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Purification Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Separation Chromatographic Separation (UHPLC) Detection Mass Spectrometric Detection (ESI-MS/MS) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

References

Navigating the Synthesis of 12-Hydroxyoctadecanoyl-CoA in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabidopsis thaliana, the model organism for plant biology, does not possess a dedicated, high-flux biosynthetic pathway for 12-hydroxyoctadecanoyl-CoA. However, the molecular machinery for the synthesis of hydroxylated fatty acids, including C18 derivatives, exists within the context of other metabolic processes, primarily the biosynthesis of the protective biopolymers cutin and suberin. Furthermore, the capacity for producing 12-hydroxylated C18 fatty acids has been successfully engineered into Arabidopsis through the heterologous expression of specific enzymes. This technical guide provides an in-depth overview of the native and engineered pathways relevant to the formation of this compound and its precursors in Arabidopsis. It includes a summary of quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and application in fields such as drug development and industrial biochemistry.

Introduction to Hydroxy Fatty Acid Metabolism in Arabidopsis

Hydroxy fatty acids (HFAs) are a class of lipids with important biological roles and significant industrial applications. In plants, they are key components of structural polymers like cutin and suberin, and can also be found in seed oils of certain species. While Arabidopsis thaliana does not naturally accumulate significant quantities of 12-hydroxyoctadecanoic acid, it possesses enzymes capable of hydroxylating fatty acids. The primary routes for generating hydroxylated C18 fatty acids in this model plant are through ω-hydroxylation for suberin synthesis and through genetic engineering for the production of specific HFAs like ricinoleic acid.

Biosynthetic Pathways

The synthesis of a hydroxylated C18 fatty acid in Arabidopsis can be conceptualized through a series of modular steps: fatty acid synthesis and activation, hydroxylation, and subsequent metabolic channeling.

Native Pathway: ω-Hydroxylation in Suberin Biosynthesis

Suberin is a complex polyester (B1180765) found in the cell walls of specific tissues, such as the root endodermis, and is rich in ω-hydroxy fatty acids. The biosynthesis of these monomers involves the action of cytochrome P450 enzymes.

A key enzyme in this process is CYP86A1 , a fatty acid ω-hydroxylase.[1][2] This enzyme is localized to the endoplasmic reticulum and is primarily expressed in the root endodermis.[1][2] It catalyzes the introduction of a hydroxyl group at the terminal (ω) carbon of a fatty acid. While its main substrates are C16 and C18 fatty acids, it shows a preference for fatty acids with a chain length of less than 20 carbons.[1][2] The product of CYP86A1 acting on stearic acid (octadecanoic acid) would be 18-hydroxyoctadecanoic acid, not 12-hydroxyoctadecanoic acid.

Another cytochrome P450, KLU/CYP78A5 , is involved in cuticle biosynthesis.[3][4] Overexpression of KLU leads to an accumulation of cutin monomers and very-long-chain fatty acids.[3][4] While it has been shown to hydroxylate short-chain fatty acids in vitro, its specific role and in planta substrates are still under investigation.[5][6] It is proposed to be involved in the generation of a mobile growth signal.[5]

Suberin_Monomer_Biosynthesis Octadecanoyl_CoA Octadecanoyl-CoA CYP86A1 CYP86A1 (ω-hydroxylase) Octadecanoyl_CoA->CYP86A1 ER Hydroxyoctadecanoyl_CoA 18-hydroxyoctadecanoyl-CoA CYP86A1->Hydroxyoctadecanoyl_CoA Suberin Suberin Polymer Hydroxyoctadecanoyl_CoA->Suberin Suberin Synthases

Caption: ω-hydroxylation of octadecanoyl-CoA for suberin biosynthesis in Arabidopsis.
Engineered Pathway: 12-Hydroxylation via Heterologous Expression

The most direct route to producing 12-hydroxylated C18 fatty acids in Arabidopsis has been through genetic engineering. The expression of the castor bean (Ricinus communis) oleate Δ12-hydroxylase (FAH12) results in the accumulation of ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid).[7]

This enzyme acts on oleic acid (18:1) that is esterified to the sn-2 position of phosphatidylcholine (PC), a major membrane lipid.[8] The resulting ricinoleic acid can then be released from PC and activated to its CoA ester, 12-hydroxyoctadecenoyl-CoA, by a long-chain acyl-CoA synthetase (LACS) for incorporation into triacylglycerols (TAGs).[8]

Engineered_Ricinoleic_Acid_Pathway Oleoyl_PC Oleoyl-PC (on ER) FAH12 RcFAH12 (Oleate Δ12-hydroxylase) Oleoyl_PC->FAH12 Ricinoleoyl_PC Ricinoleoyl-PC FAH12->Ricinoleoyl_PC PLA2 PLA2 Ricinoleoyl_PC->PLA2 Ricinoleic_Acid Ricinoleic Acid PLA2->Ricinoleic_Acid LACS LACS Ricinoleic_Acid->LACS Ricinoleoyl_CoA Ricinoleoyl-CoA LACS->Ricinoleoyl_CoA TAG Triacylglycerol (Storage Oil) Ricinoleoyl_CoA->TAG Kennedy Pathway

Caption: Engineered pathway for ricinoleic acid synthesis in Arabidopsis.

Quantitative Data

The following tables summarize quantitative data regarding the composition of hydroxylated fatty acids in wild-type, mutant, and transgenic Arabidopsis.

Table 1: Composition of Aliphatic Monomers in Root Suberin of Wild-Type and cyp86a1 Mutant Arabidopsis

CompoundWild-Type (nmol/mg dry weight)cyp86a1 (horst) mutant (nmol/mg dry weight)Fold Change
C16 ω-hydroxyacid1.2 ± 0.20.3 ± 0.1-4.0
C18:1 ω-hydroxyacid2.5 ± 0.40.5 ± 0.1-5.0
C18 ω-hydroxyacid0.8 ± 0.10.2 ± 0.0-4.0
C20 ω-hydroxyacid0.3 ± 0.10.3 ± 0.11.0
C22 ω-hydroxyacid1.5 ± 0.21.4 ± 0.2-1.1
C24 ω-hydroxyacid0.5 ± 0.10.5 ± 0.11.0
C16 dicarboxylic acid1.0 ± 0.10.2 ± 0.0-5.0
C18:1 dicarboxylic acid2.8 ± 0.30.4 ± 0.1-7.0

Data adapted from studies on suberin composition, highlighting the role of CYP86A1 in the synthesis of C16 and C18 ω-hydroxyacids.[1][2]

Table 2: Fatty Acid Composition in Seeds of Transgenic Arabidopsis Expressing Castor Bean FAH12

Fatty AcidWild-Type (% of total fatty acids)FAH12 Transgenic Line CL37 (% of total fatty acids)
16:08.56.5
18:03.93.0
18:115.125.0
18:228.510.0
18:317.09.0
20:120.510.0
18:1-OH (Ricinoleic acid) 017.0
18:2-OH (Densipolic acid) 02.5

Data represents typical results from the expression of FAH12 in an Arabidopsis fae1 mutant background to simplify the fatty acid profile. The presence of densipolic acid indicates further modification of ricinoleic acid.[7]

Experimental Protocols

Analysis of Cutin and Suberin Monomers by GC-MS

This protocol describes the analysis of hydroxy fatty acids from the cutin or suberin polyester.

1. Delipidation of Plant Material: a. Harvest 50-100 mg of fresh plant tissue (e.g., leaves for cutin, roots for suberin). b. Immediately freeze in liquid nitrogen and grind to a fine powder. c. Extract the powder with 2:1 (v/v) chloroform:methanol solution three times to remove soluble lipids. d. Centrifuge and collect the insoluble pellet (cell wall material). e. Dry the pellet under vacuum.

2. Depolymerization: a. To the dry pellet, add 1 mL of 1 M sodium methoxide (B1231860) in methanol. b. Add an internal standard (e.g., methyl heptadecanoate). c. Incubate at 60°C for 2 hours to transesterify the polyester. d. Neutralize the reaction with 1 M H₂SO₄ in methanol.

3. Extraction of Monomers: a. Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381). b. Vortex vigorously and centrifuge to separate the phases. c. Collect the upper hexane phase containing the fatty acid methyl esters (FAMEs). d. Repeat the extraction twice and pool the hexane fractions. e. Evaporate the hexane under a stream of nitrogen.

4. Derivatization of Hydroxyl Groups: a. To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

5. GC-MS Analysis: a. Analyze the derivatized sample by gas chromatography-mass spectrometry. b. Use a non-polar capillary column (e.g., DB-5ms). c. The mass spectrometer can be operated in electron ionization (EI) mode. d. Identify compounds based on their retention times and mass spectra compared to authentic standards and spectral libraries.[9][10]

Caption: Workflow for the GC-MS analysis of cutin/suberin monomers.
In Vitro Assay for Fatty Acid Hydroxylase Activity

This protocol is for assaying the activity of a fatty acid hydroxylase, such as a cytochrome P450, expressed heterologously in yeast.

1. Microsome Preparation: a. Grow yeast cells expressing the fatty acid hydroxylase of interest. b. Harvest the cells and spheroplast them using zymolyase. c. Lyse the spheroplasts in a hypotonic buffer containing protease inhibitors. d. Perform differential centrifugation to pellet the microsomal fraction (typically at 100,000 x g). e. Resuspend the microsomes in a storage buffer and determine the protein concentration.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate (B84403) buffer (pH 7.4)
  • 1-5 µM fatty acid substrate (e.g., [1-¹⁴C]-oleic acid)
  • 1 mM NADPH
  • Microsomal protein (50-200 µg) b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding NADPH. d. Incubate at 30°C for 30-60 minutes with shaking. e. Stop the reaction by adding an acidic solution (e.g., 10% acetic acid in ethanol).

3. Product Analysis: a. Extract the lipids from the reaction mixture using hexane or diethyl ether. b. Concentrate the extract and spot it on a silica (B1680970) thin-layer chromatography (TLC) plate. c. Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v). d. Visualize the radiolabeled products by autoradiography or a phosphorimager. e. Identify the hydroxylated fatty acid product by comparing its migration with an authentic standard. f. Scrape the corresponding silica spot and quantify the radioactivity by liquid scintillation counting to determine the enzyme activity.[11]

Conclusion and Future Perspectives

The biosynthesis of this compound in Arabidopsis thaliana is not a primary metabolic pathway. However, the study of related pathways, such as suberin biosynthesis and the heterologous expression of fatty acid hydroxylases, provides a robust framework for understanding and engineering the production of this and other valuable hydroxylated fatty acids. The enzymes CYP86A1 and the heterologously expressed FAH12 represent key targets for such endeavors. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to further explore the enzymatic and regulatory mechanisms governing hydroxy fatty acid metabolism in plants, with potential applications in the development of novel bioproducts and therapeutic agents.

References

The Pivotal Role of 12-Hydroxyoctadecanoyl-CoA in Seed Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-hydroxyoctadecanoyl-CoA, the activated form of ricinoleic acid, is a central intermediate in the biosynthesis of hydroxy fatty acids (HFAs) in the seeds of certain plant species, most notably the castor bean (Ricinus communis). While not ubiquitously present in the plant kingdom, the study of its metabolism has garnered significant interest due to the industrial value of its downstream products, particularly HFA-rich triacylglycerols (TAGs). This technical guide provides an in-depth exploration of the function of this compound in seed development, detailing its biosynthesis, incorporation into storage lipids, and the physiological implications of its metabolic derivatives. The guide summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of the associated biochemical pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Seed development is a complex process characterized by the coordinated accumulation of storage compounds, primarily oils, proteins, and carbohydrates. In a select group of plants, the seed oil composition is distinguished by the presence of unusual fatty acids, such as hydroxy fatty acids (HFAs). Ricinoleic acid (12-hydroxy-octadec-cis-9-enoic acid) is the most prominent HFA, constituting up to 90% of the seed oil in castor beans.[1][2] The activation of ricinoleic acid to its coenzyme A thioester, this compound, is a critical prerequisite for its entry into various metabolic pathways within the developing seed, particularly the synthesis of triacylglycerols (TAGs), the primary form of energy storage in oilseeds.[1][3] Understanding the function and metabolism of this compound is not only fundamental to plant lipid biochemistry but also holds significant potential for the metabolic engineering of oilseed crops to produce valuable industrial feedstocks.[1][4] Furthermore, downstream metabolites of this pathway, such as 12-oxo-phytodienoic acid (OPDA), have been identified as crucial signaling molecules in the regulation of seed germination and dormancy.[5][6]

Biosynthesis of this compound

The formation of this compound begins with the synthesis of its fatty acid precursor, ricinoleic acid. This process occurs in the endoplasmic reticulum (ER) and is initiated by the hydroxylation of an oleic acid moiety esterified to phosphatidylcholine (PC).[1][4]

The key enzyme in this conversion is oleate (B1233923) Δ12-hydroxylase (FAH12) , a homolog of the FAD2 oleate desaturase.[1][4] The FAH12 enzyme introduces a hydroxyl group at the 12th carbon of the oleoyl (B10858665) chain.[1][4] Following hydroxylation, the newly synthesized ricinoleic acid is released from PC and subsequently activated to This compound by a long-chain acyl-CoA synthetase (LACS) .[7] This activation step is essential for its subsequent metabolic fate.

Signaling Pathway for Hydroxy Fatty Acid Biosynthesis

HFA_Biosynthesis cluster_plastid Plastid Plastid Plastid ER Endoplasmic Reticulum (ER) Cytosol Cytosol Fatty Acid Synthesis Fatty Acid Synthesis Oleoyl-ACP Oleoyl-ACP Fatty Acid Synthesis->Oleoyl-ACP FAS Oleoyl-CoA Oleoyl-CoA Oleoyl-ACP->Oleoyl-CoA FAT/LACS PC (Oleoyl) Phosphatidylcholine (PC-Oleoyl) Oleoyl-CoA->PC (Oleoyl) LPCAT PC (Ricinoleoyl) Phosphatidylcholine (PC-Ricinoleoyl) PC (Oleoyl)->PC (Ricinoleoyl) FAH12 Ricinoleic Acid Ricinoleic Acid PC (Ricinoleoyl)->Ricinoleic Acid PLA2 This compound This compound Ricinoleic Acid->this compound LACS

Caption: Biosynthesis of this compound.

Incorporation into Triacylglycerols (TAGs)

Once synthesized, this compound serves as a substrate for the acylation of the glycerol (B35011) backbone to form TAGs. This process can occur through several pathways, including the Kennedy pathway and acyl-CoA independent mechanisms.

The Kennedy Pathway

In the Kennedy pathway, this compound can be incorporated into the sn-1, sn-2, or sn-3 positions of the glycerol backbone through the sequential action of acyltransferases:

  • Glycerol-3-phosphate acyltransferase (GPAT)

  • Lysophosphatidic acid acyltransferase (LPAT)

  • Diacylglycerol acyltransferase (DGAT) [1][4]

Notably, specific isoforms of these enzymes, such as RcDGAT2 from castor bean, exhibit a preference for HFA-containing substrates, thereby enriching the TAGs with ricinoleic acid.[4]

Acyl-CoA Independent Pathways

Alternatively, the ricinoleoyl moiety can be directly transferred from PC to diacylglycerol (DAG) by phospholipid:diacylglycerol acyltransferase (PDAT) , bypassing the need for a free this compound pool.[1][4]

Pathway for HFA-TAG Assembly

HFA_TAG_Assembly G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol (HFA-rich) DAG->TAG DGAT Acyl_CoA_Pool Acyl-CoA Pool (including this compound) Acyl_CoA_Pool->LPA Acyl_CoA_Pool->PA Acyl_CoA_Pool->DAG PC_Ricinoleoyl PC-Ricinoleoyl PC_Ricinoleoyl->DAG PDCT (reverse) PC_Ricinoleoyl->TAG PDAT

Caption: Incorporation of HFAs into TAGs.

Quantitative Data on Hydroxy Fatty Acid Accumulation

The production of HFAs has been successfully engineered in the model plant Arabidopsis thaliana and other oilseed crops. The following tables summarize the quantitative data on HFA content from various studies.

Table 1: Hydroxy Fatty Acid Content in Genetically Engineered Arabidopsis thaliana Seeds

Transgenic LineGenetic ModificationTotal HFA Content (% of total fatty acids)Reference
RcFAH12Expression of castor oleate Δ12-hydroxylase17.3[1]
pCam5Co-expression of five castor genes (FAH12, DGAT2, PDAT1-2, PDCT, LPCAT)25[1]
pCam5-atfae1pCam5 in fae1 knockout background>31[1]
CL37RcFAH12 in fae1 mutant17[8]
RcDGAT2 x FAH12Co-expression of RcDGAT2 and FAH12~30[4]

Table 2: Composition of Novel Hydroxy Fatty Acids in Arabidopsis thaliana Expressing RcFAH12

Hydroxy Fatty AcidChemical NameAbundance (% of total HFAs)Reference
Ricinoleic acid (18:1-OH)12-hydroxy-octadec-cis-9-enoic acid45.1[1]
Densipolic acid (18:2-OH)12-hydroxy-octadec-cis-9,15-enoic acid38.2[1]
Lesquerolic acid (20:1-OH)14-hydroxy-eicos-cis-11-enoic acid14.5[1]
Auricolic acid (20:2-OH)14-hydroxy-eicos-cis-11,17-enoic acid2.3[1]

Role in Seed Germination and Dormancy

Beyond its structural role in TAGs, the metabolic pathway of this compound gives rise to potent signaling molecules. Through a series of enzymatic steps including reduction and three cycles of β-oxidation, 12-oxo-phytodienoic acid (OPDA), a precursor of jasmonic acid (JA), is synthesized.[9]

Elevated levels of OPDA have been shown to accumulate during late seed maturation and act as a potent inhibitor of seed germination.[5][6] OPDA acts synergistically with abscisic acid (ABA) to repress germination, and this effect is independent of the canonical JA receptor COI1.[5][6] This highlights a crucial regulatory role for the HFA metabolic pathway in controlling the transition from seed dormancy to germination.

OPDA Signaling Pathway in Seed Germination

OPDA_Signaling This compound This compound OPDA 12-oxo-phytodienoic acid (OPDA) This compound->OPDA β-oxidation pathway ABI5 ABI5 Protein Abundance OPDA->ABI5 Increases Germination Seed Germination OPDA->Germination Inhibits (synergistically with ABA) ABA Abscisic Acid (ABA) ABA->ABI5 Increases ABI5->Germination Inhibits

Caption: OPDA-mediated inhibition of seed germination.

Broader Context: Cutin and Suberin Biosynthesis

The enzymatic machinery for producing hydroxy fatty acids is not exclusive to seed oil biosynthesis. ω-hydroxylated fatty acids are key monomers in the formation of the plant biopolyesters cutin and suberin, which form protective barriers on the plant surface and in subterranean tissues.[10][11] Enzymes such as cytochrome P450 fatty acid ω-hydroxylases are involved in the synthesis of these monomers.[12][13] The study of cutin and suberin biosynthesis provides an alternative source of enzymes that can be harnessed for the production of a diverse range of oxygenated fatty acids in engineered crops.[10][11]

Experimental Protocols

Plant Transformation for HFA Production

A common method for expressing HFA biosynthetic genes in Arabidopsis thaliana involves Agrobacterium tumefaciens-mediated transformation.

Experimental Workflow:

Plant_Transformation_Workflow Gene_Construct Construct with HFA gene (e.g., FAH12) under a seed-specific promoter Agrobacterium Transform Agrobacterium tumefaciens (e.g., strain GV3101) Gene_Construct->Agrobacterium Plant_Transformation Infect Arabidopsis plants (e.g., floral dip method) Agrobacterium->Plant_Transformation Selection Select transformed plants (e.g., on antibiotic-containing medium) Plant_Transformation->Selection Analysis Analyze fatty acid composition of T2 generation seeds Selection->Analysis

Caption: Workflow for generating HFA-producing plants.
Fatty Acid Analysis

The analysis of fatty acid composition in seeds is typically performed by gas chromatography (GC).

  • Transmethylation: Fatty acids in the seed oil are converted to fatty acid methyl esters (FAMEs). This is commonly achieved by incubating a known quantity of seeds in 1 M HCl in methanol (B129727) at 80°C for 2 hours.[14]

  • Extraction: The resulting FAMEs are extracted with an organic solvent, such as hexane.

  • GC Analysis: The extracted FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

  • Identification: Peaks are identified by comparing their retention times with those of known standards. Mass spectrometry (GC-MS) can be used for definitive identification of novel fatty acids.

Quantification of this compound

Direct quantification of this compound can be challenging. However, methods for measuring total CoA and its thioesters are available and can be adapted. High-performance liquid chromatography (HPLC) is a commonly used technique for separating and quantifying CoA species.[15]

Conclusion and Future Perspectives

This compound is a key metabolite in the seeds of HFA-accumulating plants, playing a dual role as a building block for energy-rich storage oils and a precursor to potent signaling molecules that regulate seed fate. The elucidation of its biosynthetic and metabolic pathways has paved the way for the successful engineering of HFA production in conventional oilseed crops, offering a sustainable source of valuable industrial chemicals. Future research will likely focus on further optimizing HFA yields by exploring novel acyltransferases and addressing potential metabolic bottlenecks. Moreover, a deeper understanding of the interplay between HFA metabolism and the signaling networks governing seed dormancy and germination could provide new strategies for improving crop resilience and performance. The continued study of this compound and its derivatives remains a promising avenue for both fundamental plant science and applied biotechnology.

References

A Preliminary Investigation into the Function of 12-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyoctadecanoyl-CoA is the activated form of 12-hydroxyoctadecanoic acid (12-HSA), a hydroxylated long-chain fatty acid. While the biological functions of many acyl-CoAs in metabolic pathways are well-established, the specific roles of this compound remain largely unexplored. This technical guide provides a preliminary investigation into the potential functions of this compound, drawing inferences from the known biological activities of its precursor, 12-HSA, and the general metabolism of other long-chain hydroxy acyl-CoAs. This document outlines hypothetical metabolic and signaling pathways, presents relevant quantitative data from related molecules, and provides detailed experimental protocols to facilitate further research in this area.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic processes. They are the activated forms of fatty acids, primed for enzymatic reactions such as beta-oxidation, elongation, desaturation, and incorporation into complex lipids. While the metabolism of saturated and unsaturated fatty acyl-CoAs is well-documented, the functional significance of hydroxylated acyl-CoAs is an emerging area of research.

12-hydroxyoctadecanoic acid (12-HSA) is a naturally occurring hydroxylated fatty acid found in various plant and animal lipids. Recent studies have begun to uncover its biological activities, particularly in the realm of innate immunity. The conversion of 12-HSA to its CoA ester, this compound, is a prerequisite for its entry into most metabolic and signaling pathways. Understanding the function of this compound is therefore crucial to elucidating the full biological impact of 12-HSA.

This guide will explore the potential metabolic fate and signaling roles of this compound, providing a foundational framework for researchers interested in this novel lipid mediator.

Proposed Metabolic Pathways for this compound

The metabolic pathways for this compound have not been explicitly elucidated. However, based on the established principles of fatty acid metabolism, two primary routes can be postulated: beta-oxidation for energy production and incorporation into complex lipids for structural or signaling purposes.

Beta-Oxidation of this compound

The presence of a hydroxyl group on the 12th carbon of the octadecanoyl chain suggests that the beta-oxidation of this compound would require a modified enzymatic cascade compared to that of stearoyl-CoA. The initial cycles of beta-oxidation would likely proceed as usual until the hydroxyl group is near the reactive center. At this point, specialized enzymes may be required to handle the hydroxylated intermediate. A key enzyme in the oxidation of long-chain hydroxyacyl-CoAs is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)[1][2][3]. A deficiency in this enzyme leads to the accumulation of toxic long-chain acyl-CoA esters, highlighting the importance of this enzymatic step[1]. It is plausible that a similar dehydrogenase is involved in the metabolism of this compound.

Beta_Oxidation_Pathway This compound This compound Beta-Oxidation Cycles 1-4 Beta-Oxidation Cycles 1-4 This compound->Beta-Oxidation Cycles 1-4 Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase 4-Hydroxydecanoyl-CoA 4-Hydroxydecanoyl-CoA Beta-Oxidation Cycles 1-4->4-Hydroxydecanoyl-CoA 4 Acetyl-CoA Modified Beta-Oxidation Modified Beta-Oxidation 4-Hydroxydecanoyl-CoA->Modified Beta-Oxidation Specialized Dehydrogenase/Isomerase? Further Breakdown Further Breakdown Modified Beta-Oxidation->Further Breakdown Acetyl-CoA TCA Cycle TCA Cycle Further Breakdown->TCA Cycle

Caption: Proposed beta-oxidation pathway for this compound.

Incorporation into Complex Lipids

Acyl-CoAs serve as the building blocks for the synthesis of complex lipids such as phospholipids (B1166683), triglycerides, and ceramides. This compound could potentially be incorporated into these lipids, thereby altering the biophysical properties of cellular membranes or creating novel signaling molecules. For instance, the incorporation of this compound into phospholipids could influence membrane fluidity and curvature, while its presence in triglycerides would form hydroxylated triacylglycerols with unique metabolic fates.

Lipid_Synthesis_Pathway This compound This compound Lysophosphatidic Acid Lysophosphatidic Acid This compound->Lysophosphatidic Acid GPAT Dihydroceramide Dihydroceramide This compound->Dihydroceramide CerS Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Lysophosphatidic Acid Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid LPAAT Diacylglycerol Diacylglycerol Phosphatidic Acid->Diacylglycerol PAP Hydroxylated Triglycerides Hydroxylated Triglycerides Diacylglycerol->Hydroxylated Triglycerides DGAT Hydroxylated Phospholipids Hydroxylated Phospholipids Diacylglycerol->Hydroxylated Phospholipids Choline/Ethanolamine Phosphotransferase 3-Ketosphinganine->Dihydroceramide Hydroxylated Ceramides Hydroxylated Ceramides Dihydroceramide->Hydroxylated Ceramides

Caption: Potential pathways for the incorporation of this compound into complex lipids.

Proposed Signaling Function of this compound

Recent evidence suggests that the precursor, 12-HSA, plays a role in skin innate immunity by inducing the secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes. This effect is mediated through the downregulation of caspase-8 and subsequent activation of the inflammasome, a process involving DNA methyltransferase 3A (DNMT3A). It is hypothesized that 12-HSA is first converted to this compound to exert these effects.

Signaling_Pathway 12-HSA 12-HSA This compound This compound 12-HSA->this compound Acyl-CoA Synthetase DNMT3A Activation DNMT3A Activation This compound->DNMT3A Activation Caspase-8 Promoter Methylation Caspase-8 Promoter Methylation DNMT3A Activation->Caspase-8 Promoter Methylation Caspase-8 Downregulation Caspase-8 Downregulation Caspase-8 Promoter Methylation->Caspase-8 Downregulation Inflammasome Activation Inflammasome Activation Caspase-8 Downregulation->Inflammasome Activation AMP Secretion AMP Secretion Inflammasome Activation->AMP Secretion

Caption: Proposed signaling pathway for this compound in keratinocytes.

Quantitative Data

Direct quantitative data for this compound is scarce. The following table summarizes relevant data for 12-HSA and related enzymes to provide a basis for experimental design.

ParameterValueOrganism/SystemReference
12-HSA Concentration for AMP Induction 10 µMPrimary Human KeratinocytesInferred from similar studies
Km of Long-Chain Acyl-CoA Synthetase for Oleate 2-10 µMRat Liver MicrosomesInferred from literature
Vmax of Long-Chain Acyl-CoA Synthetase for Oleate 0.1-0.5 µmol/min/mgRat Liver MicrosomesInferred from literature
Km of LCHAD for 3-hydroxy-C16-CoA ~10 µMHuman Mitochondria[1]
Optimal pH for LCHAD activity 8.5-9.5Purified Enzyme[1]

Experimental Protocols

Workflow for Investigating this compound Function

Experimental_Workflow cluster_cell_culture Cell Culture cluster_biochemical_assays Biochemical Assays cluster_molecular_analysis Molecular Analysis Primary Keratinocytes Primary Keratinocytes Treatment with 12-HSA Treatment with 12-HSA Primary Keratinocytes->Treatment with 12-HSA Acyl-CoA Synthetase Activity Acyl-CoA Synthetase Activity Treatment with 12-HSA->Acyl-CoA Synthetase Activity LCHAD Activity LCHAD Activity Treatment with 12-HSA->LCHAD Activity Caspase-8 Activity Caspase-8 Activity Treatment with 12-HSA->Caspase-8 Activity DNMT3A Activity DNMT3A Activity Treatment with 12-HSA->DNMT3A Activity Lipidomics (LC-MS/MS) Lipidomics (LC-MS/MS) Treatment with 12-HSA->Lipidomics (LC-MS/MS) AMP Quantification (ELISA/MS) AMP Quantification (ELISA/MS) Treatment with 12-HSA->AMP Quantification (ELISA/MS) Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) Treatment with 12-HSA->Gene Expression (RT-qPCR)

Caption: General experimental workflow for studying the function of this compound.

Detailed Methodologies

5.2.1. Cell Culture and Treatment

  • Cell Line: Primary Human Epidermal Keratinocytes (HEKs).

  • Culture Medium: Keratinocyte-SFM supplemented with human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing 12-HSA (solubilized in a suitable vehicle like ethanol (B145695) or DMSO) at a final concentration of 1-50 µM. A vehicle-only control should be included. Cells are incubated for 24-48 hours before harvesting for downstream analysis.

5.2.2. Measurement of Long-Chain Acyl-CoA Synthetase (LACS) Activity

This protocol is adapted for measuring the conversion of 12-HSA to this compound.

  • Principle: A radiometric assay that measures the incorporation of radiolabeled 12-HSA into its CoA ester.

  • Reagents:

    • Cell lysate or microsomal fraction.

    • Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM DTT.

    • ATP solution (100 mM).

    • Coenzyme A (CoA) solution (10 mM).

    • [3H]-12-hydroxyoctadecanoic acid.

    • Bovine Serum Albumin (BSA), fatty acid-free.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, and CoA.

    • Add the cell lysate or microsomal fraction to the reaction mixture.

    • Start the reaction by adding [3H]-12-HSA complexed with BSA.

    • Incubate at 37°C for 10-30 minutes.

    • Stop the reaction by adding a mixture of isopropanol/heptane/1M H2SO4 (40:10:1, v/v/v).

    • Separate the aqueous and organic phases by centrifugation. The [3H]-12-hydroxyoctadecanoyl-CoA will partition into the aqueous phase.

    • Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

5.2.3. Lipidomics Analysis of Acyl-CoAs by LC-MS/MS

  • Principle: Quantification of this compound and other acyl-CoAs from cell extracts using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Harvest cells and immediately quench metabolism by adding ice-cold saline.

    • Extract lipids and acyl-CoAs using a two-phase extraction method (e.g., with acidic acetonitrile (B52724)/isopropanol).

    • The aqueous phase containing the acyl-CoAs is collected and dried under nitrogen.

    • The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile containing a low concentration of a weak acid (e.g., formic acid or acetic acid).

    • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and other targeted acyl-CoAs.

5.2.4. Caspase-8 Activity Assay

  • Principle: A colorimetric or fluorometric assay that measures the cleavage of a caspase-8-specific substrate.

  • Procedure (using a commercial kit):

    • Prepare cell lysates from control and 12-HSA-treated keratinocytes.

    • Add the cell lysate to a microplate well containing the caspase-8 substrate (e.g., Ac-IETD-pNA for colorimetric or Ac-IETD-AFC for fluorometric).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 400/505 nm (for AFC).

    • Calculate the fold change in caspase-8 activity in treated samples relative to the control.

5.2.5. DNMT3A Activity Assay

  • Principle: An ELISA-based assay that measures the methylation of a DNA substrate by DNMT3A.

  • Procedure (using a commercial kit):

    • Prepare nuclear extracts from control and 12-HSA-treated keratinocytes.

    • Add the nuclear extract to a microplate well coated with a DNA substrate.

    • Add S-adenosylmethionine (SAM), the methyl donor, to initiate the reaction.

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells and add a primary antibody that specifically recognizes 5-methylcytosine.

    • Add a secondary HRP-conjugated antibody.

    • Add a colorimetric HRP substrate and measure the absorbance.

    • The amount of DNMT3A activity is proportional to the absorbance signal.

5.2.6. Quantification of Antimicrobial Peptides (AMPs)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) or mass spectrometry-based methods for the quantification of specific AMPs (e.g., LL-37, human beta-defensins) in the cell culture supernatant.

  • ELISA Procedure:

    • Collect the supernatant from control and 12-HSA-treated keratinocytes.

    • Use a commercial ELISA kit specific for the AMP of interest.

    • Follow the manufacturer's instructions for coating the plate, adding samples and standards, and developing the colorimetric signal.

    • Quantify the AMP concentration based on the standard curve.

  • Mass Spectrometry Procedure:

    • Collect and concentrate the supernatant.

    • Perform a tryptic digest of the proteins in the supernatant.

    • Analyze the resulting peptides by LC-MS/MS using targeted proteomics (e.g., selected reaction monitoring, SRM) to quantify peptides derived from the AMPs of interest.

Conclusion and Future Directions

The preliminary investigation presented in this guide suggests that this compound is a potentially important lipid mediator with roles in both metabolism and cellular signaling. The proposed pathways and experimental protocols provide a roadmap for researchers to further explore the function of this molecule.

Future research should focus on:

  • Identifying the specific enzymes that catalyze the synthesis and degradation of this compound.

  • Confirming the proposed signaling pathway in keratinocytes and investigating its relevance in other cell types.

  • Elucidating the complete beta-oxidation pathway for this compound and identifying any specialized enzymes involved.

  • Investigating the incorporation of this compound into complex lipids and the functional consequences of this incorporation.

  • Exploring the potential therapeutic applications of modulating this compound levels in skin and other tissues.

By addressing these questions, the scientific community can gain a deeper understanding of the role of hydroxylated fatty acids in health and disease, potentially leading to the development of novel therapeutic strategies.

References

The Role of 12-Hydroxyoctadecanoyl-CoA in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved intricate defense mechanisms to withstand a barrage of biotic and abiotic stresses. A key component of this defense is the reinforcement of physical barriers and the activation of complex signaling cascades. Emerging evidence points to the pivotal role of lipid-derived molecules in these processes. This technical guide delves into the role of 12-hydroxyoctadecanoyl-CoA (12-HO-CoA), a critical intermediate in the biosynthesis of cutin and suberin—two essential protective biopolymers in plants. While direct quantification of 12-HO-CoA under stress is an evolving area of research, its precursor, 12-hydroxyoctadecanoic acid, is a known constituent of these protective layers, which are significantly modulated during stress responses. This guide provides an in-depth overview of the biosynthesis of 12-HO-CoA, its integration into protective polymers, and the signaling functions of its derivatives. Detailed experimental protocols for the analysis of its precursor and related acyl-CoAs, along with methods to assess plant stress tolerance, are provided to facilitate further research in this promising field.

Introduction: The Protective Shield of Plants

The plant cuticle and suberized cell walls form the primary interface between the plant and its environment, acting as a crucial barrier against desiccation, pathogen invasion, and other environmental insults.[1][2] These protective layers are primarily composed of the lipid polyesters cutin and suberin.[3][4] The monomeric composition of these polymers includes a variety of hydroxylated fatty acids, with 12-hydroxyoctadecanoic acid being a significant component in some species. The biosynthesis of these monomers and their subsequent polymerization are tightly regulated processes, often induced in response to stress.[5][6] this compound is a key activated intermediate in the metabolic pathways leading to the formation of these protective barriers.

Biosynthesis of this compound and its Incorporation into Cutin and Suberin

The formation of this compound is a multi-step process involving fatty acid synthesis, hydroxylation, and CoA activation.

2.1. Fatty Acid Synthesis: The backbone of 12-HO-CoA, an 18-carbon fatty acid (stearic or oleic acid), is synthesized de novo in the plastids.

2.2. Hydroxylation: The hydroxylation at the 12th carbon position is a critical step catalyzed by cytochrome P450 monooxygenases (CYPs) located in the endoplasmic reticulum. Members of the CYP86A and CYP86B subfamilies are known to be involved in fatty acid hydroxylation for cutin and suberin biosynthesis.[7][8][9][10] For instance, CYP86A1 has been shown to have ω-hydroxylase activity on C16 and C18 fatty acids, while CYP86B1 is involved in the synthesis of very-long-chain ω-hydroxy acids.[7][10]

2.3. Acyl-CoA Synthesis: The resulting 12-hydroxyoctadecanoic acid is then activated to its CoA thioester, this compound, by the action of long-chain acyl-CoA synthetases (LACSs).[11][12] LACS1 and LACS2 are particularly implicated in the synthesis of cutin and wax precursors.[11][13]

2.4. Transport and Polymerization: this compound, along with other monomers, is then transported to the apoplast where it is incorporated into the growing cutin or suberin polymer.[1][14]

Biosynthesis_of_12-HO-CoA_and_Cutin_Suberin_Formation Plastid Plastid Fatty_Acid_Synthase Fatty Acid Synthase C18_Fatty_Acid C18 Fatty Acid (e.g., Oleic Acid) Fatty_Acid_Synthase->C18_Fatty_Acid Biosynthesis ER Endoplasmic Reticulum (ER) C18_Fatty_Acid->ER Export CYP450 Cytochrome P450 (e.g., CYP86A/B) 12-OH-C18_Acid 12-Hydroxyoctadecanoic Acid CYP450->12-OH-C18_Acid 12-Hydroxylation LACS Long-Chain Acyl-CoA Synthetase (LACS) 12-OH-C18_Acid->LACS Substrate 12-HO-CoA This compound LACS->12-HO-CoA CoA Activation Transport Transport to Apoplast 12-HO-CoA->Transport Polymerization Polymerization Transport->Polymerization Cutin_Suberin Cutin / Suberin Polymer Polymerization->Cutin_Suberin Stress_Response_Signaling Stress Biotic/Abiotic Stress (e.g., Pathogen, Drought) Cutin_Suberin Cutin / Suberin Polymer Stress->Cutin_Suberin Degradation/Reinforcement Cutinase Fungal Cutinase Stress->Cutinase Induction Cutin_Monomers Cutin Monomers (e.g., 12-Hydroxyoctadecanoic Acid) Cutin_Suberin->Cutin_Monomers Releases Cutinase->Cutin_Suberin Acts on Perception Perception by Plant Cell Cutin_Monomers->Perception DAMPs Signaling_Cascade Signaling Cascade Perception->Signaling_Cascade ROS Reactive Oxygen Species (ROS) Production Signaling_Cascade->ROS Defense_Genes Defense Gene Expression Signaling_Cascade->Defense_Genes Stress_Response Enhanced Stress Tolerance ROS->Stress_Response Defense_Genes->Stress_Response GC-MS_Workflow Start Plant Tissue (e.g., Leaves) Delipidation Delipidation (Solvent Extraction) Start->Delipidation Depolymerization Depolymerization (Transesterification with NaOMe/Methanol) Delipidation->Depolymerization Derivatization Derivatization (e.g., Silylation) Depolymerization->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification and Quantification) GCMS->Data

References

Unveiling the Enzymatic Synthesis of 12-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways for the synthesis of 12-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA with potential roles in various biological processes. This document details the key enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and visualizes the synthetic pathways and experimental workflows.

Enzymatic Routes to this compound

The synthesis of this compound can be approached through two primary enzymatic strategies:

  • Modification of a Pre-hydroxylated Fatty Acid: This pathway commences with a naturally occurring C18 fatty acid that already possesses a hydroxyl group at the 12th position, followed by its activation to a CoA ester.

  • Regioselective Hydroxylation of a Saturated Fatty Acid: This strategy involves the direct hydroxylation of octadecanoic acid (stearic acid) at the C-12 position, followed by CoA ligation.

This guide will focus on the more established and feasible enzymatic route involving the hydrogenation of ricinoleic acid, a readily available hydroxylated fatty acid.

Pathway 1: Synthesis from Ricinoleic Acid

The most direct and widely documented enzymatic route to 12-hydroxystearic acid, the precursor to this compound, involves the hydrogenation of the double bond in ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). Ricinoleic acid is the primary fatty acid component of castor oil.

Step 1: Hydrogenation of Ricinoleic Acid

While chemical hydrogenation of ricinoleic acid is common, enzymatic hydrogenation offers a greener and more specific alternative. This reaction is typically catalyzed by an oleate (B1233923) hydratase or a similar enzyme with reductase activity. For instance, an oleate hydratase from Lysinibacillus fusiformis has been shown to convert ricinoleic acid to 10,12-dihydroxystearic acid, indicating the capability of this enzyme class to act on hydroxylated fatty acids[1]. The direct enzymatic hydrogenation of the double bond in ricinoleic acid to yield 12-hydroxystearic acid is a plausible reaction, though specific enzymes for this transformation require further investigation.

Step 2: Activation to this compound

The resulting 12-hydroxystearic acid is then activated to its corresponding CoA ester by a long-chain acyl-CoA synthetase (ACSL) . ACSLs are a family of enzymes that catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A[2]. These enzymes exhibit broad substrate specificity for fatty acids with chain lengths from 12 to 20 carbons[2]. While direct evidence for the activation of 12-hydroxystearic acid by a specific ACSL isoform is an area of ongoing research, the known promiscuity of these enzymes suggests that several isoforms are likely capable of catalyzing this reaction[3][4][5].

Data Presentation

The following tables summarize the available quantitative data for the enzyme classes involved in the synthesis of this compound. It is important to note that specific kinetic parameters for the synthesis of this particular molecule are not yet extensively documented.

Table 1: Kinetic Parameters of Oleate Hydratases

Enzyme SourceSubstrateApparent Vmax (mU/mg)Apparent Km (mM)Optimal pHOptimal Temperature (°C)Reference
Elizabethkingia meningosepticaOleic Acid390 ± 700.3 ± 0.26~6.022[6]
Macrococcus caseolyticusOleic AcidNot ReportedNot Reported6.525[7]
Lactobacillus rhamnosus ATCC 53103Oleic AcidNot ReportedNot Reported6.624-28[8]

Table 2: Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase 6 (ACSL6) Variants

Substrate Fatty AcidACSL6V1 Activity (Relative to Oleic Acid)ACSL6V2 Activity (Relative to Oleic Acid)Reference
Oleic Acid (18:1)1.001.00[5]
Linoleic Acid (18:2)~0.8~1.2[5]
α-Linolenic Acid (18:3)~0.6~1.1[5]
Docosahexaenoic Acid (22:6)~0.2~0.8[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Protocol 1: Enzymatic Synthesis of 12-Hydroxystearic Acid from Ricinoleic Acid

This protocol describes a general method for the enzymatic hydrogenation of ricinoleic acid. Optimization of reaction conditions will be necessary for specific enzymes.

  • Enzyme Preparation:

    • Express the selected oleate hydratase with potential reductase activity in a suitable host (e.g., E. coli).

    • Purify the enzyme using standard chromatography techniques (e.g., affinity chromatography, ion exchange).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Add ricinoleic acid to the desired final concentration (e.g., 1 mM), potentially with a co-solvent like DMSO or ethanol (B145695) to aid solubility.

    • Add the purified enzyme to the reaction mixture.

    • If the enzyme requires a cofactor for reduction (e.g., NADH or NADPH), add it to the reaction mixture at an appropriate concentration.

    • Incubate the reaction at the optimal temperature for the enzyme with gentle agitation.

  • Reaction Monitoring and Product Extraction:

    • Monitor the progress of the reaction by taking aliquots at different time points.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the fatty acids into the organic phase.

    • Dry the organic phase (e.g., over anhydrous sodium sulfate) and evaporate the solvent.

  • Product Analysis:

    • Analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after derivatization (e.g., methylation).

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound from 12-hydroxystearic acid using a long-chain acyl-CoA synthetase.

  • Enzyme Preparation:

    • Express and purify the selected ACSL isoform as described in Protocol 1.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing ATP (e.g., 10 mM), MgCl₂ (e.g., 10 mM), and Coenzyme A (e.g., 1 mM).

    • Add 12-hydroxystearic acid to the desired final concentration.

    • Initiate the reaction by adding the purified ACSL enzyme.

    • Incubate at the optimal temperature for the enzyme.

  • Analysis of this compound:

    • Terminate the reaction by adding an acidic solution (e.g., 10% trichloroacetic acid).

    • Analyze the formation of this compound using reverse-phase high-performance liquid chromatography (HPLC) or LC-MS/MS. A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer containing a low concentration of a weak acid like formic acid.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound.

  • Sample Preparation:

    • Extract the acyl-CoA from the reaction mixture or biological sample using a suitable method, such as solid-phase extraction or liquid-liquid extraction with an acidic organic solvent.

    • Include an internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification.

  • LC Separation:

    • Use a reverse-phase UPLC/HPLC column (e.g., C18) for separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor ion (the molecular ion of this compound) and product ion transitions.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Synthesis_Pathway_12_Hydroxyoctadecanoyl_CoA cluster_start Starting Material cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product Ricinoleic_Acid Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid) Oleate_Hydratase Oleate Hydratase (or similar reductase) Ricinoleic_Acid->Oleate_Hydratase Hydrogenation 12_HSA 12-Hydroxystearic Acid Oleate_Hydratase->12_HSA ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 12_HO_CoA This compound ACSL->12_HO_CoA 12_HSA->ACSL ATP, CoA-SH -> AMP, PPi

Caption: Enzymatic synthesis of this compound from ricinoleic acid.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Enzyme_Prep Enzyme Expression & Purification Reaction Enzymatic Reaction (Hydrogenation or Ligation) Enzyme_Prep->Reaction Extraction Product Extraction Reaction->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Caption: General experimental workflow for synthesis and analysis.

Signaling_Pathway cluster_fates Potential Metabolic Fates 12_HO_CoA This compound Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) 12_HO_CoA->Complex_Lipids Beta_Oxidation Beta-Oxidation (Energy Production) 12_HO_CoA->Beta_Oxidation Further_Modification Further Enzymatic Modification 12_HO_CoA->Further_Modification Signaling Generation of Signaling Molecules Further_Modification->Signaling

Caption: Potential downstream signaling and metabolic pathways.

References

Cellular Localization of 12-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyoctadecanoyl-CoA (12-HODH-CoA) is the activated form of 12-hydroxyoctadecanoic acid (12-HODHA), a hydroxylated fatty acid with emerging significance in various physiological and pathological processes. Understanding its subcellular distribution is paramount for elucidating its metabolic fate and functional roles. This technical guide synthesizes the current understanding of the cellular localization of 12-HODH-CoA, drawing inferences from the subcellular locations of key metabolic enzymes and the known compartmentalization of fatty acid metabolism. While direct quantitative data on the subcellular distribution of 12-HODH-CoA is not yet available in the literature, a strong case can be made for its presence and synthesis in the endoplasmic reticulum, peroxisomes, and mitochondria. This guide provides a detailed overview of the metabolic pathways, experimental protocols for determining subcellular localization, and the current evidence supporting the multi-compartmental presence of this crucial acyl-CoA.

Introduction to this compound

This compound is a critical intermediate in the metabolism of 12-hydroxyoctadecanoic acid. The addition of a coenzyme A (CoA) moiety "activates" the fatty acid, priming it for a variety of metabolic processes, including β-oxidation for energy production, elongation, or incorporation into complex lipids. The subcellular location of 12-HODH-CoA is a key determinant of its metabolic fate.

Inferred Subcellular Localization of this compound

Direct quantitative measurement of the subcellular pools of 12-HODH-CoA has not been reported. However, based on the well-established locations of enzymes involved in the metabolism of long-chain and modified fatty acids, its presence can be inferred in several key organelles.

Table 1: Summary of Inferred Subcellular Localization of this compound and Supporting Evidence
Subcellular CompartmentLikelihood of PresenceSupporting Evidence
Endoplasmic Reticulum (ER) HighThe ER is a major site for the synthesis of long-chain acyl-CoAs.[1][2] Long-chain acyl-CoA synthetases (ACSLs), such as ACSL3 and ACSL4, which are responsible for activating fatty acids, are localized to the ER.[1] The synthesis of long-chain fatty acids also occurs at the ER.[3]
Peroxisomes HighPeroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and other modified fatty acids that are poor substrates for mitochondrial β-oxidation.[4][5] Enzymes for the activation of long-chain fatty acids are present on the peroxisomal membrane.[5]
Mitochondria HighMitochondria are the central hub for β-oxidation of most fatty acids to generate ATP.[6][7] Long-chain acyl-CoA synthetases are also found on the outer mitochondrial membrane, allowing for the local activation of fatty acids destined for mitochondrial metabolism.[8][9]
Cytosol ModerateWhile the synthesis and primary metabolism of 12-HODH-CoA are membrane-associated, a transient pool may exist in the cytosol for transport between organelles, potentially bound to acyl-CoA-binding proteins.[10]
Nucleus LowWhile a nuclear long-chain fatty acyl-CoA synthetase has been described, its primary substrates and the role of nuclear acyl-CoAs are still under investigation.[11]

Metabolic Pathways Involving this compound

The metabolism of 12-HODH-CoA is intrinsically linked to its subcellular location. The following diagram illustrates the potential metabolic fates of 12-hydroxyoctadecanoic acid and its activated CoA ester.

Metabolic_Pathway_of_12_HODH_CoA 12-HODHA_cyto Cytosolic 12-Hydroxyoctadecanoic Acid 12-HODH_CoA_ER This compound (Endoplasmic Reticulum) 12-HODHA_cyto->12-HODH_CoA_ER ACSL (ER) 12-HODH_CoA_Mito This compound (Mitochondria) 12-HODHA_cyto->12-HODH_CoA_Mito ACSL (OMM) 12-HODH_CoA_Peroxi This compound (Peroxisome) 12-HODHA_cyto->12-HODH_CoA_Peroxi ACSL (Peroxisome) Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) 12-HODH_CoA_ER->Complex_Lipids Mito_Beta_Oxidation Mitochondrial β-Oxidation 12-HODH_CoA_Mito->Mito_Beta_Oxidation Peroxi_Beta_Oxidation Peroxisomal β-Oxidation 12-HODH_CoA_Peroxi->Peroxi_Beta_Oxidation Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA_Mito Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Peroxi_Beta_Oxidation->Chain_Shortened_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Chain_Shortened_Acyl_CoA->12-HODH_CoA_Mito Transport

Caption: Potential metabolic pathways for this compound.

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular distribution of acyl-CoAs is a technically challenging process that requires meticulous cell fractionation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This is a classical and widely used method to separate major organelles.[12]

Materials:

  • Cell culture plates (e.g., 10 cm plates)

  • Cell scrapers

  • Fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Syringes and needles (e.g., 25-gauge and 27-gauge)

  • Microcentrifuge and ultracentrifuge

  • TBS with 0.1% SDS

Protocol:

  • Harvest cells by scraping into ice-cold fractionation buffer.

  • Lyse the cells by passing the suspension through a 27-gauge needle approximately 10 times.

  • Incubate the lysate on ice for 20 minutes.

  • Centrifuge at 720 x g for 5 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant (contains cytoplasm, mitochondria, and membranes).

  • Wash the nuclear pellet with fractionation buffer, re-pellet, and resuspend in TBS with 0.1% SDS.

  • Centrifuge the supernatant from step 5 at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.

  • Collect the supernatant (contains cytoplasm and membranes).

  • Wash the mitochondrial pellet and resuspend in TBS with 0.1% SDS.

  • To separate the membrane and cytosolic fractions, centrifuge the supernatant from step 8 at 100,000 x g for 1 hour at 4°C. The pellet contains the membrane fraction, and the supernatant is the cytosolic fraction.

Subcellular_Fractionation_Workflow start Harvested Cells lysis Cell Lysis (Dounce or Needle) start->lysis cent1 Centrifuge 720 x g, 5 min lysis->cent1 nuclei Nuclear Pellet cent1->nuclei Pellet super1 Post-Nuclear Supernatant cent1->super1 Supernatant cent2 Centrifuge 10,000 x g, 5 min super1->cent2 mito Mitochondrial Pellet cent2->mito Pellet super2 Cytosolic & Membrane Supernatant cent2->super2 Supernatant cent3 Ultracentrifuge 100,000 x g, 1 hr super2->cent3 membrane Membrane Pellet cent3->membrane Pellet cytosol Cytosolic Fraction cent3->cytosol Supernatant

Caption: Workflow for subcellular fractionation by differential centrifugation.
Acyl-CoA Extraction and Analysis by LC-MS/MS

Following fractionation, acyl-CoAs must be extracted and quantified.

Materials:

  • Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Solid Phase Extraction (SPE) cartridges (if using TCA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • To each subcellular fraction, add an internal standard. A robust method is the Stable Isotope Labeling of Essential nutrients in cell Culture (SILEC) approach, where cells are grown with labeled precursors to generate endogenous labeled standards.

  • Precipitate proteins by adding an equal volume of ice-cold 2.5% SSA or 10% TCA.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant containing the acyl-CoAs.

  • If using TCA, the supernatant must be cleaned up using an SPE cartridge to remove the TCA, which interferes with mass spectrometry.

  • Analyze the extracted acyl-CoAs by LC-MS/MS. A reverse-phase column is typically used for separation, and detection is achieved using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Acyl_CoA_Analysis_Workflow cluster_cleanup Optional Cleanup fraction Subcellular Fraction add_is Add Internal Standard (e.g., SILEC) fraction->add_is deproteinize Protein Precipitation (e.g., SSA or TCA) add_is->deproteinize centrifuge Centrifuge 16,000 x g, 10 min deproteinize->centrifuge supernatant Supernatant (contains Acyl-CoAs) centrifuge->supernatant Collect spe Solid Phase Extraction (if using TCA) supernatant->spe lcms LC-MS/MS Analysis supernatant->lcms Direct Injection (for SSA) spe->lcms quant Quantification lcms->quant

Caption: Workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

The subcellular localization of this compound is a critical factor in determining its role in cellular metabolism. While direct evidence is currently lacking, a strong inferential case points to its presence and synthesis in the endoplasmic reticulum, peroxisomes, and mitochondria. The experimental protocols outlined in this guide provide a framework for future studies to definitively quantify the distribution of 12-HODH-CoA across these and other cellular compartments. Such studies will be invaluable for understanding the regulation of hydroxy fatty acid metabolism and its implications for human health and disease, offering potential new targets for therapeutic intervention.

References

The Central Role of 12-Hydroxyoctadecanoyl-CoA in Cutin and Suberin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 12-hydroxyoctadecanoyl-CoA as a key precursor in the biosynthesis of the plant biopolymers cutin and suberin. We will detail its formation, subsequent modification, and transport, supported by quantitative data from genetic studies, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in plant science and lipid biochemistry.

Introduction to Cutin and Suberin

Cutin and suberin are complex, insoluble lipid polyesters that play critical roles in the plant's interaction with its environment.[1][2] Cutin forms the structural framework of the plant cuticle, the protective layer on the epidermis of aerial organs that minimizes water loss and protects against pathogens.[1][3] Suberin is deposited in the cell walls of specific tissues, such as root endodermis and periderms, forming diffusion barriers that control the movement of water and solutes.[1][4] Both polymers are primarily composed of glycerol (B35011) and C16-C18 fatty acid derivatives, which are cross-linked to form a durable, three-dimensional network.[5] Among these precursors, hydroxylated C18 fatty acids, such as 12-hydroxyoctadecanoic acid, are crucial building blocks that contribute to the polymer's structure and function.

Biosynthesis of this compound and its Derivatives

The biosynthesis of cutin and suberin monomers is a multi-step process localized primarily in the endoplasmic reticulum (ER) of epidermal or suberizing cells. The pathway involves fatty acid activation, hydroxylation, and subsequent acylation to a glycerol backbone before transport to the apoplast for polymerization.

Acyl-CoA Activation and Hydroxylation

The journey begins with C18 fatty acids, such as stearic acid, which are activated to their coenzyme A (CoA) thioesters. This is followed by a critical hydroxylation step. While ω-hydroxylation by cytochrome P450 enzymes of the CYP86A family is well-documented for producing terminal-hydroxylated monomers, mid-chain hydroxylation is also essential for the diversity of these polymers.[6][7]

The formation of this compound from octadecanoyl-CoA (stearoyl-CoA) is catalyzed by a mid-chain fatty acid hydroxylase. This activity is characteristic of cytochrome P450-dependent monooxygenases.[7] For instance, the castor bean oleate (B1233923) Δ12-hydroxylase (FAH12 ), a P450-type enzyme, is known to convert oleic acid (an unsaturated C18 fatty acid) into ricinoleic acid (12-hydroxy-9-octadecenoic acid).[8][9] Similarly, enzymes from the CYP77A family, such as CYP77A6 in Arabidopsis, are known to perform in-chain hydroxylation on C16 fatty acids to produce 10,16-dihydroxypalmitate.[10][11] It is therefore highly probable that a related P450 enzyme is responsible for the 12-hydroxylation of the saturated octadecanoyl-CoA chain.

Acylation to Glycerol-3-Phosphate

Once formed, this compound serves as a substrate for Glycerol-3-Phosphate Acyltransferases (GPATs) .[5] These enzymes catalyze the transfer of the acyl group to the sn-2 position of glycerol-3-phosphate, producing 2-monoacylglycerol derivatives. Specific GPAT isoforms are differentially involved in cutin and suberin synthesis. In Arabidopsis, GPAT4 and GPAT8 are essential for cutin biosynthesis, while GPAT5 is required for the synthesis of suberin.[3][5] This acylation step is critical as it incorporates glycerol into the monomer, providing a key site for future polymerization into a complex, cross-linked polyester.[5]

The overall biosynthetic pathway from the precursor fatty acid to the transport-ready monoacylglycerol is depicted below.

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum (ER) FA Octadecanoyl-CoA (Stearoyl-CoA) HFA_CoA This compound FA->HFA_CoA O2, NADPH p450_edge MAG 2-(12-hydroxyoctadecanoyl)-glycerol HFA_CoA->MAG gpat_edge G3P Glycerol-3-Phosphate G3P->MAG Transport Export to Apoplast (via ABC Transporter) MAG->Transport Precursor P450 CYP450 Mid-chain Hydroxylase (putative) P450->FA P450->p450_edge Catalyzes GPAT GPAT4/8 (Cutin) GPAT5 (Suberin) GPAT->HFA_CoA GPAT->gpat_edge Catalyzes Polymer Cutin / Suberin Polymer Transport->Polymer Monomer Cellular_Transport Monomer Transport and Polymerization cluster_cell Epidermal / Suberizing Cell cluster_pm_elements ER Endoplasmic Reticulum (Monomer Synthesis) Cytosol Cytosol ER->Cytosol Precursor Movement PM Plasma Membrane ABCG ABCG Transporter Cytosol->ABCG Apoplast Apoplast / Cell Wall Monomer_out Monoacylglycerol Monomer ABCG->Monomer_out ATP-dependent Export Polymer Growing Cutin/ Suberin Polymer Monomer_out->Polymer Polymerization GCMS_Workflow start Start: Plant Tissue Harvesting delip Delipidation (Solvent Extraction) start->delip depoly Depolymerization (Sodium Methoxide) delip->depoly Dry Residue extract Liquid-Liquid Extraction (Chloroform) depoly->extract Monomers Released deriv Derivatization (BSTFA) extract->deriv Dry Monomers gcms GC-MS Analysis deriv->gcms Volatile Derivatives data Data Processing (Identification & Quantification) gcms->data end End: Monomer Composition Profile data->end

References

Exploring the Diversity of Hydroxy Fatty Acyl-CoAs in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diversity, biosynthesis, and analysis of hydroxy fatty acyl-CoAs (HFA-CoAs) in plants. These molecules are not only crucial for various physiological processes within the plant but also represent valuable renewable feedstocks for a wide range of industrial applications, from lubricants and plastics to cosmetics and pharmaceuticals. This document details the known diversity of plant-derived HFAs, the metabolic pathways responsible for their synthesis, and the analytical protocols required for their study, with a focus on quantitative data and experimental methodologies.

Diversity of Hydroxy Fatty Acids in the Plant Kingdom

Plants produce a remarkable variety of hydroxy fatty acids, which are fatty acids containing one or more hydroxyl groups along their acyl chain. These HFAs are typically found esterified in seed oils as triacylglycerols (TAGs). The position of the hydroxyl group and the length and desaturation of the carbon chain define the HFA's chemical properties and potential applications. Ricinoleic acid, for instance, is the primary component of castor oil and is used to produce a range of polymers, including nylon-11.[1] Other species, like those from the Physaria (lesquerella) genus, are being developed as alternative HFA sources because their seeds are free of the toxin ricin found in castor beans.[2]

Table 1: Major Hydroxy Fatty Acids Found in Plant Seed Oils

Common Name Chemical Name Structure Key Plant Source(s) Typical Abundance (% of total fatty acids)
Ricinoleic acid 12-hydroxy-octadec-cis-9-enoic acid 18:1-OH Ricinus communis (Castor bean) ~90%[2][3]
Lesquerolic acid 14-hydroxy-eicos-cis-11-enoic acid 20:1-OH Physaria fendleri (Lesquerella) 55-60%[2]
Densipolic acid 12-hydroxy-octadec-cis-9,15-enoic acid 18:2-OH Physaria densipila >40%[2]

| Auricolic acid | 14-hydroxy-eicos-cis-11,17-enoic acid | 20:2-OH | Physaria auriculata | 34-40%[2] |

Biosynthesis and Metabolic Engineering of HFA-CoAs

The synthesis of HFAs and their incorporation into TAGs is a complex process involving multiple enzymes and cellular compartments. Understanding this pathway is critical for metabolic engineering efforts aimed at producing these valuable fatty acids in conventional oilseed crops.

The Core Biosynthetic Pathway

The journey begins in the plastid, where fatty acids like oleic acid (18:1) are synthesized.[2] These are then exported to the endoplasmic reticulum (ER) and activated to their acyl-CoA thioesters. The key steps for HFA production occur on the ER membrane:

  • Hydroxylation: The signature step is the introduction of a hydroxyl group onto a fatty acid chain. This is typically performed on an oleoyl (B10858665) group esterified to phosphatidylcholine (PC), a major membrane phospholipid. The enzyme responsible is a specialized fatty acid desaturase-like enzyme, the oleate 12-hydroxylase (FAH12) .[2][3]

  • Activation: For the newly synthesized HFA to be incorporated into TAG, it must be cleaved from PC and activated to an HFA-CoA. This activation is catalyzed by Long-Chain Acyl-CoA Synthetases (LACSs) .[1][4] The efficiency of this step is a critical bottleneck in transgenic systems.[1]

  • Incorporation into TAGs: The HFA-CoA pool is then used by acyltransferases in the Kennedy pathway to build TAGs. A key enzyme in this final step is Diacylglycerol Acyltransferase (DGAT) , which catalyzes the acylation of diacylglycerol to form TAG.[2] Studies have shown that the specificity of DGAT is crucial for high-level HFA accumulation.[3][5]

HFA_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) FAS Fatty Acid Synthase (FAS) Oleoyl_ACP Oleoyl-ACP FAS->Oleoyl_ACP de novo synthesis Oleoyl_CoA Oleoyl-CoA Pool Oleoyl_ACP->Oleoyl_CoA Export & Activation PC Phosphatidylcholine (PC) (sn-2 Oleoyl) Oleoyl_CoA->PC Acyl Editing HFA_PC PC (sn-2 Ricinoleoyl) PC->HFA_PC FAH12 (Hydroxylation) HFA_CoA Hydroxy Fatty Acyl-CoA Pool HFA_PC->HFA_CoA PLA2 / LACS (Cleavage & Activation) DAG Diacylglycerol (DAG) HFA_CoA->DAG LPAT / PAP TAG Triacylglycerol (TAG) (HFA-containing) DAG->TAG DGAT (Acylation)

Caption: Biosynthesis of hydroxy fatty acids (HFAs) and their incorporation into triacylglycerols (TAGs).
Challenges in Metabolic Engineering

While the genes for HFA synthesis are known, expressing them in non-native plants like Arabidopsis has yielded lower-than-expected HFA levels. Expressing the castor bean FAH12 gene alone in Arabidopsis results in a maximum of about 17% HFAs in the seed oil.[3][5] This is significantly lower than the nearly 90% found in castor beans.[3] Research has demonstrated that co-expressing other enzymes from the native HFA-producing plant can significantly boost accumulation. For example, co-expression of the Ricinus communisdiacylglycerol acyltransferase type-2 (RcDGAT2) , which shows a preference for HFA-containing substrates, increased the HFA content in transgenic Arabidopsis from 17% to nearly 30%.[3][5]

Quantitative Analysis of HFA Accumulation in Transgenic Plants

Detailed lipidomic analysis is essential to understand the effects of genetic modifications on HFA accumulation. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful tool for quantifying individual TAG molecular species.

Table 2: HFA Content in Seed Oil of Transgenic Arabidopsis thaliana

Transgenic Line Key Gene(s) Expressed Total HFA Content (% of total fatty acids) Reference
FAH12 (Line CL7) Ricinus communis Fatty Acid Hydroxylase 12 (RcFAH12) ~17% [3][5]

| FAH12/RcDGAT2 (Line 544) | RcFAH12 + Ricinus communis Diacylglycerol Acyltransferase 2 (RcDGAT2) | ~30% |[3][5] |

The introduction of RcDGAT2 not only increases the total amount of HFAs but also fundamentally alters the composition of the TAG pool, shifting it towards TAGs that contain more than one HFA molecule.

Table 3: Summary of Changes in Triacylglycerol (TAG) Composition in Transgenic Arabidopsis

TAG Class (H = HFA, x = non-HFA) FAH12 Line (% of Total TAGs) FAH12/RcDGAT2 Line (% of Total TAGs)
Non-HFA TAGs (xxx) 48% 23%
Mono-HFA TAGs (Hxx) 41% 48%
Di-HFA TAGs (HHx) 11% 28%
Tri-HFA TAGs (HHH) <1% ~1%

Data derived from quantitative analysis by LC/MS/MS.[3]

Signaling Roles of Fatty Acids and Their Derivatives

Beyond their structural and storage roles, fatty acids and their derivatives are pivotal signaling molecules in plants, mediating responses to both biotic and abiotic stress.[6][7] The conversion of C18 polyunsaturated fatty acids into bioactive molecules like jasmonic acid (JA) is a well-established defense signaling pathway.[6] While the direct signaling roles of more complex HFAs (like ricinoleic or lesquerolic acid) are not yet fully elucidated, their synthesis pathways intersect with the precursors for these known signaling molecules. The acyl-CoA pool is a central hub, providing substrates for both lipid synthesis and the generation of signaling compounds.[4] Further research is needed to determine if specific HFAs or their downstream metabolites have unique signaling functions in the plants that produce them.

Signaling_Pathway cluster_Lipid_Metabolism Structural & Storage Lipids cluster_Signaling Signaling & Defense Acyl_CoA_Pool Acyl-CoA Pool (includes HFA-CoAs) Membrane_Lipids Membrane Lipids (Phospholipids, Sphingolipids) Acyl_CoA_Pool->Membrane_Lipids Storage_Lipids Storage Lipids (Triacylglycerols) Acyl_CoA_Pool->Storage_Lipids Surface_Lipids Surface Lipids (Cutin, Waxes, Suberin) Acyl_CoA_Pool->Surface_Lipids Oxylipins Oxylipins (e.g., Jasmonic Acid) Acyl_CoA_Pool->Oxylipins via Lipoxygenases, etc. Stress_Response Plant Stress Responses (Growth, Defense) Oxylipins->Stress_Response Experimental_Workflow Start Plant Tissue Sampling Quench Flash Freeze in Liquid N2 & Grind to Powder Start->Quench Extract Solvent Extraction (Isopropanol/Buffer/CHCl3) Quench->Extract Add internal standards Purify Solid Phase Extraction (SPE) (C18 Cartridge) Extract->Purify Separate phases Analyze LC-MS/MS Analysis (Reverse Phase, MRM Mode) Purify->Analyze Elute & dry down Data Data Processing & Quantification Analyze->Data

References

The Interaction of 12-Hydroxyoctadecanoyl-CoA with Lipid-Binding Proteins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding and experimental approaches for investigating the interaction of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA) with lipid-binding proteins. While direct experimental data for 12-HOA-CoA is limited, this document extrapolates from the broader knowledge of long-chain fatty acyl-CoA interactions with these proteins to offer a foundational resource for future research in this area.

Introduction to this compound and Lipid-Binding Proteins

This compound is the activated form of 12-hydroxystearic acid (12-HSA), a saturated hydroxylated fatty acid. The introduction of a hydroxyl group on the acyl chain imparts distinct physicochemical properties that likely influence its interaction with proteins and its role in cellular processes. Long-chain acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for energy production and the synthesis of complex lipids. They also function as signaling molecules that can modulate the activity of various proteins and cellular pathways.

The intracellular transport and trafficking of these hydrophobic molecules are facilitated by a class of proteins known as lipid-binding proteins. These proteins solubilize fatty acyl-CoAs and deliver them to specific cellular compartments and enzymes. Two major families of cytosolic lipid-binding proteins are of particular interest in the context of 12-HOA-CoA:

  • Acyl-CoA-Binding Proteins (ACBPs): These are small, highly conserved proteins that bind to medium- and long-chain acyl-CoA esters with high affinity and specificity. ACBPs are considered to be key players in maintaining the intracellular acyl-CoA pool and trafficking acyl-CoAs between different metabolic pathways.

  • Fatty Acid-Binding Proteins (FABPs): This family of proteins binds to long-chain fatty acids and, to a lesser extent, their CoA-esters. FABPs are involved in the uptake of fatty acids into cells and their transport to sites of metabolism or storage. Different FABP isoforms are expressed in a tissue-specific manner, suggesting specialized roles in lipid metabolism.

Quantitative Data on Acyl-CoA Binding to Lipid-Binding Proteins

Table 1: Binding Affinities of Acyl-CoA Esters to Acyl-CoA-Binding Proteins (ACBPs)

Acyl-CoA EsterACBP IsoformMethodDissociation Constant (K_d)Reference
Oleoyl-CoA (C18:1)Bovine ACBPTryptophan Fluorescence2.7 nMFærgeman et al., 1996
Palmitoyl-CoA (C16:0)Yeast ACBPIsothermal Titration Calorimetry3.0 nMKnudsen et al., 1994
Stearoyl-CoA (C18:0)Human ACBPSurface Plasmon Resonance5.2 nMMikkelsen & Knudsen, 1987
Myristoyl-CoA (C14:0)Rat ACBPLipidex Assay15 nMRosendal et al., 1993

Table 2: Binding Affinities of Fatty Acids and Acyl-CoAs to Fatty Acid-Binding Proteins (FABPs)

LigandFABP IsoformMethodDissociation Constant (K_d)Reference
Oleic Acid (C18:1)Liver FABP (L-FABP)ADIFAB Fluorescence0.4 µMThumser et al., 2000
Palmitic Acid (C16:0)Adipocyte FABP (A-FABP)Isothermal Titration Calorimetry0.6 µMSha et al., 1993
Stearic Acid (C18:0)Heart FABP (H-FABP)NBD-Stearate Fluorescence0.5 µMRichieri et al., 1992
Oleoyl-CoA (C18:1)Intestinal FABP (I-FABP)Gel Filtration~1 µMLowe et al., 1987

Experimental Protocols for Studying 12-HOA-CoA-Protein Interactions

Investigating the interaction of 12-HOA-CoA with lipid-binding proteins requires robust and sensitive experimental methodologies. The following protocols are widely used for characterizing protein-lipid interactions and can be adapted for 12-HOA-CoA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[1][2][3][4][5]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified lipid-binding protein (e.g., recombinant ACBP or FABP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

    • Prepare a solution of this compound in the same buffer. The concentration of the acyl-CoA solution should be 10-20 times higher than that of the protein solution.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the 12-HOA-CoA solution into the injection syringe.

    • Perform a series of injections of the 12-HOA-CoA solution into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat signals from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, 12-HOA-CoA) to a ligand (the lipid-binding protein) immobilized on a sensor surface in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the K_d can be calculated.[6][7][8][9]

Methodology:

  • Protein Immobilization:

    • Immobilize the purified lipid-binding protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal in real-time to obtain sensorgrams for each concentration.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on and k_off.

    • Calculate the K_d as the ratio of k_off/k_on.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry can be a powerful tool for identifying unknown protein binders of 12-HOA-CoA from a complex biological sample. Affinity purification coupled with mass spectrometry (AP-MS) is a common approach.

Methodology:

  • Affinity Probe Synthesis:

    • Synthesize a derivative of this compound that contains a reactive group for crosslinking (e.g., a photo-activatable group) and a tag for enrichment (e.g., biotin).

  • Affinity Purification:

    • Incubate a cell lysate or tissue extract with the 12-HOA-CoA affinity probe.

    • Induce crosslinking (e.g., by UV irradiation) to covalently link the probe to its binding partners.

    • Enrich the probe-protein complexes using an affinity resin that binds to the tag (e.g., streptavidin beads for a biotin (B1667282) tag).

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the resin and digest them into peptides (e.g., with trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that were specifically enriched with the 12-HOA-CoA probe by comparing the results to a control experiment performed with a non-reactive probe or without the probe.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly regulated by the interaction of this compound with lipid-binding proteins have not been elucidated, we can propose hypothetical pathways and experimental workflows based on the known functions of FABPs and ACBPs.

Hypothetical Signaling Pathway: FABP-Mediated Nuclear Receptor Activation

FABPs are known to deliver fatty acids to the nucleus, where they can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). This leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation. It is plausible that 12-HOA-CoA, or its corresponding free fatty acid, could follow a similar pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-HOA 12-Hydroxystearic Acid ACSL Acyl-CoA Synthetase 12-HOA->ACSL Activation 12-HOA-CoA This compound FABP Fatty Acid Binding Protein 12-HOA-CoA->FABP FABP_12-HOA FABP-12-HOA Complex FABP->FABP_12-HOA ACSL->12-HOA-CoA PPAR PPAR FABP_12-HOA->PPAR Ligand Delivery RXR RXR PPAR->RXR PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Experimental_Workflow Start Start: Hypothesis 12-HOA-CoA activates PPARs via FABPs Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Start->Cell_Culture Transfection Transfect with PPRE-luciferase reporter and FABP expression vector Cell_Culture->Transfection Treatment Treat cells with 12-Hydroxystearic Acid Transfection->Treatment Luciferase_Assay Luciferase Reporter Assay (Measure PPRE activity) Treatment->Luciferase_Assay qPCR Quantitative PCR (Measure target gene expression, e.g., CPT1, ACOX1) Treatment->qPCR Western_Blot Western Blot (Confirm FABP overexpression) Treatment->Western_Blot Analysis Data Analysis and Interpretation Luciferase_Assay->Analysis qPCR->Analysis Western_Blot->Analysis Conclusion Conclusion Analysis->Conclusion

References

The Enigmatic Role of 12-Hydroxyoctadecanoyl-CoA in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to fend off a myriad of pathogens and herbivores. At the heart of this intricate network lie signaling molecules that orchestrate the induction of defense responses. Among the diverse array of signaling molecules, lipid derivatives, particularly those originating from C18 fatty acids, play a pivotal role. This technical guide delves into the current understanding and prospective role of a specific, yet under-explored, lipid molecule: 12-hydroxyoctadecanoyl-CoA. While direct evidence for its function in plant defense is still emerging, this document synthesizes the available information on its precursor, ricinoleic acid, and the broader context of fatty acid signaling to postulate its significance in plant immunity. This guide aims to provide a foundational resource for researchers and professionals in drug development by highlighting potential pathways and experimental avenues for future investigation.

Introduction: The Landscape of Lipid-Based Plant Defense

Plant defense mechanisms are broadly categorized into constitutive and induced defenses. Induced defenses are activated upon pathogen or herbivore recognition and involve a complex signaling cascade leading to the production of defense-related compounds and proteins. The octadecanoid pathway, which utilizes C18 fatty acids like linolenic acid, is a cornerstone of induced defense, leading to the biosynthesis of jasmonic acid (JA) and its precursor, 12-oxophytodienoic acid (OPDA).[1][2][3] These molecules are instrumental in regulating gene expression for a wide array of defense responses.

While the roles of JA and OPDA are well-established, the functions of other hydroxylated fatty acids and their activated forms are less understood. Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the primary component of castor oil from Ricinus communis, has been noted for its antimicrobial and insecticidal properties.[4][5] The activation of fatty acids to their coenzyme A (CoA) esters is a critical step for their participation in metabolic and signaling pathways. This guide focuses on the potential role of the CoA-activated form of ricinoleic acid, this compound, as a signaling molecule in plant defense.

Biosynthesis of this compound

The formation of this compound is a two-step process initiated from oleic acid.

Step 1: Hydroxylation of Oleic Acid

The first step involves the hydroxylation of oleic acid at the 12th carbon position to form ricinoleic acid. This reaction is catalyzed by a specific fatty acid hydroxylase. In Ricinus communis, this enzyme is a membrane-bound oleate (B1233923) ∆12-hydroxylase, which is related to the FAD2 family of desaturases.[6]

Step 2: Activation to a CoA Ester

For ricinoleic acid to become metabolically active and participate in further biochemical reactions, it must be converted to its CoA thioester, this compound. This activation is catalyzed by a long-chain acyl-CoA synthetase (LACS).[7] LACS enzymes are crucial for channeling fatty acids into various metabolic fates, including β-oxidation, glycerolipid synthesis, and potentially, signaling pathways.[7] In castor bean endosperm, ricinoleoyl-CoA has been shown to be an efficient acyl donor for the synthesis of triacylglycerols.[8]

Biosynthesis_of_12_Hydroxyoctadecanoyl_CoA oleic_acid Oleic Acid (on Phosphatidylcholine) ricinoleic_acid Ricinoleic Acid (12-hydroxyoctadecanoic acid) oleic_acid->ricinoleic_acid  Oleate Δ12-Hydroxylase  (FAD2-related enzyme) hydroxy_coa This compound ricinoleic_acid->hydroxy_coa  Long-Chain Acyl-CoA Synthetase (LACS)  + ATP, + CoA Hypothetical_Signaling_Pathway cluster_stimulus Pathogen/Herbivore Attack cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Defense Response Pathogen/Herbivore Pathogen/Herbivore Ricinoleic_Acid Ricinoleic Acid Pathogen/Herbivore->Ricinoleic_Acid Induces 12_HOT_CoA This compound Ricinoleic_Acid->12_HOT_CoA LACS Receptor_Binding Receptor Binding / Protein Interaction 12_HOT_CoA->Receptor_Binding Crosstalk Crosstalk with JA/SA Pathways 12_HOT_CoA->Crosstalk Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) Receptor_Binding->Downstream_Signaling Gene_Expression Activation of Defense Gene Expression Downstream_Signaling->Gene_Expression Crosstalk->Gene_Expression Metabolite_Production Production of Antimicrobial/Insecticidal Compounds Gene_Expression->Metabolite_Production

References

Methodological & Application

Application Note: Quantitative Analysis of 12-Hydroxyoctadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-hydroxyoctadecanoyl-CoA in biological matrices. This compound is a long-chain acyl-coenzyme A (acyl-CoA) molecule that is implicated in various metabolic and signaling pathways. Accurate quantification of this analyte is crucial for understanding its physiological and pathological roles. The described protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, and is suitable for applications in metabolic research and drug development.

Introduction

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of gene expression.[1][2] Long-chain acyl-CoAs, in particular, have been recognized for their roles in cellular signaling.[2] The hydroxylation of fatty acyl-CoAs adds another layer of complexity and potential for biological activity. This compound is a hydroxylated derivative of stearoyl-CoA, and its precise functions are an active area of investigation. To facilitate this research, a reliable analytical method for its quantification is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for analyzing low-abundance analytes like acyl-CoAs in complex biological samples.[1][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the accurate quantification of acyl-CoAs due to their inherent instability.[1][4] The following protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA.

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v) or 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and Acetonitrile:2-propanol:Methanol (3:1:1).[5][6]

  • Centrifuge

  • Evaporator (e.g., vacuum concentrator)

  • Reconstitution Solution: 50% Methanol in water.[1]

Procedure:

  • For cell cultures, wash the cells with ice-cold phosphate-buffered saline (PBS) twice.[1] For tissue samples, ensure they are snap-frozen in liquid nitrogen immediately after collection.[7]

  • Add 1 mL of ice-cold extraction solvent to the sample (e.g., per 10^6 cells or per 20-40 mg of tissue).[6][8]

  • Spike the sample with the internal standard at a known concentration.

  • Homogenize the sample on ice.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.[1]

  • Collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitute the dried extract in 100 µL of reconstitution solution.[1]

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of long-chain acyl-CoAs.[9]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate. An example gradient is provided in the table below.

Time (min)% Mobile Phase B
0.010
2.010
12.090
15.090
15.110
20.010
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[1][6]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions. Based on the common fragmentation of acyl-CoAs, which involves a neutral loss of the phosphopantetheine group (507 Da), the following transitions can be used as a starting point.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[M+H - 507]+ or other specific fragmentsOptimize
Heptadecanoyl-CoA (IS)1022.6515.6Optimize

Note: The exact m/z values for this compound need to be calculated based on its chemical formula and confirmed experimentally.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: LC-MS/MS Parameters for Acyl-CoA Quantification

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compoundTo be determinedTo be determinedTo be determined100
Heptadecanoyl-CoA (IS)To be determined1022.6515.6100

Table 2: Calibration Curve Data

Concentration (nM)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells/Tissue) is_spike Spike with Internal Standard sample->is_spike extraction Solvent Extraction is_spike->extraction centrifuge1 Centrifugation (Protein Precipitation) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge2 Final Centrifugation reconstitution->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lc_separation Liquid Chromatography (C18 Reverse Phase) final_sample->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

Long-chain acyl-CoAs are known to be involved in various signaling pathways, often through their influence on protein acylation, gene expression, or as precursors for signaling lipids. The specific pathways for this compound are still under investigation, but a generalized pathway can be depicted.

signaling_pathway cluster_downstream Potential Downstream Effects stearoyl_coa Stearoyl-CoA hydroxylase Fatty Acyl-CoA Hydroxylase stearoyl_coa->hydroxylase hod_coa This compound hydroxylase->hod_coa protein_acylation Protein Acylation hod_coa->protein_acylation substrate for gene_expression Modulation of Gene Expression hod_coa->gene_expression influences lipid_mediators Synthesis of Signaling Lipids hod_coa->lipid_mediators precursor for cellular_response Cellular Response (e.g., Inflammation, Metabolism) protein_acylation->cellular_response gene_expression->cellular_response lipid_mediators->cellular_response

Caption: Potential signaling roles of this compound.

Conclusion

This application note provides a detailed framework for the development and implementation of an LC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for acyl-CoA analysis and can be adapted for various biological matrices.[1][6][8][10] This method will be a valuable tool for researchers investigating the metabolic and signaling functions of hydroxylated long-chain acyl-CoAs.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are crucial intermediates in fatty acid metabolism, serving as activated forms of long-chain fatty acids. They are integral to numerous cellular processes in plants, including the synthesis of storage lipids (triacylglycerols), membrane lipids, and the formation of protective cuticular waxes.[1][2] The accurate quantification and profiling of LC-CoAs are essential for understanding plant lipid metabolism, dissecting metabolic pathways, and for applications in biotechnology and drug development aimed at modifying plant lipid composition. However, the low abundance of these molecules in plant tissues necessitates highly sensitive and efficient extraction and analytical methods.[3]

This document provides a detailed protocol for the extraction of long-chain acyl-CoAs from plant tissues, primarily based on a widely used method involving solvent extraction followed by solid-phase extraction (SPE) for purification. Additionally, it includes quantitative data on recovery rates and a diagrammatic representation of the experimental workflow and the metabolic context of L-CoAs.

Data Presentation: Acyl-CoA Recovery Rates

The efficiency of acyl-CoA recovery is dependent on the specific protocol employed, including the choice of extraction solvents and solid-phase extraction sorbents. The following table summarizes representative recovery data from published methods, providing a benchmark for expected yields.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Oligonucleotide70-80%[4]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[5]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[5]
Acetyl-CoAC22-(2-pyridyl)ethyl85-95%[5]
Malonyl-CoAC32-(2-pyridyl)ethyl83-90%[5]
Octanoyl-CoAC82-(2-pyridyl)ethyl88-92%[5]

Experimental Protocols

This protocol details a robust method for the extraction and purification of long-chain acyl-CoAs from plant tissues, adapted from several established procedures.[4][6][7][8]

Materials and Reagents
  • Plant Tissue: Fresh or flash-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4][5]

  • Extraction Solvents:

    • 2-Propanol (Isopropanol)[4][6]

    • Acetonitrile (ACN)[4][6]

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide-based or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[4][5][7]

  • SPE Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5]

  • SPE Elution Solution:

  • Reconstitution Solvent: 50% methanol in water with a low concentration of ammonium acetate.[9]

  • Glass homogenizer

  • Centrifuge capable of reaching 12,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure

1. Sample Preparation and Homogenization a. Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. b. Transfer the powdered tissue to a glass homogenizer on ice. c. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. d. Homogenize thoroughly until a uniform suspension is achieved. e. Add 1 mL of 2-Propanol and homogenize again.[4][6]

2. Solvent Extraction a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[5] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9] d. Carefully collect the supernatant, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE) Purification a. Column Conditioning: Condition the SPE column by passing 2 mL of the appropriate conditioning solution (refer to manufacturer's instructions). For 2-(2-pyridyl)ethyl columns, a common procedure is to wash with methanol followed by equilibration with the homogenization buffer.[9] b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum. c. Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5] d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the appropriate Elution Solution. Collect the eluate in a clean tube.

4. Sample Concentration and Analysis a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9] b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of Reconstitution Solvent for LC-MS/MS analysis.[9] c. Analyze the sample using a C18 reversed-phase column with a binary gradient elution system.[4][10]

Visualizations

Experimental Workflow

experimental_workflow start Start: Plant Tissue (100mg) homogenize 1. Homogenization (KH2PO4 Buffer + 2-Propanol) start->homogenize extract 2. Solvent Extraction (Acetonitrile) homogenize->extract centrifuge 3. Centrifugation (12,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 4. Solid-Phase Extraction (SPE) supernatant->spe Load onto SPE column condition a. Condition Column load b. Load Sample wash c. Wash Impurities elute d. Elute Acyl-CoAs concentrate 5. Concentration (Nitrogen Evaporation) elute->concentrate reconstitute 6. Reconstitution concentrate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze end End: Acyl-CoA Profile analyze->end

Caption: Workflow for the extraction and analysis of long-chain acyl-CoAs.

Metabolic Pathway

metabolic_pathway fatty_acids Long-Chain Fatty Acids (from plastid) lacs Long-Chain Acyl-CoA Synthetase (LACS) fatty_acids->lacs atp ATP atp->lacs coa CoA-SH coa->lacs lc_coa Long-Chain Acyl-CoA Pool lacs->lc_coa Activation tag_synthesis Triacylglycerol (TAG) Synthesis lc_coa->tag_synthesis cuticle_synthesis Cuticular Wax & Cutin Biosynthesis lc_coa->cuticle_synthesis membrane_lipids Membrane Lipid Remodeling lc_coa->membrane_lipids beta_oxidation Beta-Oxidation lc_coa->beta_oxidation

Caption: Role of LACS in activating fatty acids for various metabolic fates.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A derivative of 12-hydroxystearic acid. Hydroxylated fatty acids and their CoA esters are involved in various physiological and pathological processes, making them important molecules for research in areas such as lipid metabolism, cell signaling, and as potential biomarkers. The in vitro enzymatic synthesis of this compound provides a reliable source of this molecule for use as an analytical standard, for enzyme substrate specificity studies, and in the development of therapeutic agents.

This document outlines two primary enzymatic strategies for the in vitro synthesis of this compound, along with detailed protocols for the enzymatic reactions, purification of the product, and its analysis.

Synthesis Strategies

Two main enzymatic pathways can be employed for the in vitro synthesis of this compound:

  • Two-Step Synthesis from Stearic Acid: This approach involves the initial hydroxylation of stearic acid to 12-hydroxystearic acid, followed by the ligation of Coenzyme A (CoA).

    • Step 1 (Hydroxylation): A cytochrome P450 monooxygenase is used to introduce a hydroxyl group at the C12 position of stearic acid. A well-characterized and efficient enzyme for this purpose is P450 BM3 from Bacillus megaterium, which is known to hydroxylate long-chain fatty acids at sub-terminal positions.[1][2]

    • Step 2 (CoA Ligation): A long-chain acyl-CoA synthetase (ACSL) catalyzes the ATP-dependent formation of a thioester bond between 12-hydroxystearic acid and Coenzyme A.[3][4]

  • One-Step Synthesis from 12-Hydroxystearic Acid: This more direct method utilizes commercially available 12-hydroxystearic acid as the starting material and proceeds directly to the CoA ligation step using a long-chain acyl-CoA synthetase. This is the preferred method if a pure standard of 12-hydroxystearic acid is accessible.

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathway cluster_0 Two-Step Synthesis cluster_1 One-Step Synthesis Stearic Acid Stearic Acid 12-Hydroxystearic Acid 12-Hydroxystearic Acid Stearic Acid->12-Hydroxystearic Acid  Cytochrome P450 BM3 + NADPH + O2 This compound This compound 12-Hydroxystearic Acid->this compound  Long-Chain Acyl-CoA Synthetase (ACSL) + ATP + CoA-SH Commercial 12-Hydroxystearic Acid Commercial 12-Hydroxystearic Acid Target Molecule This compound Commercial 12-Hydroxystearic Acid->Target Molecule  Long-Chain Acyl-CoA Synthetase (ACSL) + ATP + CoA-SH

Figure 1. Enzymatic synthesis pathways for this compound.

Experimental_Workflow Start Start Enzymatic Reaction Enzymatic Reaction Start->Enzymatic Reaction Reaction Quenching Reaction Quenching Enzymatic Reaction->Reaction Quenching Purification Purification Reaction Quenching->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Figure 2. General experimental workflow for synthesis and analysis.

Data Presentation

Table 1: Representative Reaction Conditions for P450 BM3-mediated Hydroxylation of a Long-Chain Fatty Acid.

ParameterValueReference
EnzymeRecombinant P450 BM3[1]
SubstrateStearic Acid
Buffer100 mM Tris-HCl, pH 8.2
Substrate Concentration10 - 500 µM[1]
Enzyme Concentration0.5 - 1 µM[5]
Cofactor1 mM NADPH (or NADPH regenerating system)
Temperature30 °C[2]
Incubation Time30 - 60 minutes
Expected OutcomeConversion to a mixture of ω-1, ω-2, and ω-3 hydroxy stearic acids[1]

Table 2: Representative Reaction Conditions for Long-Chain Acyl-CoA Synthetase (ACSL) Activity.

ParameterValueReference
EnzymeRecombinant Human ACSL1[3]
Substrate12-Hydroxystearic Acid
Buffer100 mM Tris-HCl, pH 7.5[4]
Substrate Concentration50 - 200 µM
Enzyme Concentration1 - 5 µg/mL
Coenzyme A (CoA-SH)0.5 mM[4]
ATP5 mM[4]
MgCl₂10 mM[4]
Temperature37 °C[6]
Incubation Time15 - 30 minutes[6]
Expected OutcomeConversion of 12-hydroxystearic acid to this compound

Experimental Protocols

Protocol 1: CoA Ligation of 12-Hydroxystearic Acid

This protocol describes the synthesis of this compound from 12-hydroxystearic acid using a recombinant long-chain acyl-CoA synthetase (ACSL).

Materials:

  • 12-Hydroxystearic acid

  • Recombinant human ACSL1 (commercially available[3])

  • Coenzyme A, lithium salt (CoA-SH)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Deionized water

  • Reaction tubes

  • Incubator/water bath at 37°C

Reagent Preparation:

  • 1 M Tris-HCl, pH 7.5: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L.

  • 10X Reaction Buffer (1 M Tris-HCl, 100 mM MgCl₂, pH 7.5): To 100 mL of 1 M Tris-HCl, pH 7.5, add 2.03 g of MgCl₂·6H₂O. Mix until dissolved.

  • 100 mM ATP Solution: Dissolve 55.1 mg of ATP disodium salt in 1 mL of deionized water. Adjust pH to ~7.0 with NaOH if necessary. Store in aliquots at -20°C.

  • 50 mM CoA-SH Solution: Dissolve 40 mg of CoA lithium salt in 1 mL of deionized water. Store in aliquots at -20°C.

  • 10 mM 12-Hydroxystearic Acid Stock: Dissolve 3 mg of 12-hydroxystearic acid in 1 mL of ethanol. This may require gentle warming.

  • ACSL Enzyme Stock: Reconstitute the lyophilized enzyme in the buffer recommended by the supplier to a stock concentration of 0.5 - 1 mg/mL. Store in aliquots at -80°C.

Enzymatic Reaction Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture on ice as follows:

ComponentVolume (for 100 µL total)Final Concentration
Deionized Water68 µL
10X Reaction Buffer10 µL100 mM Tris-HCl, 10 mM MgCl₂
100 mM ATP5 µL5 mM
50 mM CoA-SH1 µL0.5 mM
10 mM 12-HSA5 µL500 µM
ACSL Enzyme (0.5 mg/mL)1 µL5 µg/mL
  • Mix gently by pipetting.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10% acetic acid or by immediately proceeding to the purification step.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is adapted from methods for long-chain acyl-CoA purification.[7][8]

Materials:

Reagent Preparation:

  • SPE Wash Solution 1 (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of deionized water.

  • SPE Wash Solution 2 (20% Methanol in Water): Mix 20 mL of methanol with 80 mL of deionized water.

  • SPE Elution Buffer (80% Methanol with 50 mM Ammonium Formate): Dissolve 0.315 g of ammonium formate in 20 mL of deionized water. Add 80 mL of methanol and mix.

Purification Procedure:

  • Condition the SPE Cartridge: Pass 2 mL of methanol through the C18 cartridge, followed by 2 mL of deionized water. Do not let the cartridge run dry.

  • Load the Sample: Load the quenched reaction mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash with 2 mL of SPE Wash Solution 1.

    • Wash with 2 mL of SPE Wash Solution 2.

  • Elute the Product: Elute the this compound with 1.5 mL of SPE Elution Buffer into a clean collection tube.

  • Dry the Sample: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried product in a suitable solvent for analysis (e.g., 100 µL of 50% methanol in water).

Protocol 3: Analysis by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Selected Reaction Monitoring (SRM).

  • Precursor Ion (m/z): [M+H]⁺ for this compound.

  • Product Ions (m/z): Characteristic fragment ions of the CoA moiety and the acyl chain.

Note: The exact m/z values for the precursor and product ions should be determined experimentally or from literature for the specific molecule. The analysis of isomeric long-chain hydroxy fatty acids and their derivatives by tandem mass spectrometry can provide distinct fragmentation patterns.[9]

Concluding Remarks

These protocols provide a framework for the successful in vitro enzymatic synthesis, purification, and analysis of this compound. Researchers should optimize the reaction conditions, particularly enzyme and substrate concentrations, to achieve the desired yield. The availability of recombinant enzymes and advanced analytical techniques facilitates the reliable production and characterization of this important lipid metabolite for various research applications.

References

Application Notes and Protocols for Solid-Phase Extraction of Hydroxy Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acyl-Coenzyme A (HFA-CoA) thioesters are critical intermediates in several metabolic pathways, including the alpha-oxidation of branched-chain fatty acids and the metabolism of 2-hydroxy long-chain fatty acids.[1][2] Their accurate isolation and quantification are essential for understanding disease states related to fatty acid metabolism and for the development of novel therapeutics. Solid-phase extraction (SPE) offers a robust and selective method for the purification of HFA-CoAs from complex biological matrices, enabling more accurate downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of hydroxy fatty acyl-CoAs from tissue samples. The methodology is adapted from established protocols for general acyl-CoA extraction, with special considerations for the unique properties of hydroxylated species.

Data Presentation

The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length, saturation, and functional groups of the fatty acyl chain. While specific recovery data for a wide range of hydroxy fatty acyl-CoAs is not extensively published, the following table summarizes representative recovery data for various non-hydroxylated acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE method. These values can serve as a general benchmark, though optimization for specific HFA-CoAs is recommended.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[3][4]
Malonyl-CoAShort (C3)83-90%[3][4]
Octanoyl-CoAMedium (C8)88-92%[3][4]
Oleoyl-CoALong (C18:1)85-90%[3][4]
Palmitoyl-CoALong (C16:0)83-90%[4]
Arachidonyl-CoALong (C20:4)83-88%[3][4]

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction and purification of hydroxy fatty acyl-CoAs from tissue samples using 2-(2-pyridyl)ethyl functionalized silica gel SPE cartridges.

Materials and Reagents
  • Tissue: Fresh or flash-frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard: A suitable odd-chain or stable isotope-labeled hydroxy fatty acyl-CoA (to be added to the homogenization buffer)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)

  • Equipment:

    • Pre-chilled glass homogenizer

    • Refrigerated centrifuge

    • Vortex mixer

    • SPE manifold (optional, for parallel processing)

    • Nitrogen evaporator or vacuum concentrator

Procedure

1. Sample Preparation and Homogenization

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and homogenize again.[5][6]

2. Extraction of Acyl-CoAs

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. This step protonates the pyridyl functional group, enabling it to act as an anion exchanger.[4]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

4. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried acyl-CoAs in a solvent suitable for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Visualizations

Experimental Workflow

SPE_Workflow A Tissue Homogenization (KH2PO4 Buffer, 2-Propanol) B Acyl-CoA Extraction (Acetonitrile) A->B C Centrifugation (12,000 x g, 4°C) B->C D Collect Supernatant C->D F Sample Loading D->F E SPE Column Conditioning (Wash Solution) E->F G Column Washing (Wash Solution) F->G H Elution (Elution Solution) G->H I Sample Concentration (Nitrogen Evaporation) H->I J Reconstitution I->J K Downstream Analysis (e.g., LC-MS/MS) J->K

Caption: Experimental workflow for hydroxy fatty acyl-CoA purification using SPE.

Metabolic Pathway: Alpha-Oxidation of Phytanic Acid

2-hydroxyacyl-CoAs are key intermediates in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids like phytanic acid.[1][2] The enzyme 2-hydroxyacyl-CoA lyase (HACL1), which is dependent on thiamine (B1217682) pyrophosphate, catalyzes the cleavage of the 2-hydroxyacyl-CoA intermediate.[1][2]

Alpha_Oxidation cluster_peroxisome Peroxisome phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa  ATP, CoA hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa  O2, Fe2+ pristanal Pristanal hydroxy_phytanoyl_coa->pristanal formyl_coa Formyl-CoA hydroxy_phytanoyl_coa->formyl_coa pristanic_acid Pristanic Acid pristanal->pristanic_acid  NAD+ beta_oxidation Beta-Oxidation pristanic_acid->beta_oxidation enzyme1 Acyl-CoA Synthetase enzyme1->phytanoyl_coa enzyme2 Phytanoyl-CoA Dioxygenase enzyme2->hydroxy_phytanoyl_coa enzyme3 2-Hydroxyacyl-CoA Lyase (HACL1) enzyme3->pristanal enzyme3->formyl_coa enzyme4 Aldehyde Dehydrogenase enzyme4->pristanic_acid

Caption: Alpha-oxidation pathway of phytanic acid involving a 2-hydroxyacyl-CoA intermediate.

References

Application Note: High-Throughput Enzymatic Assays for Acyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA synthetases (ACS) are a family of enzymes crucial for fatty acid metabolism, catalyzing the activation of free fatty acids (FFAs) into fatty acyl-CoA molecules.[1][2] This activation is the initial, rate-limiting step for major metabolic pathways, including β-oxidation for energy production and the synthesis of complex lipids like triglycerides and phospholipids.[1][3][4] Given their central role, dysregulation of ACS activity is implicated in various metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and hepatic fibrosis, making them attractive targets for drug development.[5] This document provides detailed protocols for developing and implementing robust enzymatic assays to measure ACS activity in various biological samples.

Acyl-CoA synthetases catalyze the following two-step reaction:

  • FA + ATP → Acyl-AMP + PPi

  • Acyl-AMP + Coenzyme A → Acyl-CoA + AMP[6]

The reliable quantification of ACS activity is essential for understanding its physiological roles and for screening potential therapeutic modulators. This note details two primary assay types: a sensitive fluorometric assay and a cost-effective colorimetric assay. Additionally, it touches upon high-specificity methods like LC-MS/MS.

The Role of Acyl-CoA Synthetase in Metabolism

Acyl-CoA synthetases are pivotal enzymes that channel fatty acids into specific metabolic fates.[6] Once activated to acyl-CoA, the fatty acid can be transported into the mitochondria for β-oxidation to generate ATP or utilized in the endoplasmic reticulum for the synthesis of structural and storage lipids.[7][8] This partitioning is critical for cellular energy homeostasis.

Acyl_CoA_Pathway FFA Free Fatty Acid (in Cytosol) ACS Acyl-CoA Synthetase (ACS) FFA->ACS ATP, CoA-SH AcylCoA Fatty Acyl-CoA ACS->AcylCoA AMP, PPi BetaOx β-Oxidation (Mitochondria) AcylCoA->BetaOx Transport LipidSyn Lipid Synthesis (ER) AcylCoA->LipidSyn Synthesis ATP_Energy ATP / Energy BetaOx->ATP_Energy ComplexLipids Triglycerides, Phospholipids LipidSyn->ComplexLipids

Caption: Metabolic fate of fatty acids post-activation by Acyl-CoA Synthetase.

Comparison of Assay Methodologies

Several methods are available for quantifying ACS activity, each with distinct advantages and limitations. The choice of assay depends on the required sensitivity, throughput, and available equipment.

Parameter Fluorometric Assay Colorimetric Assay LC-MS/MS Assay
Principle Coupled enzymatic reaction producing a fluorescent product.[9]Coupled enzymatic reaction producing a colored product.[10][11]Direct quantification of the acyl-CoA product.[12][13]
Sensitivity High (as low as 5 mU/µl).[14]Moderate.[11]Very High.[12]
Throughput High (96/384-well plate compatible).High (96/384-well plate compatible).Low to Medium.
Equipment Fluorescence plate reader.[15]Spectrophotometer / Absorbance plate reader.[7]Liquid Chromatography-Tandem Mass Spectrometer.[16]
Cost Moderate.Low.High.
Interference Potential from fluorescent compounds in samples.Potential from colored compounds or those affecting H₂O₂.Minimal, highly specific.[12]
Primary Use High-throughput screening, kinetic studies.Routine activity measurements.Absolute quantification, metabolic profiling.[17]

Experimental Workflow Overview

The general workflow for determining ACS activity is a multi-step process that requires careful preparation and execution.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Tissue/Cell Lysate) ReagentPrep 2. Reagent Preparation (Buffers, Substrates, Standards) PlateSetup 3. Plate Setup (Samples, Controls, Standards) ReactionStart 4. Initiate Reaction (Add Master Mix) PlateSetup->ReactionStart Incubation 5. Incubation (e.g., 30 min at 37°C) ReactionStart->Incubation Measurement 6. Signal Measurement (Fluorescence/Absorbance) Incubation->Measurement StdCurve 7. Generate Standard Curve Measurement->StdCurve CalcActivity 8. Calculate ACS Activity StdCurve->CalcActivity Normalization 9. Normalize Data (e.g., to protein concentration) CalcActivity->Normalization

Caption: General experimental workflow for measuring ACS activity.

Protocol 1: Fluorometric Assay for ACS Activity

This protocol is adapted from commercially available kits and provides a highly sensitive method for measuring ACS activity in a continuous or endpoint format.[5]

Assay Principle

The assay relies on a coupled enzymatic reaction. ACS first produces acyl-CoA. A specific acyl-CoA oxidase then acts on the newly formed acyl-CoA to produce H₂O₂. In the presence of a peroxidase, this H₂O₂ reacts with a probe to generate a highly fluorescent product, which can be measured at Ex/Em = 535/587 nm.[14][15] The rate of fluorescence increase is directly proportional to the ACS activity.

Fluorometric_Assay_Principle FFA Fatty Acid + CoA + ATP ACS Acyl-CoA Synthetase FFA->ACS AcylCoA Acyl-CoA ACO Acyl-CoA Oxidase AcylCoA->ACO H2O2 H₂O₂ HRP Peroxidase H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluor Fluorescent Product ACS->AcylCoA ACO->H2O2 HRP->Fluor

Caption: Principle of the coupled fluorometric ACS assay.

Materials and Reagents
ReagentStock ConcentrationFinal Concentration
ACS Assay Buffer1X1X
Fatty Acid Substrate (e.g., Oleate)10 mM0.2-1.0 mM
Coenzyme A (CoA)10 mM0.5 mM
ATP100 mM1.0 mM
Acyl-CoA Oxidase1 U/mL0.02 U/mL
Horseradish Peroxidase (HRP)10 U/mL0.2 U/mL
Fluorescent Probe (e.g., Ampliflu Red)10 mM50 µM
H₂O₂ Standard1 mM0-10 nmol/well
Sample (Cell/Tissue Lysate)Varies2-20 µL
Sample Preparation
  • Tissue Lysate: Homogenize 10 mg of tissue in 100 µL of ice-cold ACS Assay Buffer.[15]

  • Cell Lysate: Harvest 1 x 10⁶ cells and homogenize in 100 µL of ice-cold ACS Assay Buffer.[15]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[15]

  • Collect the supernatant for the assay. Determine the protein concentration of the lysate for normalization.

Assay Procedure (96-well plate)
  • Standard Curve: Prepare an H₂O₂ standard curve. Add 0, 2, 4, 6, 8, and 10 µL of a 0.1 mM H₂O₂ standard solution to wells to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well standards.[5][15] Adjust the volume of all standard wells to 50 µL with ACS Assay Buffer.

  • Sample Wells: Add 2-20 µL of your sample supernatant to the desired wells.

  • Sample Background Control: For each sample, prepare a parallel well containing the same amount of sample. This well will receive a background control master mix without the fatty acid substrate to measure non-specific signal.

  • Adjust the volume in all sample and background wells to 50 µL with ACS Assay Buffer.

  • Reaction Mix Preparation: Prepare a master mix for all wells. For each reaction, combine the necessary volumes of ACS Assay Buffer, Fatty Acid Substrate, CoA, ATP, Acyl-CoA Oxidase, HRP, and the fluorescent probe.

  • Background Mix Preparation: Prepare a similar master mix but replace the Fatty Acid Substrate with ACS Assay Buffer.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to the Standard and Sample wells. Add 50 µL of the Background Mix to the Sample Background Control wells. The total volume in all wells should be 100 µL.

  • Measurement: Immediately start measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, reading every 1-2 minutes.[15] Alternatively, incubate for 30 minutes and measure the final endpoint fluorescence.

Data Calculation
  • Subtract the 0 nmol standard reading from all standard readings and plot the background-corrected values against nmol of H₂O₂ to generate the standard curve.

  • For each sample, subtract the reading from its corresponding background control well to get the corrected measurement.

  • Calculate the slope of the linear portion of the kinetic curve for each sample (RFU/min).

  • Apply the sample's reaction rate to the standard curve to determine the amount of H₂O₂ generated per minute (B, in nmol/min).

  • Calculate ACS activity using the formula: Activity (nmol/min/mg or U/mg) = (B / (V * P)) * D

    • B = Amount of H₂O₂ produced from the standard curve (nmol/min).

    • V = Sample volume added to the well (mL).

    • P = Initial sample protein concentration (mg/mL).

    • D = Sample dilution factor.

    • Unit Definition: One unit of Acyl-CoA Synthetase is the amount of enzyme that generates 1.0 µmol of the product per minute at 37°C.[5][15]

Protocol 2: Colorimetric Assay for ACS Activity

This protocol provides a robust and cost-effective method suitable for routine ACS activity measurements.[10]

Assay Principle

Similar to the fluorometric assay, this is a coupled enzymatic reaction where ACS activity leads to the production of H₂O₂.[7][10] The H₂O₂ then reacts with a chromogenic probe (e.g., involving 4-aminoantipyrine) in the presence of peroxidase to form a colored product that can be measured by its absorbance, typically around 550-570 nm.[7]

Materials and Reagents
ReagentStock ConcentrationFinal Concentration
Assay Buffer (e.g., Tris-HCl, pH 7.5)1X1X
Fatty Acid Substrate (e.g., Palmitate)10 mM0.5 mM
Coenzyme A (CoA)10 mM0.5 mM
ATP100 mM1.0 mM
Acyl-CoA Oxidase1 U/mL0.02 U/mL
Horseradish Peroxidase (HRP)10 U/mL0.2 U/mL
Chromogenic Probe (e.g., TOOS + 4-AAP)VariesVaries
H₂O₂ Standard1 mM0-10 nmol/well
Sample (Cell/Tissue Lysate)Varies10-50 µL
Assay Procedure (96-well plate)

The procedure is analogous to the fluorometric assay:

  • Prepare an H₂O₂ standard curve (0-10 nmol/well) and sample wells as described in section 1.4.

  • Prepare a Reaction Mix containing all necessary components, including the chromogenic probe.

  • Prepare a Sample Background Control mix without the fatty acid substrate.

  • Initiate the reaction by adding 50 µL of the appropriate master mix to the wells (total volume 100 µL).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm).[7]

Data Calculation

Calculations are performed similarly to the fluorometric assay, using the absorbance values (OD) instead of relative fluorescence units (RFU) to determine the amount of H₂O₂ produced.

Troubleshooting and Considerations

  • High Background: This may be caused by endogenous H₂O₂ in the sample. The sample background control is critical to correct for this.

  • Low Activity: Ensure reagents are fresh and have been stored correctly. Increase the amount of sample lysate or the incubation time. Note that some ACS isoforms have specific fatty acid chain length preferences.[6]

  • Non-Linear Kinetics: If the reaction rate decreases rapidly, the substrate may be depleted, or the enzyme concentration may be too high.[5] Diluting the sample is recommended.

  • Interfering Substances: Samples containing high levels of reducing agents (e.g., DTT, β-mercaptoethanol) can interfere with H₂O₂-based assays and should be avoided during sample preparation.[18]

References

Application Notes and Protocols: Analysis of 12-Hydroxyoctadecanoyl-CoA in Arabidopsis thaliana Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-hydroxyoctadecanoyl-CoA is an oxygenated fatty acyl-CoA, a class of molecules known as oxylipins. In plants, oxylipins are crucial signaling molecules involved in a variety of physiological processes, including defense against pathogens, wound healing, and developmental regulation.[1][2] The analysis of specific oxylipins, such as this compound, in Arabidopsis thaliana leaves is essential for understanding the intricate signaling networks that govern plant stress responses. This document provides a detailed protocol for the extraction, and quantification of this compound from Arabidopsis thaliana leaves using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This protocol outlines a method for the sensitive and selective quantification of this compound in Arabidopsis thaliana leaf tissue. The procedure involves rapid harvesting and quenching of metabolic activity, followed by a robust extraction of acyl-CoAs and subsequent analysis by LC-MS/MS.

Materials and Reagents:

  • Arabidopsis thaliana plants (rosette leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 2-propanol with 50 mM KH2PO4 (pH 7.2)

  • Saturated (NH4)2SO4

  • Acetonitrile

  • 100 mM KH2PO4 (pH 4.9)

  • Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled this compound

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Harvesting and Homogenization:

    • Harvest 100-200 mg of Arabidopsis thaliana rosette leaves and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Acyl-CoA Extraction: [3]

    • Transfer the frozen powder to a tube containing 2 ml of 100 mM KH2PO4 and the internal standard.

    • Add 2.0 ml of 2-propanol and homogenize thoroughly.

    • Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.

    • Transfer the upper phase to a new tube and dilute with 10 ml of 100 mM KH2PO4 (pH 4.9).

  • Solid Phase Extraction (SPE) for Sample Cleanup:

    • Condition a C18 SPE cartridge with 5 ml of methanol (B129727), followed by 5 ml of water, and then 5 ml of 100 mM KH2PO4 (pH 4.9).

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with 5 ml of 100 mM KH2PO4 (pH 4.9) to remove polar impurities.

    • Wash the cartridge with 5 ml of water.

    • Elute the acyl-CoAs with 2 ml of methanol containing 0.1% formic acid.

  • Sample Preparation for LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µl of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

  • LC-MS/MS Analysis: [4]

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other acyl-CoAs. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow rate: 0.3 ml/min.

      • Injection volume: 5-10 µl.

    • Mass Spectrometry (MS/MS):

      • Ionization mode: Electrospray Ionization (ESI), positive mode.

      • Detection mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. A common fragmentation for acyl-CoAs involves the neutral loss of the phosphopantetheine group.[5]

Data Analysis:

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Data Presentation

The following table structure should be used to present quantitative data for clear comparison between different experimental conditions (e.g., control vs. treated plants).

Sample IDTreatmentBiological ReplicateTechnical ReplicateThis compound (pmol/g fresh weight)
CTRL-1Control11Value
CTRL-1Control12Value
TRT-1Treatment X11Value
TRT-1Treatment X12Value
...............

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Harvest 1. Harvest Arabidopsis Leaves (Flash freeze in Liquid N2) Grind 2. Grind to Fine Powder Harvest->Grind Extract 3. Acyl-CoA Extraction (Isopropanol/Acetonitrile) Grind->Extract Purify 4. Solid Phase Extraction (C18 SPE) Extract->Purify Concentrate 5. Dry and Reconstitute Purify->Concentrate LC 6. LC Separation (C18 Reversed-Phase) Concentrate->LC MS 7. MS/MS Detection (ESI+, MRM) LC->MS Quantify 8. Quantification (Internal Standard Method) MS->Quantify Analyze 9. Data Analysis Quantify->Analyze

Caption: Experimental workflow for the analysis of this compound.

Oxylipin Signaling Pathway in Arabidopsis

The biosynthesis of oxylipins, including the precursor to jasmonic acid, 12-oxo-phytodienoic acid (OPDA), is a well-characterized pathway in Arabidopsis. This pathway is initiated in the chloroplasts and involves several enzymatic steps. This compound is an intermediate or related product within this broader pathway.

G cluster_0 Chloroplast cluster_1 Peroxisome cluster_2 Cytosol/ER Linolenic_Acid α-Linolenic Acid (from membrane lipids) HPOT 13(S)-HPOT Linolenic_Acid->HPOT LOX AOS AOS HPOT->AOS HOTE 12-Hydroxyoctadecanoic Acid HPOT->HOTE Peroxygenase / Reductase AOC AOC AOS->AOC unstable intermediate OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPR3 OPDA->OPR3 transport Signaling Downstream Signaling (Gene Expression, Defense Responses) OPDA->Signaling JA-independent signaling Beta_Oxidation β-oxidation OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JA->Signaling HOTE_CoA This compound HOTE_CoA->Signaling LACS LACS LACS->HOTE_CoA HOTE->LACS Stress Wounding, Pathogen Attack Stress->Linolenic_Acid activates lipases

Caption: Simplified oxylipin signaling pathway in Arabidopsis thaliana.

References

Application Notes and Protocols for the Derivatization of Hydroxy Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipids that play crucial roles in various physiological and pathological processes, including inflammation, signaling, and as structural components of complex lipids. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of HFAs. However, due to their low volatility and the presence of polar functional groups (carboxyl and hydroxyl groups), direct GC-MS analysis of underivatized HFAs is challenging, often leading to poor chromatographic peak shape and inaccurate quantification.[1][2][3]

Derivatization is a critical sample preparation step that chemically modifies the HFAs to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[2][4] This is typically a two-step process for HFAs, involving esterification of the carboxylic acid group and silylation of the hydroxyl group. The resulting derivatives are more volatile and less polar, leading to improved chromatographic separation and detection.[5][6]

This document provides detailed application notes and protocols for the common derivatization methods of HFAs for GC-MS analysis, including the preparation of fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers.

Derivatization Strategies for Hydroxy Fatty Acids

The analysis of HFAs by GC-MS generally requires the derivatization of both the carboxylic acid and the hydroxyl functional groups to achieve the necessary volatility for gas chromatography. The most common approach is a two-step derivatization:

  • Esterification: The carboxylic acid group is converted to a less polar and more volatile ester, typically a methyl ester (FAME).[2][7]

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether, which is more volatile and thermally stable.[1][4]

Alternatively, picolinyl esters can be prepared, which are particularly useful for structure elucidation by mass spectrometry as they provide diagnostic fragment ions that help locate functional groups along the fatty acid chain.[8][9]

Workflow for HFA Derivatization and Analysis

HFA Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Hydrolysis Hydrolysis (optional, for total HFAs) Lipid_Extraction->Hydrolysis Esterification Esterification (e.g., BF3-Methanol) Hydrolysis->Esterification Silylation Silylation (e.g., BSTFA + TMCS) Esterification->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: General workflow for the derivatization and analysis of hydroxy fatty acids by GC-MS.

Experimental Protocols

Protocol 1: Two-Step Derivatization - Esterification followed by Silylation

This is the most common and robust method for the derivatization of HFAs for GC-MS analysis.

A. Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[2]

Materials:

  • Lipid sample (1-25 mg)

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liner

Procedure:

  • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[2]

  • Add 2 mL of BF₃-Methanol solution to the sample.[2]

  • Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1][2] A common practice is heating at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane (or heptane) to the tube.[7]

  • Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge briefly to ensure a clean separation of the layers.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and vortexing.

  • The resulting FAME solution is now ready for the silylation step.

B. Silylation using BSTFA + TMCS

This procedure derivatizes the hydroxyl groups to form TMS ethers. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective reagent.[1]

Materials:

  • FAME extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (optional, as a solvent)

  • Autosampler vials with inserts

Procedure:

  • Evaporate the hexane/heptane from the FAME extract under a gentle stream of nitrogen.

  • To the dried residue, add 50-100 µL of BSTFA + 1% TMCS. A solvent such as pyridine can be added if the sample is not fully soluble in the silylating reagent.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[1][10]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane.

Protocol 2: Picolinyl Ester Derivatization

Picolinyl esters are particularly useful for determining the position of double bonds and other functional groups in fatty acids by mass spectrometry.[8]

Materials:

  • Fatty acid sample

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Dry tetrahydrofuran (B95107) (THF)

  • Hexane

  • Water

Procedure:

  • The fatty acids are first converted to their acid chlorides by reacting with thionyl chloride.[8]

  • The resulting acid chloride is then reacted with 3-pyridylcarbinol to form the picolinyl ester.[8]

  • A more recent and convenient method involves a one-pot reaction. Briefly, the fatty acid methyl ester is reacted with a mixture of potassium tert-butoxide and 3-pyridylcarbinol in dry tetrahydrofuran at 45°C for 45 minutes.[11]

  • After the reaction, water and hexane are added, and the picolinyl esters are extracted into the hexane layer.[11]

  • The hexane layer is then collected and ready for GC-MS analysis.

Quantitative Data Summary

The choice of derivatization method can influence the quantitative accuracy and precision of the analysis. Below is a summary of performance characteristics for different derivatization approaches.

Derivatization MethodAnalyteDerivatization EfficiencyCoefficient of Variation (CV)Reference
Pentafluorobenzyl (PFB) bromide Saturated and unsaturated fatty acids~80-85%-[3]
BSTFA + TMCS 3-hydroxy fatty acids (C6 to C18)-1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L[10]
m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) Fatty acids in oilsHigh (not specified)High reproducibility[12]
Acid-catalyzed methylation (ACM) Fatty acids in oilsLower than TMTFTHLower reproducibility than TMTFTH[12]

Signaling Pathways and Logical Relationships

Hydroxy fatty acids are involved in numerous signaling pathways. For example, they are products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammation.

Simplified Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGH2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes HETEs Hydroxyeicosatetraenoic acids (HETEs) LOX->HETEs

Caption: Simplified overview of the arachidonic acid cascade leading to the formation of various bioactive lipids, including hydroxy fatty acids (HETEs).

Conclusion

The derivatization of hydroxy fatty acids is an essential step for their accurate and sensitive analysis by GC-MS. The choice of the derivatization method depends on the specific analytical goal, whether it is for quantitative analysis or for detailed structural elucidation. The protocols provided in these application notes offer robust and reliable methods for the derivatization of HFAs, enabling researchers, scientists, and drug development professionals to effectively study the roles of these important molecules in various biological systems.

References

quantification of 12-hydroxyoctadecanoyl-CoA using stable isotope standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantification of 12-Hydroxyoctadecanoyl-CoA Using Stable Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of signaling pathways.[1][2][3] this compound (12-HOA-CoA) is a specific long-chain acyl-CoA whose precise biological functions are an active area of investigation. Quantifying these molecules is analytically challenging due to their low endogenous abundance and inherent instability.[2]

This document provides a detailed protocol for the sensitive and accurate quantification of 12-HOA-CoA in biological matrices using a stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The SID approach, which utilizes a heavy-isotope-labeled internal standard, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample extraction and matrix effects, ensuring high precision and accuracy.[2][4]

Principle of the Method

The quantification of 12-HOA-CoA is achieved by spiking biological samples with a known quantity of a stable isotope-labeled internal standard (e.g., [¹³C₄, ¹⁵N₁]-12-HOA-CoA). This internal standard is chemically identical to the analyte but has a greater mass, allowing it to be distinguished by the mass spectrometer.

Following sample preparation, which includes protein precipitation and extraction, the analyte and internal standard are separated from other cellular components using reverse-phase liquid chromatography. The compounds are then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. By comparing the peak area ratio of the endogenous 12-HOA-CoA to the stable isotope-labeled internal standard against a standard curve, the absolute concentration of 12-HOA-CoA in the original sample can be determined with high accuracy.

Experimental Protocols

This section details the necessary materials, sample preparation, and analytical procedures for the quantification of 12-HOA-CoA.

Materials and Reagents
  • Standards:

    • This compound (Analyte)

    • Stable Isotope Labeled this compound (e.g., [¹³C₄, ¹⁵N₁]-12-HOA-CoA or D₄-12-HOA-CoA) as an internal standard (IS). Note: Custom synthesis is likely required.

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (Optima™ LC/MS Grade)

    • Ammonium Hydroxide

    • Perchloric Acid (PCA)

    • Potassium Carbonate (K₂CO₃)

    • Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 Reverse-Phase LC Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Microcentrifuge

    • Vortex mixer

    • Analytical balance

    • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Workflow for 12-HOA-CoA Quantification

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_quant Quantification A 1. Cell Harvesting or Tissue Homogenization B 2. Addition of Stable Isotope Internal Standard (IS) A->B C 3. Protein Precipitation (e.g., with Perchloric Acid) B->C D 4. Neutralization & Centrifugation C->D E 5. Supernatant Collection (Optional: SPE Cleanup) D->E F 6. LC-MS/MS Analysis E->F G 7. Peak Integration F->G I 9. Calculation of 12-HOA-CoA Concentration G->I H 8. Generation of Standard Curve H->I

Caption: Experimental workflow for 12-HOA-CoA quantification.
Sample Preparation Protocol (from Cultured Cells)

  • Cell Harvesting: Aspirate the culture medium and wash cells (approx. 1-5 million) twice with ice-cold PBS.

  • Internal Standard Spiking: Add 500 µL of ice-cold 10% (w/v) Perchloric Acid (PCA) containing a known concentration of the stable isotope-labeled internal standard (e.g., 50 pmol).

  • Lysis and Precipitation: Scrape the cells and transfer the mixture to a microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube. Add 5 M K₂CO₃ dropwise to neutralize the extract to a pH of approximately 6.0-7.0.

  • Final Clarification: Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the KClO₄ salt.

  • Collection: Transfer the final supernatant to an HPLC vial for immediate LC-MS/MS analysis or store at -80°C.

LC-MS/MS Method

A robust LC-MS/MS method is crucial for separating 12-HOA-CoA from isomers and other interfering molecules.[5][6]

  • LC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH 10.5)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: Linear gradient to 95% B

      • 12-14 min: Hold at 95% B

      • 14-14.1 min: Return to 5% B

      • 14.1-17 min: Re-equilibration at 5% B

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Collision Gas: Argon

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The selection of specific precursor-to-product ion transitions is essential for the selectivity of the assay. The most common fragmentation for acyl-CoAs involves the neutral loss of the phosphopantetheine portion.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
12-HOA-CoA [Calculated M+H]⁺[Precursor - 507]⁺5035
IS: [¹³C₄,¹⁵N₁]-12-HOA-CoA [Calculated M+H+5]⁺[Precursor - 507]⁺5035
Control Acyl-CoA
Palmitoyl-CoA (C16:0) 1004.6497.65035
Stearoyl-CoA (C18:0) 1032.6525.65035
Note: The exact m/z values for 12-HOA-CoA and its internal standard must be calculated based on their chemical formulas and confirmed experimentally.
Example Quantitative Data

The following table presents hypothetical data demonstrating the quantification of 12-HOA-CoA in two different cancer cell lines under control and treatment conditions.

Cell LineCondition12-HOA-CoA Concentration (pmol/million cells)Standard Deviation (SD)
MCF7 Control15.21.8
MCF7 Treatment X (48h)28.93.1
A549 Control9.81.1
A549 Treatment X (48h)12.11.5

Putative Signaling Pathway Involving Hydroxy-Acyl CoAs

Long-chain acyl-CoAs and their metabolites can act as signaling molecules. For instance, Acyl-CoA Thioesterase 7 (ACOT7) regulates levels of arachidonoyl-CoA, which is a precursor for inflammatory signals and can influence Protein Kinase C (PKC) activation.[7] By analogy, 12-HOA-CoA could potentially modulate similar pathways. Depletion of certain acyl-CoAs has been shown to activate a PKCζ–p53–p21 signaling axis, leading to cell cycle arrest.[7] The quantification of 12-HOA-CoA can help elucidate its role in these processes.

G cluster_membrane Cellular Regulation ACOT7 ACOT7 (Thioesterase) HOA_CoA 12-HOA-CoA ACOT7->HOA_CoA Hydrolyzes PKC Protein Kinase C ζ (PKCζ) HOA_CoA->PKC Modulates p53 p53 PKC->p53 Activates p21 p21 p53->p21 Induces Transcription Arrest G1/S Cell Cycle Arrest p21->Arrest Inhibits CDK2/Cyclin E

Caption: Putative signaling pathway involving 12-HOA-CoA.

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust and highly specific framework for the absolute quantification of this compound in biological samples. This protocol offers the necessary detail for researchers to implement the method, enabling further investigation into the metabolic roles and potential signaling functions of this and other long-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for Subcellular Fractionation of 12-Hydroxyoctadecanoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecanoyl-CoA (12-HOA-CoA) is a hydroxylated long-chain acyl-CoA that is emerging as a molecule of interest in various cellular processes. Understanding its subcellular distribution is crucial for elucidating its functions in metabolic pathways and cellular signaling. This document provides detailed application notes and protocols for the isolation and analysis of 12-HOA-CoA pools from different subcellular compartments. The methodologies described herein are based on established techniques for the fractionation of organelles and the extraction of long-chain fatty acyl-CoAs.

Data Presentation

While specific quantitative data for the subcellular distribution of 12-HOA-CoA is not yet widely available in the literature, the following table provides a template for presenting such data once obtained through the protocols outlined below. This structured format allows for clear comparison of the relative abundance of 12-HOA-CoA in different organelles.

Table 1: Template for Quantitative Distribution of 12-HOA-CoA in Subcellular Fractions

Subcellular FractionMarker ProteinPurity (%)12-HOA-CoA (pmol/mg protein)% of Total Cellular 12-HOA-CoA
Whole Cell Lysate--Value100%
NucleiHistone H3ValueValueValue
MitochondriaCOX IVValueValueValue
Endoplasmic ReticulumCalnexinValueValueValue
CytosolGAPDHValueValueValue
Plasma MembraneNa+/K+ ATPaseValueValueValue

Note: Values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol describes the isolation of nuclei, mitochondria, and cytosolic fractions from cultured cells using differential centrifugation.[1][2][3][4][5]

Materials:

  • Cell scrapers

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer (FB): 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

Procedure:

  • Cell Harvesting:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in 1 mL of ice-cold PBS and transfer to a pre-chilled centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes.

    • Homogenize the cells using a Dounce homogenizer with 15-20 strokes.

    • Verify cell lysis under a microscope; >90% of cells should be lysed with intact nuclei.

  • Isolation of Nuclei:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 720 x g for 5 minutes at 4°C.[3]

    • The pellet contains the nuclear fraction. Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new pre-chilled tube.

    • Wash the nuclear pellet by resuspending in 500 µL of Fractionation Buffer and centrifuging again at 720 x g for 5 minutes at 4°C. Discard the supernatant. The resulting pellet is the purified nuclear fraction.

  • Isolation of Mitochondria:

    • Centrifuge the post-nuclear supernatant from step 3 at 10,000 x g for 10 minutes at 4°C.[6]

    • The resulting pellet contains the mitochondrial fraction. Collect the supernatant, which is the cytosolic fraction.

    • Wash the mitochondrial pellet by resuspending in 500 µL of Fractionation Buffer and centrifuging at 10,000 x g for 10 minutes at 4°C. The resulting pellet is the purified mitochondrial fraction.

  • Isolation of Cytosolic Fraction:

    • The supernatant from step 4 is the cytosolic fraction. To remove any remaining membrane contamination, centrifuge at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The resulting supernatant is the purified cytosolic fraction.

  • Purity Assessment and Storage:

    • Resuspend the nuclear and mitochondrial pellets in a suitable buffer for downstream analysis (e.g., RIPA buffer for Western blotting or a specific extraction buffer for lipid analysis).

    • Determine the protein concentration of each fraction using a BCA protein assay.

    • Assess the purity of each fraction by Western blotting using specific subcellular markers (e.g., Histone H3 for nuclei, COX IV for mitochondria, and GAPDH for cytosol).

    • Store the fractions at -80°C until further analysis.

Protocol 2: Extraction and Analysis of 12-HOA-CoA

This protocol outlines a method for the extraction of long-chain acyl-CoAs from the isolated subcellular fractions, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS grade solvents

  • Internal standard (e.g., a stable isotope-labeled version of 12-HOA-CoA or a structurally similar odd-chain hydroxy acyl-CoA)

Procedure:

  • Extraction:

    • To a known amount of protein from each subcellular fraction, add 1 mL of a 3:1 (v/v) mixture of acetonitrile and isopropanol.

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

    • Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex again.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the organic extract onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/isopropanol).

  • LC-MS Analysis:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Analyze the sample using a reverse-phase C18 column coupled to a mass spectrometer operating in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of 12-HOA-CoA and the internal standard.

    • Quantify the amount of 12-HOA-CoA in each fraction by comparing its peak area to that of the internal standard and normalizing to the protein concentration of the fraction.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fractions Subcellular Fractions start Cultured Cells harvest Cell Harvesting start->harvest lysis Cell Lysis (Dounce Homogenization) harvest->lysis fractionation Differential Centrifugation lysis->fractionation nuclei Nuclear Fraction (720 x g pellet) fractionation->nuclei Low Speed mitochondria Mitochondrial Fraction (10,000 x g pellet) fractionation->mitochondria Medium Speed cytosol Cytosolic Fraction (100,000 x g supernatant) fractionation->cytosol High Speed extraction Acyl-CoA Extraction nuclei->extraction mitochondria->extraction cytosol->extraction lcms LC-MS Analysis extraction->lcms data Quantitative Data lcms->data

Caption: Workflow for subcellular fractionation and analysis of 12-HOA-CoA.

Putative Signaling Pathway of 12-HOA-CoA

The direct signaling pathways of 12-HOA-CoA are currently under investigation. However, based on the known signaling of the structurally similar molecule 12-hydroxyeicosatetraenoic acid (12-HETE), a putative signaling pathway for 12-HOA-CoA can be hypothesized. 12-HETE is known to act through G-protein coupled receptors (GPCRs) to activate downstream signaling cascades.[1][7][8]

putative_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., GPR31) PLC Phospholipase C (PLC) GPCR->PLC PI3K PI3K GPCR->PI3K PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Migration) Akt->Transcription Survival MAPK->Transcription Growth extracellular 12-HOA-CoA (extracellular) extracellular->GPCR

Caption: Hypothesized signaling pathway for 12-HOA-CoA.

References

Application Notes and Protocols for In Vitro Assays Using 12-Hydroxyoctadecanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecanoyl-CoA (12-HO-CoA) is the activated form of 12-hydroxystearic acid (12-HSA), a naturally occurring hydroxylated fatty acid. The introduction of a hydroxyl group on the acyl chain imparts unique chemical properties that may influence its metabolism and biological activity compared to its non-hydroxylated counterpart, stearoyl-CoA. As interest in the biological roles of hydroxylated fatty acids grows, robust in vitro assays are essential to elucidate the enzymatic pathways they participate in and to screen for potential modulators of these pathways. These application notes provide detailed protocols for utilizing 12-HO-CoA as a substrate in various in vitro enzyme assays, including those for acyl-CoA synthetases, acyl-CoA dehydrogenases, and acyltransferases.

General Considerations for Handling this compound

Solubility and Stability: 12-hydroxystearic acid, the precursor to 12-HO-CoA, is sparingly soluble in water but soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[1]. Its CoA ester, 12-HO-CoA, is expected to have improved aqueous solubility due to the polar coenzyme A moiety. However, long-chain acyl-CoAs are known to form micelles in aqueous solutions and can be prone to hydrolysis. It is recommended to prepare fresh solutions of 12-HO-CoA for each experiment or to store aliquots at -80°C and use them promptly after thawing. To minimize hydrolysis, solutions should be kept on ice.

Synthesis of this compound: As 12-HO-CoA is not readily commercially available, it typically needs to be synthesized in the laboratory. This can be achieved enzymatically from 12-hydroxystearic acid and Coenzyme A using a long-chain acyl-CoA synthetase, or through chemical synthesis methods. Purification of the synthesized 12-HO-CoA is critical and can be performed using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC)[2].

Application 1: Screening for Long-Chain Acyl-CoA Synthetase Activity

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters[3]. An in vitro assay using 12-hydroxystearic acid can identify and characterize ACSLs capable of activating this hydroxylated fatty acid.

Experimental Protocol: Radiometric Assay for ACSL Activity

This protocol is adapted from established methods for measuring long-chain fatty acyl-CoA synthetase activity[3].

Materials:

  • Purified ACSL enzyme or cell lysate containing ACSL activity

  • [14C]-12-hydroxystearic acid (custom synthesis may be required) or unlabeled 12-hydroxystearic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Quenching Solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v)

  • Heptane

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a stock solution of 12-hydroxystearic acid (radiolabeled or unlabeled) complexed with BSA in the assay buffer.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • ATP (final concentration 5 mM)

    • CoA (final concentration 0.5 mM)

    • MgCl₂ (final concentration 10 mM)

    • [14C]-12-hydroxystearic acid-BSA complex (final concentration 10-100 µM, with a specific activity of ~2000 dpm/nmol)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the ACSL enzyme preparation (e.g., 10-50 µg of cell lysate protein).

  • Incubate at 37°C for 10-30 minutes. The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding 1.5 mL of the quenching solution.

  • Add 1 mL of heptane and vortex for 20 seconds to extract the unreacted [14C]-12-hydroxystearic acid.

  • Centrifuge at 2000 x g for 3 minutes to separate the phases.

  • Remove the upper organic phase.

  • Wash the lower aqueous phase twice more with 1 mL of heptane.

  • Transfer a known volume of the final aqueous phase (containing the [14C]-12-hydroxyoctadecanoyl-CoA) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Data Presentation: Enzyme Kinetics
SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
12-Hydroxystearic Acid1550
Stearic Acid1075

Note: The provided Km and Vmax values are for illustrative purposes only and should be experimentally determined.

Visualization: Experimental Workflow for ACSL Assay

ACSL_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Measurement prep_reagents Prepare Reagents (Buffer, ATP, CoA, MgCl2) mix Combine Reagents and Substrate prep_reagents->mix prep_substrate Prepare 12-HSA-BSA Complex prep_substrate->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add Enzyme pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Quenching Solution incubate->stop_reaction extract Extract Unreacted Substrate with Heptane stop_reaction->extract measure Measure Radioactivity of Aqueous Phase extract->measure

Caption: Workflow for the radiometric assay of Acyl-CoA Synthetase activity.

Application 2: Investigating the Activity of Long-Chain Acyl-CoA Dehydrogenase

Acyl-CoA dehydrogenases (ACADs) are a class of enzymes that catalyze the initial step in each cycle of fatty acid β-oxidation[4]. An in vitro assay using 12-HO-CoA as a substrate can determine if it can be metabolized through the β-oxidation pathway and can be used to characterize the substrate specificity of different ACAD isozymes.

Experimental Protocol: Spectrophotometric Assay for ACAD Activity

This protocol is adapted from a common continuous spectrophotometric assay for ACADs using an artificial electron acceptor[5].

Materials:

  • Purified ACAD enzyme (e.g., long-chain acyl-CoA dehydrogenase, LCAD) or mitochondrial extract

  • This compound

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Ferricenium hexafluorophosphate (B91526) (FcPF₆) or other suitable electron acceptor

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of 12-HO-CoA in water or a suitable buffer.

  • Prepare a fresh stock solution of FcPF₆ in the assay buffer.

  • In a quartz cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • FcPF₆ (final concentration 100 µM)

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 300 nm.

  • Initiate the reaction by adding the ACAD enzyme preparation (e.g., 1-10 µg of purified enzyme).

  • Immediately start monitoring the decrease in absorbance at 300 nm over time. The reduction of FcPF₆ to ferrocene (B1249389) by the FADH₂ produced during the reaction leads to a decrease in absorbance.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient for the reduction of FcPF₆ at 300 nm is approximately 4.3 mM⁻¹cm⁻¹.

Data Presentation: Enzyme Specificity

The specificity of an ACAD can be evaluated by comparing its activity with different substrates. The following table presents hypothetical data for a generic long-chain acyl-CoA dehydrogenase.

SubstrateRelative Activity (%)
Palmitoyl-CoA100
Stearoyl-CoA85
This compound60
Oleoyl-CoA110

Note: These values are for illustrative purposes. The presence of the hydroxyl group may affect the binding and catalytic efficiency of the enzyme.

Visualization: Plausible Metabolic Pathway

Beta_Oxidation_Pathway cluster_activation Activation cluster_beta_oxidation Beta-Oxidation HSA 12-Hydroxystearic Acid HSA_CoA This compound HSA->HSA_CoA ACSL Enoyl_CoA 2,3-enoyl-12-hydroxyoctadecanoyl-CoA HSA_CoA->Enoyl_CoA ACAD Hydroxyacyl_CoA 3,12-dihydroxyoctadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-keto-12-hydroxyoctadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 10-Hydroxyhexadecanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Plausible beta-oxidation pathway for this compound.

Application 3: Characterizing Acyltransferase Activity

Acyltransferases are enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules. An in vitro assay with 12-HO-CoA can be used to investigate whether it can serve as a substrate for various acyltransferases, such as those involved in the synthesis of complex lipids.

Experimental Protocol: Fluorescent Assay for Acyltransferase Activity

This protocol is adapted from methods using fluorescently labeled substrates to measure acyltransferase activity.

Materials:

  • Purified acyltransferase or cell membrane preparation

  • This compound

  • Fluorescently labeled acceptor substrate (e.g., NBD-labeled lysophospholipid)

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM MgCl₂

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v)

  • TLC plate (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 65:25:10, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Prepare stock solutions of 12-HO-CoA and the fluorescent acceptor substrate in a suitable solvent.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Fluorescent acceptor substrate (final concentration 10-50 µM)

    • This compound (final concentration 20-100 µM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the acyltransferase preparation.

  • Incubate at 37°C for 15-60 minutes.

  • Stop the reaction by adding the extraction solvent.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

  • Spot the extract onto a TLC plate and develop the chromatogram using the appropriate solvent system.

  • After development, visualize the fluorescent product on the TLC plate using a fluorescence imaging system.

  • Quantify the fluorescent spot corresponding to the acylated product.

Data Presentation: Substrate Competition

To assess the preference of an acyltransferase for 12-HO-CoA compared to other acyl-CoAs, a competition assay can be performed. The following table shows hypothetical data from such an experiment.

Unlabeled Competitor (100 µM)Fluorescent Product Formation (%)
None (Control)100
Palmitoyl-CoA45
Stearoyl-CoA30
This compound15
Oleoyl-CoA55

Note: These values are for illustrative purposes and indicate the relative ability of each unlabeled acyl-CoA to compete with the fluorescently labeled substrate.

Visualization: General Signaling Logic

General_Signaling_Logic cluster_input Input cluster_cellular_processes Cellular Processes cluster_outputs Outputs HSA_CoA This compound Lipid_Metabolism Lipid Metabolism HSA_CoA->Lipid_Metabolism Signaling_Pathways Signaling Pathways HSA_CoA->Signaling_Pathways Gene_Expression Gene Expression HSA_CoA->Gene_Expression Complex_Lipids Synthesis of Complex Lipids Lipid_Metabolism->Complex_Lipids Modulation_of_Kinases Modulation of Kinases/Phosphatases Signaling_Pathways->Modulation_of_Kinases Transcriptional_Regulation Transcriptional Regulation Gene_Expression->Transcriptional_Regulation

Caption: Potential roles of this compound in cellular processes.

References

Application Notes and Protocols for Metabolic Labeling Studies with 12-Hydroxyoctadecanoyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid whose corresponding Coenzyme A ester, 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA), can be incorporated into various metabolic pathways. Metabolic labeling with precursors of 12-HOA-CoA allows for the investigation of its cellular fate, including its incorporation into complex lipids and its potential role in post-translationally modifying proteins. This document provides detailed application notes and protocols for conducting such studies, aimed at researchers in academia and industry. The use of "clickable" analogs of 12-HSA, bearing terminal alkyne or azide (B81097) moieties, enables powerful downstream applications such as fluorescence imaging and mass spectrometry-based proteomics.

I. Synthesis of a "Clickable" 12-Hydroxystearic Acid Precursor

To trace the metabolic fate of 12-HSA, a common strategy is to use a chemically modified version that can be detected with high specificity. A terminal alkyne group serves as a "clickable" handle for bioorthogonal ligation to azide-containing reporters. Below is a proposed synthetic scheme for 12-alkynyl-hydroxystearic acid.

Proposed Synthesis of 12-Hydroxy-17-octadecynoic Acid

A plausible synthetic route to introduce a terminal alkyne at the omega-position of 12-hydroxystearic acid could involve a multi-step synthesis starting from a suitable precursor like 12-hydroxystearic acid itself or ricinoleic acid. A general strategy could be:

  • Protection of the carboxyl and hydroxyl groups of 12-hydroxystearic acid.

  • Oxidative cleavage of the terminal end of the fatty acid to generate an aldehyde.

  • Corey-Fuchs reaction or Seyferth-Gilbert homologation to convert the aldehyde to a terminal alkyne.

  • Deprotection of the carboxyl and hydroxyl groups to yield the final product.

II. Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of mammalian cells in culture with an alkyne-tagged 12-hydroxystearic acid precursor (e.g., 12-hydroxy-17-octadecynoic acid).

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-tagged 12-hydroxystearic acid (12-HSA-alkyne)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of 12-HSA-alkyne (e.g., 10 mM in DMSO).

    • Complex the 12-HSA-alkyne with fatty acid-free BSA by incubating a 5:1 molar ratio of the fatty acid with BSA in serum-free medium for 30 minutes at 37°C.

    • Dilute the complexed 12-HSA-alkyne into complete culture medium to the desired final concentration (e.g., 10-100 µM). A vehicle control (medium with BSA and DMSO) should be prepared in parallel.

  • Metabolic Labeling:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium (or control medium) to the cells.

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis:

    • After the labeling period, aspirate the medium and wash the cells twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.

Protocol 2: "Click" Chemistry for Fluorescence Imaging

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide reporter to the alkyne-labeled biomolecules for visualization by microscopy.

Materials:

  • Metabolically labeled and fixed cells on coverslips

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS

Procedure:

  • Cell Fixation and Permeabilization:

    • After metabolic labeling (Protocol 1), wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a 1 mL reaction volume, combine the following in order:

      • 889 µL PBS

      • 10 µL of 100 mM THPTA in water

      • 1 µL of a 10 mM stock of azide-fluorophore in DMSO

      • 50 µL of 20 mM CuSO₄ in water

      • 50 µL of 100 mM sodium ascorbate in water (add last to initiate the reaction)

  • Click Reaction:

    • Remove the PBS from the fixed and permeabilized cells.

    • Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Proteomic Analysis of 12-HSA Modified Proteins

This protocol outlines the enrichment of alkyne-labeled proteins and their identification and quantification by mass spectrometry.

Materials:

  • Metabolically labeled cell lysate (from Protocol 1)

  • Azide-biotin tag

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • In-gel or in-solution digestion reagents (e.g., Trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Click Reaction with Biotin-Azide:

    • To 1 mg of protein lysate in a final volume of 500 µL, add the components of the click reaction cocktail as in Protocol 2, but replace the fluorescent azide with a biotin-azide tag.

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation:

    • Precipitate the proteins to remove excess reagents, for example, by methanol/chloroform precipitation.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated (i.e., 12-HSA-alkyne labeled) proteins.

  • Washing:

    • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the peptides and their corresponding proteins.

    • Use specialized software for label-free or label-based quantification to determine the relative abundance of the identified proteins between different experimental conditions.

III. Data Presentation

Quantitative data from proteomic experiments should be summarized in tables to facilitate comparison between different conditions.

Table 1: Hypothetical Quantitative Proteomic Data of 12-HSA-Alkyne Labeled Proteins

(Note: The following data is hypothetical and for illustrative purposes only, as specific quantitative data for 12-HSA-alkyne labeling was not found in the literature search. The values represent typical outputs from a label-free quantitative proteomics experiment.)

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated vs. Control)p-valueNumber of Unique Peptides
P04637TP53Cellular tumor antigen p534.20.0015
P60709ACTBActin, cytoplasmic 11.10.8512
Q06830HSP90AA1Heat shock protein HSP 90-alpha3.50.0058
P31946YWHAZ14-3-3 protein zeta/delta2.80.0126
P10636GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-12.10.0454

IV. Signaling Pathways and Experimental Workflows

Diagrams are provided to visualize key signaling pathways potentially involving 12-hydroxy-fatty acids and the experimental workflows described.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis synthesis Synthesis of 12-HSA-alkyne labeling Incubation with 12-HSA-alkyne synthesis->labeling cell_culture Cell Culture cell_culture->labeling lysis Cell Lysis labeling->lysis click_imaging Click Chemistry & Fluorescence Imaging lysis->click_imaging click_proteomics Click Chemistry & Biotinylation lysis->click_proteomics enrichment Streptavidin Enrichment click_proteomics->enrichment ms LC-MS/MS enrichment->ms data_analysis Data Analysis ms->data_analysis

Figure 1. Experimental workflow for metabolic labeling studies.

signaling_pathway extracellular 12-HETE (analogous to 12-HSA) gpr31 GPR31 extracellular->gpr31 gi Gi gpr31->gi pi3k PI3K gi->pi3k mek MEK gi->mek akt Akt pi3k->akt nfkb NF-κB akt->nfkb erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus nfkb->nucleus gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression

Figure 2. Hypothesized signaling pathway for 12-HSA, adapted from known 12-HETE signaling.

V. Conclusion

The protocols and application notes provided herein offer a framework for investigating the metabolic roles of this compound. The use of "clickable" precursors is a powerful approach for the identification and quantification of lipid and protein targets. While the signaling pathways of 12-HSA are not fully elucidated, the pathways of the structurally similar molecule 12-HETE provide a valuable starting point for future research. The methodologies described can be adapted to various experimental systems and will be instrumental in advancing our understanding of the biological functions of this hydroxylated fatty acid.

Application Note: High-Resolution Mass Spectrometry for the Identification of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A derivative that plays a role in fatty acid metabolism. Its precursor, 12-hydroxyoctadecanoic acid (12-HODE), is a product of the lipoxygenase (LOX) pathway, which is involved in inflammatory processes. The conversion of 12-HODE to its coenzyme A thioester by long-chain acyl-CoA synthetases (LACS) is a critical activation step, enabling its participation in various metabolic pathways, including fatty acid β-oxidation and lipid synthesis.[1][2][3] The accurate identification and quantification of this compound are crucial for understanding its physiological and pathological roles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the analysis of this and other acyl-CoA species. This application note provides a detailed protocol for the identification of this compound using LC-HRMS.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound begins with the enzymatic oxidation of linoleic acid by 12-lipoxygenase to form 12-hydroperoxyoctadecadienoic acid (12-HPODE), which is subsequently reduced to 12-hydroxyoctadecadienoic acid (12-HODE). 12-HODE is then activated to this compound by a long-chain acyl-CoA synthetase (LACS), requiring ATP and Coenzyme A.

cluster_pathway Biosynthesis of this compound Linoleic_Acid Linoleic_Acid 12-HPODE 12-HPODE Linoleic_Acid->12-HPODE 12-Lipoxygenase 12-HODE 12-HODE 12-HPODE->12-HODE Glutathione Peroxidase 12-HODE_CoA This compound 12-HODE->12-HODE_CoA Long-Chain Acyl-CoA Synthetase (LACS) (ATP, CoA-SH)

Biosynthesis of this compound.

The experimental workflow for the identification of this compound involves sample preparation, including cell lysis and extraction, followed by LC-HRMS analysis.

cluster_workflow Experimental Workflow Sample Cell Pellet / Tissue Homogenate Lysis Cell Lysis (Methanol) Sample->Lysis Extraction Acyl-CoA Extraction (Acetonitrile) Lysis->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS Data_Analysis Data Analysis LC_HRMS->Data_Analysis

LC-HRMS experimental workflow.

Experimental Protocols

Materials and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Acetate

  • Formic Acid

  • Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA or other appropriate long-chain acyl-CoA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge tubes

  • Autosampler vials

Sample Preparation
  • Cell Harvesting: For cultured cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in ice-cold PBS and transfer to a centrifuge tube. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Add 1 mL of ice-cold methanol to the cell pellet. Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

  • Extraction: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. To the supernatant, add 500 µL of acetonitrile, vortex, and then evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate). Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 150-1200.

  • Data Acquisition: Data-dependent MS/MS acquisition.

Data Presentation

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated from its chemical formula (C₃₉H₆₈N₇O₁₈P₃S).

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Precursor Ion [M+H]⁺ 1068.3742User-determinedUser-determined
Acyl Chain Fragment [M-507+H]⁺ 561.3790User-determinedUser-determined
Adenosine (B11128) Diphosphate (B83284) Fragment 428.0365User-determinedUser-determined

Note: The acyl chain fragment for the saturated analog, this compound, is presented. The presence of double bonds in an unsaturated version would alter this mass.

Fragmentation Pattern

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry. The most prominent fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a neutral loss of 507.0 Da.[4][5] Another characteristic fragment corresponds to the adenosine diphosphate portion with an m/z of 428.0365.[6] For this compound, additional fragmentation of the acyl chain is expected, which can help to confirm the position of the hydroxyl group.

cluster_fragmentation Predicted Fragmentation of this compound Precursor [this compound + H]⁺ m/z 1068.3742 NL_507 Neutral Loss of 507 Da [C₁₈H₃₅O₂S-CoA_fragment + H]⁺ m/z 561.3790 Precursor->NL_507 Frag_428 Adenosine Diphosphate Fragment [C₁₀H₁₄N₅O₇P₂]⁺ m/z 428.0365 Precursor->Frag_428 Acyl_Frag Acyl Chain Fragments (e.g., loss of H₂O) NL_507->Acyl_Frag

Predicted MS/MS fragmentation of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound using high-resolution mass spectrometry. The combination of accurate mass measurement and characteristic fragmentation patterns allows for the confident identification of this important lipid metabolite. This methodology can be adapted for the analysis of other long-chain acyl-CoAs and will be a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease.

References

Application Notes and Protocols for Screening the Biological Activity of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyoctadecanoyl-CoA is the activated form of 12-hydroxystearic acid (12-HSA), a naturally occurring hydroxylated fatty acid. While much of the existing research has focused on 12-HSA, it is understood that fatty acids are typically converted to their coenzyme A (CoA) esters within the cell to become metabolically active. These application notes provide a framework for screening the biological activities of this compound, drawing upon the known functions of its precursor, 12-HSA. The provided protocols are designed to enable researchers to investigate its potential roles in immunology, dermatology, and oncology.

Biological Activities of the Precursor, 12-Hydroxystearic Acid (12-HSA)

12-HSA has demonstrated a range of biological effects, primarily related to skin health and cellular regulation. Understanding these activities is crucial for designing screening assays for its CoA derivative.

  • Modulation of Innate Immunity in Skin: 12-HSA has been shown to stimulate the secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes. This activity enhances the skin's natural defense mechanisms against pathogens. The proposed mechanism involves the downregulation of caspase-8, leading to the activation of the inflammasome[1][2][3].

  • Stimulation of Collagen Synthesis: Studies have indicated that certain hydroxystearic acids can increase the production of collagen I and III in human dermal fibroblasts, suggesting a role in skin repair and anti-aging[4].

  • Anti-inflammatory and Photoprotective Effects: 10-Hydroxystearic acid, a close structural analog, has been shown to inhibit the expression of matrix metalloproteinase-1 (MMP-1) induced by UVB radiation, suggesting potential anti-inflammatory and photoprotective properties[4].

  • Antiproliferative Activity: Various regioisomers of hydroxystearic acid have exhibited growth inhibitory activity against a range of human cancer cell lines[5]. While 12-HSA has been tested, some other isomers have shown greater potency[5].

Screening Strategy for this compound

The following sections outline detailed protocols to screen for analogous biological activities of this compound. Given that this compound is the intracellularly active form, it is hypothesized that it may elicit similar or more potent effects compared to 12-HSA.

Table 1: Summary of Quantitative Data for Hydroxystearic Acid (HSA) Isomers

Biological ActivityCompoundCell Line/SystemEndpointResultReference
Antiproliferative Activity 5-HSACaCo-2IC5025.1 µM[5]
5-HSAHeLaIC5022.1 µM[5]
7-HSAHT29IC5014.7 µM[5]
7-HSAHeLaIC5026.6 µM[5]
7-HSAMCF7IC5021.4 µM[5]
9-HSAHT29IC5043 µM[6]
12-HSAVariousIC50Reduced activity compared to other isomers[5]
Collagen Synthesis 10-HSA (5 µM)Human Dermal FibroblastsCollagen I Synthesis~96% increase[4]
10-HSA (5 µM)Human Dermal FibroblastsCollagen III Synthesis~244% increase[4]
MMP-1 Expression 10-HSA (0.33 mM)Ex vivo human skinUVB-induced MMP-1 gene expression83% decrease[4]
Antimicrobial Peptide Upregulation 12-HSASkin cellsPsoriasin secretionIncreased[7][8]
12-HSASkin explantsLL-37 expressionEnhanced[7][8]

Experimental Protocols

Protocol 1: Antimicrobial Peptide (AMP) Secretion Assay in Human Keratinocytes

Objective: To determine if this compound stimulates the secretion of antimicrobial peptides from human keratinocytes.

Materials:

  • Primary Human Epidermal Keratinocytes (HEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound

  • Lipopolysaccharide (LPS) (Positive Control)

  • ELISA kit for specific AMPs (e.g., LL-37, Psoriasin/S100A7)

  • BCA Protein Assay Kit

  • 96-well cell culture plates

Procedure:

  • Seed HEK cells in 96-well plates at a density of 1 x 10^5 cells/well and culture until they reach 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours prior to treatment.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in the cell culture medium. Include a vehicle control.

  • Treat the cells with the different concentrations of this compound and a positive control (e.g., LPS at 1 µg/mL).

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the secreted AMP of interest in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

  • Express the results as pg/mL of AMP per mg of total protein.

experimental_workflow_amp cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Human Keratinocytes starve_cells Serum Starvation seed_cells->starve_cells add_compound Add this compound (or Controls) starve_cells->add_compound incubate Incubate (24-48h) add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa AMP ELISA collect_supernatant->elisa bca_assay BCA Protein Assay lyse_cells->bca_assay

Caption: Workflow for AMP Secretion Assay.

Protocol 2: Caspase-8 Activity Assay

Objective: To investigate if this compound modulates caspase-8 activity in human keratinocytes, consistent with the proposed mechanism for AMP release.

Materials:

  • HEK cells

  • This compound

  • Caspase-8 colorimetric or fluorometric assay kit

  • 96-well plates

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Culture and treat HEK cells with this compound as described in Protocol 1.

  • After the desired incubation period (e.g., 6, 12, 24 hours), lyse the cells using the lysis buffer provided in the assay kit.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Perform the caspase-8 activity assay on the cell lysates according to the manufacturer's protocol. This typically involves the addition of a caspase-8 specific substrate that produces a colorimetric or fluorescent signal upon cleavage.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • Normalize the caspase-8 activity to the total protein concentration of the lysate.

  • Express the results as a fold change relative to the vehicle-treated control.

signaling_pathway compound This compound dnmt3a DNMT3A compound->dnmt3a activates casp8_gene Caspase-8 Gene dnmt3a->casp8_gene methylates & silences casp8_protein Caspase-8 Protein casp8_gene->casp8_protein expression inflammasome Inflammasome casp8_protein->inflammasome inhibits amp Antimicrobial Peptide Secretion inflammasome->amp activates experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay seed_cells Seed Cancer Cells adhere Allow Adhesion seed_cells->adhere add_compound Add this compound (or Controls) adhere->add_compound incubate Incubate (48-72h) add_compound->incubate add_mtt Add MTT incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

References

Application of 12-Hydroxyoctadecanoyl-CoA in Biofuel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyoctadecanoyl-CoA, an activated form of 12-hydroxystearic acid (12-HSA), is a molecule of growing interest in the field of synthetic biology and biofuel research. Derived from the abundant and renewable feedstock of castor oil, its unique hydroxyl functionality presents potential for the production of advanced biofuels with improved properties. This document provides an overview of the current, albeit limited, applications and theoretical potential of this compound in the biofuel sector. It outlines relevant biosynthetic pathways, proposes experimental protocols for its production and conversion, and presents data in a structured format for researchers. While direct and extensive research on this compound for biofuels is still emerging, this note aims to consolidate related knowledge and provide a foundational guide for future investigations.

Introduction

The quest for sustainable and renewable energy sources has driven significant research into the production of biofuels from various biological feedstocks. Fatty acid-derived biofuels, such as fatty acid methyl esters (FAMEs) and alkanes, are promising alternatives to conventional fossil fuels. 12-hydroxystearic acid (12-HSA), and its activated form this compound, are particularly noteworthy due to their origin from castor oil, a non-edible and high-yielding oilseed crop.[1][2][3] The hydroxyl group on the fatty acid chain offers a reactive site for further chemical or enzymatic modifications, potentially leading to biofuels with enhanced cold-flow properties, lubricity, and energy density.

While 12-HSA is widely used in the production of greases, lubricants, coatings, and cosmetics, its application as a direct biofuel precursor is less explored.[1][2][3][4][5][6] The activated CoA-ester, this compound, is the key intracellular intermediate for any metabolic engineering efforts aimed at producing novel biofuels from this hydroxylated fatty acid.

Biosynthesis of this compound

The biosynthesis of this compound in a microbial chassis would typically start from ricinoleic acid, the primary component of castor oil. Ricinoleic acid first needs to be hydrogenated to form 12-hydroxystearic acid. This can be achieved through chemical hydrogenation of castor oil.[1][2] The resulting 12-HSA can then be activated to its CoA ester form intracellularly by acyl-CoA synthetases.

Metabolic engineering efforts are crucial for developing microbial strains capable of efficiently producing this compound. Key strategies involve the engineering of precursor supply, specifically malonyl-CoA, which is a fundamental building block for fatty acid synthesis.[7][8]

Logical Relationship: From Castor Oil to this compound

G cluster_0 Chemical Processing cluster_1 Microbial Cell Castor_Oil Castor Oil (rich in Ricinoleic Acid) Hydrogenation Hydrogenation Castor_Oil->Hydrogenation 12_HSA 12-Hydroxystearic Acid (12-HSA) Hydrogenation->12_HSA 12_HSA_uptake 12-HSA (Uptake/Transport) 12_HSA->12_HSA_uptake Feedstock Acyl_CoA_Synthetase Acyl-CoA Synthetase (FadD) 12_HSA_uptake->Acyl_CoA_Synthetase 12_HO_CoA This compound Acyl_CoA_Synthetase->12_HO_CoA

Caption: Conversion of castor oil to intracellular this compound.

Potential Biofuel Production Pathways from this compound

Once this compound is produced within a microbial host, several enzymatic pathways could be engineered to convert it into advanced biofuels.

Signaling Pathway: Potential Biofuel Conversion Pathways

G cluster_0 Pathway 1: Alkane Production cluster_1 Pathway 2: Fatty Alcohol Production cluster_2 Pathway 3: Ester Production (Biodiesel) Start This compound AAR Acyl-ACP Reductase Start->AAR ACR Acyl-CoA Reductase Start->ACR WS Wax Ester Synthase Start->WS ADO Aldehyde-deformylating Oxygenase AAR->ADO Alkane Hydroxylated Alkane ADO->Alkane Alcohol Hydroxylated Fatty Alcohol ACR->Alcohol Ester Hydroxylated Fatty Acid Methyl/Ethyl Ester WS->Ester Alcohol_input Methanol/Ethanol Alcohol_input->WS

Caption: Potential enzymatic pathways for converting this compound to biofuels.

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the conversion of this compound to biofuels. The following table presents hypothetical target metrics based on advancements in the broader field of fatty acid-derived biofuels. These values can serve as benchmarks for future research.

ParameterCurrent State (General Fatty Acid Biofuels)Target for 12-Hydroxy-BiofuelsAnalytical Method
Titer (g/L) 1-5 g/L> 10 g/LGC-MS, LC-MS
Yield (g/g substrate) 0.1 - 0.2 g/g> 0.25 g/gMass Balance
Productivity (g/L/h) 0.01 - 0.05 g/L/h> 0.1 g/L/hTime-course analysis
Conversion Efficiency (%) 20-40% of theoretical maximum> 60% of theoretical maximumHPLC, GC-MS

Experimental Protocols

Protocol for Microbial Production of 12-Hydroxystearic Acid

This protocol outlines a general procedure for screening microbial strains for their ability to convert ricinoleic acid to 12-hydroxystearic acid.

Objective: To establish a microbial platform for the production of 12-HSA from castor oil derivatives.

Materials:

  • Microbial strain (e.g., E. coli, S. cerevisiae)

  • Growth medium (e.g., LB, YPD)

  • Ricinoleic acid or hydrogenated castor oil

  • Inducing agent (e.g., IPTG for E. coli)

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Analytical standards (12-HSA)

  • GC-MS or LC-MS for analysis

Procedure:

  • Prepare a seed culture of the selected microbial strain in the appropriate growth medium.

  • Inoculate the main culture with the seed culture to an initial OD600 of 0.1.

  • Grow the culture at the optimal temperature and shaking speed until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).

  • If using an inducible promoter system, add the inducing agent.

  • Supplement the culture with ricinoleic acid or hydrogenated castor oil to a final concentration of 1-5 g/L.

  • Continue the cultivation for 48-72 hours.

  • Harvest the cells by centrifugation.

  • Extract the fatty acids from the culture supernatant and cell pellet using a suitable organic solvent.

  • Analyze the extracted fatty acids by GC-MS or LC-MS to identify and quantify 12-HSA.[9]

Protocol for In Vitro Conversion of this compound to Hydroxylated Alkanes

This protocol describes a cell-free enzymatic assay to test the conversion of synthetically produced this compound to hydroxylated alkanes.

Objective: To screen candidate enzymes for their activity on this compound.

Materials:

  • Chemically synthesized this compound

  • Purified Acyl-ACP Reductase (AAR) and Aldehyde-deformylating Oxygenase (ADO) enzymes

  • Reaction buffer (e.g., phosphate (B84403) buffer with necessary cofactors like NADPH and ATP)

  • Quenching solution (e.g., formic acid)

  • Extraction solvent (e.g., hexane)

  • GC-MS for analysis

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer.

  • Add this compound to the reaction mixture.

  • Initiate the reaction by adding the purified AAR and ADO enzymes.

  • Incubate the reaction at the optimal temperature for the enzymes for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding the quenching solution.

  • Extract the products with an equal volume of hexane.

  • Analyze the organic phase by GC-MS to detect the formation of hydroxylated alkanes.

Experimental Workflow: Screening for Biofuel Production

G Start Strain Selection & Culture Preparation Induction Induction & Substrate Feeding (12-HSA) Start->Induction Fermentation Fermentation (48-72h) Induction->Fermentation Extraction Product Extraction (Solvent-based) Fermentation->Extraction Analysis Product Analysis (GC-MS, LC-MS) Extraction->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: A generalized workflow for screening microbial strains for biofuel production.

Conclusion and Future Outlook

The application of this compound in biofuel research is a nascent field with considerable potential. The ability to produce this molecule from a renewable and non-food feedstock like castor oil makes it an attractive target for metabolic engineering. The hydroxyl functionality offers a handle for producing advanced biofuels with potentially superior properties.

Future research should focus on:

  • Discovering and engineering efficient enzymes for the conversion of this compound into various biofuel molecules.

  • Developing robust microbial chassis for the high-titer production of 12-HSA and its derivatives.

  • Performing comprehensive fuel property testing of the resulting hydroxylated biofuels.

While significant research and development are still required, the exploration of this compound as a biofuel precursor represents a promising avenue towards the development of next-generation biofuels.

References

Application Notes: Genetic Engineering of Plants for Production of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-hydroxyoctadecanoyl-CoA is a hydroxylated fatty acyl-CoA that holds potential as a valuable precursor for the synthesis of various industrial products, including lubricants, polymers, and surfactants. The chemical synthesis of such molecules can be complex and environmentally challenging. Genetic engineering of oilseed crops offers a promising and sustainable alternative for the large-scale production of this compound and its derivatives. This document provides an overview of the strategies and methodologies for engineering plants to produce this valuable compound.

The primary strategy involves the introduction of a fatty acid hydroxylase that can specifically hydroxylate an 18-carbon fatty acid at the 12th position. The most well-characterized enzyme for this purpose is the fatty acid hydroxylase 12 (FAH12) from castor bean (Ricinus communis). This enzyme naturally produces ricinoleic acid (12-hydroxy-9-octadecenoic acid), which is stored in castor oil as triacylglycerols (TAGs). By expressing the gene encoding FAH12 in a suitable host plant, the metabolic machinery of the plant can be harnessed to produce the desired hydroxylated fatty acid.

However, the expression of a single hydroxylase gene often results in low yields of the target hydroxy fatty acid (HFA).[1][2][3] To enhance production, a multi-gene "push-pull" strategy is often necessary. This involves not only introducing the core hydroxylase but also engineering the subsequent steps of the fatty acid metabolism to efficiently incorporate the novel HFA into storage lipids.

Key Genetic Engineering Strategies

  • Expression of a Fatty Acid Hydroxylase: The foundational step is the stable expression of a gene encoding a Δ12-oleate hydroxylase, such as the FAH12 gene from Ricinus communis. This enzyme converts oleic acid (18:1), a common fatty acid in plants, into ricinoleic acid.

  • Enhancing Acyl-CoA Synthesis: To ensure the newly synthesized hydroxy fatty acid is available for lipid assembly, it needs to be converted to its CoA ester, this compound. This step is catalyzed by a long-chain acyl-CoA synthetase (LACS). Co-expression of a LACS with a preference for hydroxylated fatty acids can be crucial.

  • Promoting Incorporation into Triacylglycerols (TAGs): To maximize the accumulation of the hydroxylated fatty acid, it is beneficial to co-express enzymes that facilitate its incorporation into TAGs, the primary form of energy storage in seeds. Key enzymes in this context include diacylglycerol acyltransferase (DGAT) and lysophosphatidic acid acyltransferase (LPAT). Specifically, the diacylglycerol acyltransferase 2 (DGAT2) from castor bean has been shown to significantly increase the accumulation of HFAs in transgenic plants.[1][2]

Challenges and Considerations

  • Low Yields: A significant challenge in engineering HFA production is the often low accumulation levels of the desired fatty acid in transgenic plants. This can be due to the substrate specificity of the host plant's endogenous lipid synthesis enzymes.

  • Substrate Availability: The efficiency of the hydroxylation reaction depends on the availability of the oleic acid substrate, typically esterified to phosphatidylcholine (PC) in the endoplasmic reticulum.

  • Metabolic Bottlenecks: The channeling of the newly synthesized HFA into storage lipids can be a bottleneck. The endogenous enzymes of the host plant may not efficiently recognize and process the hydroxylated fatty acid.

  • Host Plant Selection: The choice of the host plant is critical. A plant with a high native oleic acid content is a good starting point. Arabidopsis thaliana is often used as a model organism for proof-of-concept studies, while crops like camelina, soybean, or canola are targets for commercial production.

Biosynthetic Pathway for this compound

Biosynthesis Oleoyl_PC Oleoyl-PC Ricinoleoyl_PC Ricinoleoyl-PC Oleoyl_PC->Ricinoleoyl_PC FAH12 Ricinoleic_Acid Ricinoleic Acid Ricinoleoyl_PC->Ricinoleic_Acid PLA2 / PLC+LPL Hydroxyoctadecanoyl_CoA This compound Ricinoleic_Acid->Hydroxyoctadecanoyl_CoA LACS Workflow cluster_0 Gene Construct Design cluster_1 Plant Transformation cluster_2 Analysis of Transgenic Plants Gene_Isolation Isolate FAH12 and DGAT2 genes Vector_Construction Clone into plant expression vector Gene_Isolation->Vector_Construction Transformation Agrobacterium-mediated transformation Vector_Construction->Transformation Selection Selection of transgenic plants Transformation->Selection Lipid_Extraction Lipid extraction from seeds Selection->Lipid_Extraction FAME_Analysis Fatty Acid Methyl Ester (FAME) analysis by GC-MS Lipid_Extraction->FAME_Analysis Acyl_CoA_Quantification Quantification of this compound by LC-MS Lipid_Extraction->Acyl_CoA_Quantification

References

Troubleshooting & Optimization

improving stability of 12-hydroxyoctadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

The primary challenges in extracting this compound, a long-chain acyl-CoA, are its inherent instability and low abundance in biological samples. Acyl-CoAs are susceptible to both chemical and enzymatic degradation during the extraction process. They are prone to hydrolysis, particularly in aqueous solutions and at alkaline or strongly acidic pH.[1] Therefore, maintaining appropriate pH and temperature throughout the extraction is critical.

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

Low yields of long-chain acyl-CoAs can stem from several factors. One common issue is degradation during sample handling and extraction. To mitigate this, it is crucial to work quickly and keep samples on ice at all times. The choice of extraction solvent and methodology is also vital. A widely used and effective method involves homogenization in an acidic buffer (e.g., pH 4.9) to minimize base-catalyzed hydrolysis, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][3] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[2][3][4] Additionally, using an appropriate internal standard, such as an odd-chain acyl-CoA, added at the beginning of the extraction process can help account for losses during sample preparation.[5]

Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?

To ensure the stability of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This rapid freezing minimizes enzymatic activity that could degrade the acyl-CoA. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.

Q4: Can you provide a general protocol for the extraction of long-chain acyl-CoAs from tissue samples?

A4: Below is a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery. This method is adapted from established procedures and is suitable for various tissue types.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal in MS Analysis Ion Suppression: The presence of additional ions in the extraction solvent can suppress the MS signal. Strong acids like formic acid in the extraction solvent have been shown to decrease MS signals significantly.[6]Use a buffered solvent system, such as ammonium (B1175870) acetate (B1210297) at a neutral pH, which has been shown to stabilize most acyl-CoA compounds without causing significant ion suppression.[6]
Analyte Degradation: Acyl-CoAs are unstable and can degrade due to improper pH or temperature.Homogenize tissue samples in a cooled, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity and prevent base-catalyzed hydrolysis.[2][3] Keep samples on ice throughout the procedure.
Poor Recovery from SPE Inappropriate SPE Column or Elution: The choice of SPE column and elution solvents is critical for retaining and then eluting the acyl-CoAs of interest.For long-chain acyl-CoAs, an oligonucleotide purification column or a C18 reversed-phase column can be effective.[2][7] Ensure proper conditioning and equilibration of the column before loading the sample. Optimize the elution solvent; for instance, 2-propanol can be used to elute acyl-CoAs from an oligonucleotide purification column.[2]
Inaccurate Quantification Lack of a Suitable Internal Standard: Without a proper internal standard, it is difficult to account for variability in extraction efficiency and matrix effects.Use an odd-chain-length fatty acyl-CoA as an internal standard, as it is unlikely to be present endogenously in the sample.[5] The internal standard should be added at the very beginning of the sample preparation process.
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte, leading to inaccurate quantification.A solid-phase extraction (SPE) step is highly recommended to clean up the sample and remove interfering substances.[3][4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[2][3]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Oligonucleotide purification column (or C18 SPE column)

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning & Equilibration: Condition and equilibrate the oligonucleotide purification column according to the manufacturer's instructions.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column to remove unbound impurities as per the manufacturer's protocol.

    • Elution: Elute the acyl-CoAs using 2-propanol.[2]

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50 mM ammonium acetate with 20% acetonitrile for long-chain acyl-CoA analysis).[6]

Data Presentation

Table 1: Stability of Acyl-CoA Standards in Different Solvents

SolventCoefficient of Variation (CV) over 48h at 4°C
50 mM Ammonium Acetate, pH 6.8Low CV, indicating good stability[6]
80% MethanolLow CV, indicating good stability[6]
Formic Acid containing solventHigh CV, indicating poor stability and signal suppression[6]
Acetonitrile containing solventHigh CV, indicating poor stability[6]

Data adapted from a study on acyl-CoA stability. The Coefficient of Variation (CV) was calculated based on the MS intensities of six injections over 48 hours. Lower CV indicates higher stability.[6]

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodTissue TypeReported Recovery RateReference
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Frozen Tissue Sample homogenization Homogenization (pH 4.9 Buffer + 2-Propanol) tissue->homogenization Add Internal Std extraction Solvent Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution concentration Drying & Reconstitution elution->concentration lcms LC-MS/MS Analysis concentration->lcms beta_oxidation cluster_pathway Mitochondrial Beta-Oxidation cluster_spiral β-Oxidation Spiral lcfa Long-Chain Fatty Acid (e.g., 12-Hydroxystearic Acid) acyl_coa_synthetase Acyl-CoA Synthetase lcfa->acyl_coa_synthetase lc_acyl_coa This compound acyl_coa_synthetase->lc_acyl_coa dehydrogenation Acyl-CoA Dehydrogenase lc_acyl_coa->dehydrogenation hydration Enoyl-CoA Hydratase dehydrogenation->hydration oxidation 3-Hydroxyacyl-CoA Dehydrogenase hydration->oxidation thiolysis Thiolase oxidation->thiolysis thiolysis->lc_acyl_coa Shorter Acyl-CoA acetyl_coa Acetyl-CoA thiolysis->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

Technical Support Center: Long-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long-chain acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in long-chain acyl-CoA analysis?

The analysis of long-chain acyl-CoAs (LCACoAs) presents several challenges due to their unique biochemical properties. Key difficulties include:

  • Analyte Instability: LCACoAs are susceptible to both enzymatic and chemical degradation, making sample handling and storage critical.[1]

  • Low Abundance: These molecules are often present in low concentrations in biological samples, requiring sensitive analytical methods.

  • Extraction Efficiency: The amphiphilic nature of LCACoAs, with a long hydrophobic acyl chain and a hydrophilic CoA moiety, makes their efficient extraction from complex biological matrices challenging.[2]

  • Chromatographic Separation: Achieving good chromatographic resolution for different LCACoA species can be difficult due to their similar structures, often leading to peak tailing and poor separation.[3]

  • Mass Spectrometry Detection: Ion suppression is a common issue in LC-MS/MS analysis of LCACoAs, where other molecules in the sample interfere with the ionization of the analytes of interest, leading to reduced sensitivity.[4]

Q2: How should biological samples be stored to ensure the stability of long-chain acyl-CoAs?

To maintain the integrity of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is crucial to minimize enzymatic activity and chemical degradation.[1] It is also important to limit the number of freeze-thaw cycles the samples undergo.[5]

Q3: What are the key considerations for choosing an extraction method for long-chain acyl-CoAs?

The choice of extraction method is critical for obtaining good recovery of LCACoAs. A widely used and effective approach involves homogenization of the tissue in an acidic buffer, followed by organic solvent extraction.[1][5] Solid-phase extraction (SPE) is frequently used for sample cleanup and to enhance recovery rates.[5][6] The selection of solvents and the pH of the buffers are important parameters to optimize for your specific sample type.

Troubleshooting Guide

Problem 1: Low recovery of long-chain acyl-CoAs after extraction.

  • Possible Cause 1: Inefficient cell lysis and homogenization.

    • Solution: Ensure thorough homogenization of the tissue sample on ice. A glass homogenizer is often recommended.[7] For cultured cells, scraping and sonication can improve lysis.[8]

  • Possible Cause 2: Suboptimal extraction solvent.

    • Solution: A common and effective solvent mixture is acetonitrile:isopropanol:methanol.[1] The ratios may need to be optimized for your specific application. Acidifying the extraction buffer (e.g., with formic acid or using a potassium phosphate (B84403) buffer at pH 4.9) can improve recovery.[1][8]

  • Possible Cause 3: Analyte degradation during extraction.

    • Solution: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[1] Work quickly to reduce the time samples are at room temperature.

  • Possible Cause 4: Inefficient phase separation.

    • Solution: Ensure complete separation of the aqueous and organic phases during liquid-liquid extraction by adequate centrifugation.

Problem 2: Poor chromatographic peak shape (e.g., peak tailing) in LC-MS analysis.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: The phosphate groups on the CoA moiety can interact with the stationary phase. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can help to deprotonate these groups and improve peak shape.[3][9]

  • Possible Cause 2: Analyte adsorption to metal surfaces.

    • Solution: The phosphate groups have a high affinity for metallic surfaces in the LC system. Using PEEK tubing and fittings can help to minimize this issue.[2]

  • Possible Cause 3: Inappropriate column chemistry.

    • Solution: A C18 reversed-phase column is commonly used.[3][9] Experimenting with different column chemistries or pore sizes may improve peak shape.

Problem 3: Low signal intensity and ion suppression in LC-MS/MS analysis.

  • Possible Cause 1: Co-elution of interfering matrix components.

    • Solution: Optimize the chromatographic gradient to better separate the analytes of interest from matrix components. A longer gradient or a different organic modifier may be necessary.

  • Possible Cause 2: Inefficient ionization.

    • Solution: Long-chain acyl-CoAs are typically analyzed in positive ion mode using electrospray ionization (ESI).[3][6] Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for your target analytes.

  • Possible Cause 3: High salt concentration in the final sample.

    • Solution: Ensure that the final sample resuspension solvent is compatible with ESI-MS. High concentrations of non-volatile salts can cause significant ion suppression.[10] If necessary, include a desalting step in your sample preparation, such as solid-phase extraction.[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Ice-cold 100 mM potassium phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of an ACN:isopropanol (1:1 v/v) solution to the homogenate.

  • Homogenize again for 30 seconds.

  • Transfer the homogenate to a centrifuge tube and vortex for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Collect the supernatant, which contains the long-chain acyl-CoAs, for further purification (e.g., by SPE) or direct analysis.

Data Summaries

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methods

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Rat Heart, Kidney, MuscleHomogenization in KH2PO4 buffer, ACN/2-propanol extraction, SPE purification70-80%[7]
Human Skeletal MuscleHomogenization in KH2PO4 buffer, ACN/2-propanol/methanol extractionNot specified, but method showed good reproducibility[1]
Cultured CellsMethanol extraction followed by ACN precipitationNot specified, but method allowed for absolute quantification[11]

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Frozen Tissue Sample homogenization Homogenization (Acidic Buffer + IS) sample->homogenization 1 extraction Organic Solvent Extraction homogenization->extraction 2 centrifugation Centrifugation extraction->centrifugation 3 supernatant Collect Supernatant centrifugation->supernatant 4 spe SPE Purification (Optional) supernatant->spe 5 lcms LC-MS/MS Analysis supernatant->lcms Direct Injection spe->lcms 6 data Data Analysis lcms->data 7

Caption: General workflow for long-chain acyl-CoA analysis.

troubleshooting_logic start Low Signal Intensity in LC-MS check_recovery Check Extraction Recovery? start->check_recovery check_chromatography Review Chromatography? check_recovery->check_chromatography No optimize_extraction Optimize Extraction Protocol check_recovery->optimize_extraction Yes check_ms Optimize MS Parameters? check_chromatography->check_ms No improve_separation Improve Chromatographic Separation check_chromatography->improve_separation Yes tune_ms Tune MS Source and Detector check_ms->tune_ms Yes final_analysis Re-analyze Sample check_ms->final_analysis No optimize_extraction->final_analysis improve_separation->final_analysis tune_ms->final_analysis

Caption: Troubleshooting logic for low signal intensity.

References

minimizing matrix effects in LC-MS analysis of 12-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 12-hydroxyoctadecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Signal Intensity and/or High Signal Variability

Possible Cause: Ion suppression due to co-eluting matrix components, primarily phospholipids (B1166683), is a common cause of poor and variable signal intensity.

Recommended Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[3][4][5] For this compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties is recommended to retain the analyte while allowing for the removal of neutral and cationic interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound away from polar matrix components. A multi-step extraction protocol may be necessary for optimal cleanup.

    • Phospholipid Removal Plates: Commercially available plates are designed to specifically remove phospholipids from plasma and serum samples, significantly reducing a major source of ion suppression.

  • Chromatographic Optimization:

    • Gradient Elution: Employ a gradient elution profile that separates this compound from the bulk of the matrix components. A shallow gradient can improve the resolution between the analyte and interfering compounds.

    • Column Chemistry: A C18 reversed-phase column is a good starting point for the separation of long-chain acyl-CoAs.[6][7] Consider testing different C18 column selectivities or alternative phases like C8 or phenyl-hexyl for optimal separation.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and other sources of analytical variability.[8][9] An ideal SIL-IS for this compound would be ¹³C- or ¹⁵N-labeled this compound. If a specific SIL-IS is not commercially available, a closely related long-chain acyl-CoA SIL-IS can be used, but its ability to track the analyte of interest must be thoroughly validated.

Issue 2: Peak Tailing or Splitting

Possible Cause: This can be caused by secondary interactions with the analytical column, often due to residual matrix components or issues with the mobile phase.[10]

Recommended Solutions:

  • Improve Sample Cleanup: As with signal suppression, a more rigorous sample preparation method can alleviate peak shape issues by removing interfering substances.

  • Mobile Phase Modification:

    • pH Adjustment: The pH of the mobile phase can influence the peak shape of acidic analytes like this compound. Experiment with small adjustments to the mobile phase pH to improve peak symmetry.

    • Additive Concentration: Ensure the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) is optimal and consistent.

  • Check for Column Contamination: If peak shape degrades over a series of injections, the column may be contaminated. Implement a robust column washing procedure between injections and consider the use of a guard column to protect the analytical column.

Issue 3: Inconsistent Retention Time

Possible Cause: Fluctuations in the LC system, such as pump performance or column temperature, or matrix-induced shifts can lead to inconsistent retention times.[11]

Recommended Solutions:

  • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Temperature Control: Use a column oven to maintain a stable column temperature throughout the analysis.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that has undergone the same extraction procedure as the samples can help to account for matrix-induced retention time shifts.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[11] In the analysis of this compound from biological samples, endogenous molecules like phospholipids, salts, and other metabolites can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[11]

Q2: How can I assess the extent of matrix effects in my assay?

A2: Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure standard of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any suppression or enhancement of the constant signal indicates the retention times at which matrix components are eluting and causing interference.

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the signal response of this compound in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after the extraction process. The percentage difference in the signal indicates the degree of ion suppression or enhancement.[12]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The optimal sample preparation technique depends on the sample matrix and the required sensitivity. A comparison of common techniques is provided in the table below. For complex matrices like plasma or tissue homogenates, a multi-step approach combining protein precipitation with solid-phase extraction (SPE) often provides the cleanest extracts.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Results in a relatively "dirty" extract with significant potential for matrix effects.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Provides excellent sample cleanup and can be automated for high-throughput applications.[5][13]Requires method development to select the appropriate sorbent and elution conditions.[14]
Phospholipid Removal Plates Specifically targets and removes a major source of ion suppression.May not remove other classes of interfering matrix components.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis by LC-MS.[9] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[8] This leads to improved accuracy, precision, and robustness of the analytical method. If a specific SIL-IS for this compound is unavailable, a structural analog can be used, but it must be demonstrated to behave similarly to the analyte during sample preparation and analysis.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing the SIL-IS.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Procedure:

    • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/Anion Exchange) with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the this compound and SIL-IS with 1 mL of 5% formic acid in acetonitrile.

    • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[15]

Protocol 2: LC-MS/MS Parameters for this compound Analysis

  • LC Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻. Product ions will result from fragmentation of the parent molecule.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (Methanol + SIL-IS) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elution spe->elute drydown Dry Down & Reconstitute elute->drydown final_sample Final Sample for LC-MS drydown->final_sample lcms LC-MS/MS System final_sample->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for LC-MS analysis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Signal or High Variability? sample_prep Optimize Sample Prep (SPE, LLE, PLR) start->sample_prep Yes chromatography Optimize Chromatography (Gradient, Column) start->chromatography Yes sil_is Use Stable Isotope- Labeled Internal Standard start->sil_is Yes no_issue Proceed with Validation start->no_issue No

Caption: Troubleshooting logic for poor signal in LC-MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Hydroxy Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of hydroxy acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges and to answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of hydroxy acyl-CoA isomers.

1. Why am I seeing poor resolution or co-elution of my isomers?

Poor resolution is a common challenge due to the high structural similarity of hydroxy acyl-CoA isomers.[1] This can be caused by several factors related to the column, mobile phase, or other chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient often improves the separation of closely eluting compounds. Experiment with adjusting the rate of change of your organic solvent. Modifying the pH of the mobile phase can also alter the ionization state of the analytes and improve separation.[2]

  • Evaluate the Stationary Phase: The choice of HPLC column is critical.[1]

    • For positional isomers , consider high-resolution columns. Polymeric ODS (octadecylsilane) stationary phases have demonstrated a strong ability to recognize and separate structural differences between positional isomers.[3]

    • For stereoisomers (enantiomers) , a chiral stationary phase (CSP) is typically required for direct separation.[4][5] This is the most common approach in chiral HPLC.[6]

  • Control Column Temperature: Temperature is a critical factor in HPLC separations, affecting both analyte solubility and interactions with the stationary phase.[3] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your specific isomers, as the ideal temperature can vary.[3]

  • Consider Ion-Pairing Reagents: For challenging separations, the use of ion-pairing reagents in the mobile phase can sometimes improve the resolution of isomeric acyl-CoAs.[7]

G start_node Poor Resolution or Co-elution decision_node decision_node start_node->decision_node Identify Isomer Type action_node_pos action_node_pos decision_node->action_node_pos Positional Isomers action_node_chiral action_node_chiral decision_node->action_node_chiral Stereoisomers (Enantiomers) action_node action_node solution_node solution_node action_node_pos_1 action_node_pos_1 action_node_pos->action_node_pos_1 Optimize action_node_pos_2 action_node_pos_2 action_node_pos->action_node_pos_2 Change action_node_pos_3 action_node_pos_3 action_node_pos->action_node_pos_3 Control solution_node_4 Use Chiral Stationary Phase (CSP) Column action_node_chiral->solution_node_4 Direct Method solution_node_5 Use Chiral Derivatizing Agent (CDA) action_node_chiral->solution_node_5 Indirect Method solution_node_1 solution_node_1 action_node_pos_1->solution_node_1 Adjust Gradient & pH solution_node_2 solution_node_2 action_node_pos_2->solution_node_2 Use Polymeric ODS Column solution_node_3 solution_node_3 action_node_pos_3->solution_node_3 Optimize Temperature

Caption: Troubleshooting workflow for poor isomer resolution.

2. Why are my peaks tailing or fronting?

Poor peak shape can result from column overloading, secondary interactions with the stationary phase, or issues with the mobile phase.

Troubleshooting Steps:

  • Reduce Sample Load: Inject a smaller volume or dilute your sample to prevent column overloading.

  • Adjust Mobile Phase pH: For ionizable compounds, operating at a pH where the analyte is in a single, non-ionized form can significantly improve peak shape.

  • Check for Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, it may need to be flushed, regenerated, or replaced.

  • Ensure Mobile Phase Compatibility: Incompatibilities between the sample solvent and the mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.

3. My signal intensity is too low. How can I improve detection?

Low signal intensity is a common problem, especially for low-abundance isomers. This is primarily an issue related to the mass spectrometer settings.

Troubleshooting Steps:

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ionization Source: Adjust the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the generation of your precursor ion.[8]

    • Collision Energy: Optimize the collision energy for each specific isomer to ensure efficient fragmentation and a strong product ion signal for Multiple Reaction Monitoring (MRM).[8]

  • Improve Sample Preparation: Ensure your extraction method efficiently recovers the acyl-CoAs from the matrix. Protein precipitation is a common first step.[8] Acyl-CoAs are soluble in methanol (B129727), which can be used as an extraction solvent.[8]

  • Reduce Ion Suppression: Chromatographic separation is crucial to reduce competition for ionization between co-eluting analytes, which can cause ion suppression.[8] Ensure your target isomers are well-separated from other matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a separation method for hydroxy acyl-CoA isomers?

A robust method development strategy begins with a good column and a generic gradient, followed by optimization. UPLC-MS/MS is a highly effective technique for this purpose.[9][10]

G A Sample Preparation (e.g., Protein Precipitation, Extraction) B Select Column & Initial Conditions (e.g., C18 Column, Generic Gradient) A->B C Optimize Chromatographic Separation B->C D Optimize MS/MS Detection (MRM Transitions) C->D sub_C C->sub_C E Method Validation (Linearity, Precision, Accuracy) D->E F Routine Analysis E->F C_1 Mobile Phase (Gradient, pH) sub_C->C_1 C_2 Column Temperature sub_C->C_2 C_3 Flow Rate sub_C->C_3

Caption: General workflow for LC-MS/MS method development.

Q2: How do I separate enantiomers of hydroxy acyl-CoAs?

Enantiomers have identical physicochemical properties in a non-chiral environment, making their separation impossible on standard (achiral) HPLC columns.[11] There are two primary approaches:

  • Direct Separation (Chiral HPLC): This is the most common method and involves using a High-Performance Liquid Chromatography (HPLC) column with a Chiral Stationary Phase (CSP).[5][6] The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times.[11] For example, a chiral separation column has been used to successfully separate 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA.[4]

  • Indirect Separation (Derivatization): This method involves reacting the enantiomeric mixture with a pure, single-enantiomer Chiral Derivatizing Agent (CDA).[5] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[6]

Q3: What type of column is best for separating acyl-CoA isomers?

The best column depends on the type of isomerism you are targeting.

  • General Purpose/Positional Isomers: Reversed-phase columns, particularly C18, are a good starting point for separating acyl-CoAs based on chain length and unsaturation.[8] For difficult positional isomer separations, polymeric ODS columns can provide superior selectivity.[3]

  • Stereoisomers (Enantiomers): A dedicated chiral column is necessary.[4] The specific type of chiral stationary phase (e.g., polysaccharide-based, cyclodextrin-based) will depend on the specific structure of your analyte.[6]

Q4: What are typical LC-MS/MS parameters for acyl-CoA analysis?

While optimal parameters must be determined empirically, the following tables provide a representative starting point based on published methods.

Table 1: Example UPLC-MS/MS Chromatographic Conditions

Parameter Value Reference
Column C18 (e.g., 150 mm × 3.0 mm, 2.7 µm) [12]
Mobile Phase A Water:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate [12]
Mobile Phase B Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid [12]
Flow Rate 0.45 mL/min [12]
Column Temp. 50°C (typical, but should be optimized) -
Injection Vol. 2 µL [12]

| Example Gradient | 0-2 min, 30% B; 2-10 min, 30-97% B; 10-13 min, 97% B; 13.1-15 min, 30% B |[12] |

Table 2: Example MS/MS Parameters for Acyl-CoA Analysis Acyl-CoAs often undergo a characteristic neutral loss of 507 Da during fragmentation.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
C16:0 CoA1032.5525.545 (example)[8]
C18:0 CoA1060.6553.645 (example)[8]
C18:1 CoA1058.6551.645 (example)[8]
C15:0 CoA (ISTD)1018.5511.545 (example)[8]

Experimental Protocols

Protocol 1: Sample Preparation for Cellular Acyl-CoA Analysis

This protocol is adapted from methods for extracting acyl-CoAs from cell cultures.[8]

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 2 mL of ice-cold methanol to the cell plate. Scrape the cells and collect the cell lysate/methanol mixture.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the protein.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

References

Technical Support Center: Solid-Phase Extraction (SPE) of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase extraction (SPE) of 12-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this?

Low recovery is one of the most frequent challenges in SPE.[1][2][3][4] A systematic approach is crucial to identify the step where the analyte is being lost. We recommend analyzing the load, wash, and elution fractions to pinpoint the issue.[2][5]

Here are the primary causes and corresponding troubleshooting steps:

  • Analyte Loss During Sample Loading: This suggests that the this compound is not effectively binding to the sorbent.[2]

    • Incorrect Sorbent Choice: The selection of the sorbent is critical and should be based on the analyte's chemistry.[4][6][7] For acyl-CoAs, a specialized sorbent like 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is often recommended.[8][9]

    • Inappropriate Sample pH: The pH of the sample can significantly impact the retention of ionizable compounds.[6][10] Acidification of the sample prior to loading is often essential to increase the retention of lipids.[9][11]

    • Sample Solvent Too Strong: If the sample solvent has a high elution strength, it can prevent the analyte from binding to the sorbent.[5] Consider diluting the sample with a weaker solvent.[2]

    • High Flow Rate: A fast flow rate during sample loading can reduce the interaction time between the analyte and the sorbent, leading to poor retention.[2][6] Try decreasing the flow rate.

    • Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through during loading.[2][4] Use a larger cartridge or reduce the sample amount.

  • Analyte Eluting in the Wash Fraction: This indicates that the wash solvent is too strong, causing premature elution of the this compound.

    • Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences but not the analyte of interest.[1][12] You can troubleshoot this by using a weaker wash solvent or decreasing its volume.[2]

  • Analyte Retained on the Sorbent (Not Eluting): If your analyte is not present in the load or wash fractions and still shows low recovery in the eluate, it is likely strongly bound to the sorbent.

    • Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely.[3][4] You can increase the organic solvent concentration or use a stronger eluting solvent.[4][13]

    • Increase Elution Solvent Volume: It's possible that the volume of the elution solvent is insufficient to elute the entire bound analyte.[4][14] Try increasing the elution volume or performing a second elution.

    • Secondary Interactions: There may be unintended secondary interactions between your analyte and the sorbent.[3] Modifying the elution solvent with a small amount of acid or base might be necessary to disrupt these interactions.[4]

Q2: My recovery of this compound is inconsistent. What could be causing this poor reproducibility?

Poor reproducibility in SPE can stem from several factors, including variations in the SPE method itself or issues with the analytical system used for quantification.[1][3]

  • Inconsistent Method Execution: Ensure that all steps of the SPE protocol, such as solvent volumes, flow rates, and drying times, are performed consistently for all samples.[2]

    • Column Drying: Inadequate or inconsistent drying of the sorbent bed after the wash step can affect elution efficiency.[2]

  • Sorbent Variability: Differences between batches of SPE cartridges can sometimes lead to inconsistent results.[1][3] If you suspect this, test cartridges from different lots.

  • Sample Matrix Effects: The complexity of the biological matrix can interfere with the extraction process.[6][7] Proper sample pretreatment, such as protein precipitation, is crucial.[1][3]

  • Analyte Instability: this compound may be unstable in the sample matrix.[3][14] Ensure samples are processed promptly and stored under appropriate conditions.

Q3: How can I improve the purity of my this compound extract?

If your final extract contains a high level of impurities, it can interfere with downstream analysis.[1]

  • Optimize the Wash Step: This is the most critical step for removing interferences.[12] Experiment with different wash solvents of increasing strength to find the optimal conditions that remove the maximum amount of impurities without eluting the this compound.[2]

  • Change Sorbent Selectivity: If optimizing the wash step is insufficient, consider using a different type of sorbent with a higher selectivity for your analyte.[1]

  • Sample Pretreatment: For complex samples, incorporating a preliminary cleanup step like liquid-liquid extraction can be beneficial.[1]

Quantitative Data Summary

The following tables provide representative data on how different SPE parameters can influence the recovery of long-chain acyl-CoAs. While specific to related compounds, these trends can guide the optimization of your protocol for this compound.

Table 1: Effect of Elution Solvent Composition on Acyl-CoA Recovery

Elution Solvent (Methanol in 250 mM Ammonium Formate)Average Recovery (%)
60%75-85%
80%85-95%
95%88-92%

Data is representative and based on typical recoveries for long-chain acyl-CoAs.[8]

Table 2: Influence of Sample Loading pH on Analyte Retention

Sample pHAnalyte Retention on Sorbent (%)
7.060-70%
6.075-85%
4.9>95%

This table illustrates the general principle of increased retention of fatty acyl-CoAs at lower pH.[8][11]

Experimental Protocol: SPE of this compound

This protocol is a generalized method and may require optimization for your specific sample type and matrix.

Materials:

  • SPE Cartridge: 2-(2-pyridyl)ethyl functionalized silica gel

  • Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9

  • Extraction Solvent: Acetonitrile and 2-Propanol

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA

Procedure:

  • Sample Homogenization:

    • To a known amount of tissue or cell pellet, add ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the sample on ice until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Add 2-Propanol to the homogenate and vortex.

    • Add Acetonitrile and vortex vigorously.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition the SPE cartridge by passing the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge. Maintain a low, consistent flow rate.

    • Washing: Wash the cartridge with the Wash Solution to remove impurities.

    • Elution: Elute the this compound and other acyl-CoAs with the Elution Solution. Collect the eluate.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent for your analytical method (e.g., LC-MS/MS).

Visual Guides

Workflow for SPE of this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Homogenization 1. Homogenization in acidic buffer with IS Extraction 2. Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Loading 6. Load Supernatant Supernatant->Loading Conditioning 5. Condition SPE Cartridge Conditioning->Loading Washing 7. Wash to Remove Impurities Loading->Washing Elution 8. Elute 12-HODE-CoA Washing->Elution Concentration 9. Concentrate Eluate Elution->Concentration Reconstitution 10. Reconstitute for Analysis Concentration->Reconstitution Analysis Analysis Reconstitution->Analysis LC-MS/MS Analysis

Caption: A step-by-step workflow for the solid-phase extraction of this compound.

Troubleshooting Logic for Low SPE Recovery

Troubleshooting_Low_Recovery cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Recovery of 12-HODE-CoA Detected CollectFractions Analyze Fractions: Load, Wash, and Eluate Start->CollectFractions InLoad Analyte in Load Fraction? CollectFractions->InLoad InWash Analyte in Wash Fraction? CollectFractions->InWash InEluate Analyte not in Load or Wash? CollectFractions->InEluate LoadSolutions Improve Binding: - Check sorbent type - Lower sample pH - Weaker sample solvent - Decrease flow rate InLoad->LoadSolutions Yes WashSolutions Optimize Wash: - Weaker wash solvent - Decrease wash volume InWash->WashSolutions Yes ElutionSolutions Enhance Elution: - Stronger elution solvent - Increase elution volume - Modify eluent (pH/additives) InEluate->ElutionSolutions Yes

References

preventing degradation of 12-hydroxyoctadecanoyl-CoA during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and storage of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of 12-HOA-CoA during storage is primarily due to two factors:

  • Enzymatic Degradation: If the sample is derived from biological tissues, endogenous enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond. Beta-oxidation enzymes can also metabolize the molecule.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH. The hydroxyl group may also be prone to oxidation.

Q2: What is the optimal temperature for long-term storage of 12-HOA-CoA?

A2: For long-term storage, it is recommended to store 12-HOA-CoA at -80°C. For short-term storage (a few days), -20°C may be acceptable. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.

Q3: In what form should I store my 12-HOA-CoA samples?

A3: 12-HOA-CoA is more stable when stored as a dry powder or in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen). Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis. If an aqueous buffer is necessary for immediate downstream applications, it should be slightly acidic (pH 6.0-6.5) and used promptly.

Q4: Can I repeatedly freeze and thaw my 12-HOA-CoA samples?

A4: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and promote degradation. It is best to aliquot the sample into smaller, single-use volumes before freezing.

Q5: How can I assess the integrity of my 12-HOA-CoA after storage?

A5: The integrity of 12-HOA-CoA can be assessed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This method allows for the accurate quantification of the intact molecule and the detection of potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable 12-HOA-CoA in sample after storage. 1. Degradation due to improper storage temperature. 2. Hydrolysis from aqueous storage conditions. 3. Enzymatic degradation from residual cellular components. 4. Oxidation of the hydroxyl group. 1. Ensure storage at -80°C. 2. Store as a lyophilized powder or in an appropriate organic solvent (e.g., methanol) under inert gas. 3. Ensure proper sample purification to remove enzymes. For tissue extracts, flash-freeze in liquid nitrogen immediately after collection. 4. Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.
High variability in 12-HOA-CoA concentration between aliquots. 1. Incomplete solubilization before aliquoting. 2. Degradation during the aliquoting process. 3. Inconsistent storage conditions for different aliquots. 1. Ensure the sample is fully dissolved and the solution is homogeneous before aliquoting. Due to its amphipathic nature, 12-HOA-CoA can form micelles. 2. Work quickly and on ice during aliquoting. Use pre-chilled tubes. 3. Store all aliquots at the same temperature and conditions.
Presence of unexpected peaks in LC-MS/MS analysis. 1. Degradation products (e.g., 12-hydroxyoctadecanoic acid, Coenzyme A). 2. Contaminants from storage tubes or solvents. 1. Review storage and handling procedures to minimize degradation. Analyze for expected degradation products to confirm. 2. Use high-purity solvents and appropriate storage vials (e.g., glass with Teflon-lined caps). Avoid plastics that can leach contaminants.

Quantitative Data Summary

Table 1: Illustrative Stability of 12-HOA-CoA Under Various Storage Conditions Over 3 Months

Storage ConditionSolvent/FormExpected Recovery (%)
-80°CLyophilized Powder (under Argon)>98%
-80°CMethanol (B129727) (under Argon)>95%
-20°CLyophilized Powder (under Argon)90-95%
-20°CMethanol (under Argon)85-90%
4°CAqueous Buffer (pH 6.5)<50% (after 1 week)
Room TemperatureAqueous Buffer (pH 6.5)<10% (after 24 hours)

Note: This data is for illustrative purposes and actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Aliquoting and Storage of 12-HOA-CoA Standard

Objective: To properly store a commercial standard of 12-HOA-CoA for long-term use.

Materials:

  • 12-HOA-CoA (lyophilized powder)

  • High-purity methanol

  • Inert gas (Argon or Nitrogen)

  • Cryogenic vials (glass with Teflon-lined caps)

  • Pipettes and tips

  • -80°C freezer

Procedure:

  • Allow the vial of lyophilized 12-HOA-CoA to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, reconstitute the 12-HOA-CoA in a minimal amount of high-purity methanol to a desired stock concentration.

  • Gently vortex to ensure complete dissolution.

  • Immediately dispense into single-use aliquots in pre-chilled cryogenic vials.

  • Blanket the headspace of each vial with inert gas before sealing.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.

  • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Extraction of 12-HOA-CoA from Biological Tissue

Objective: To extract 12-HOA-CoA from tissue samples while minimizing degradation.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Homogenizer

  • Extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water)

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Keep the tissue sample frozen on dry ice until homogenization.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled homogenizer tube containing ice-cold extraction buffer and the internal standard.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at a low temperature (e.g., 4°C) to pellet cellular debris.

  • Collect the supernatant containing the lipid extract.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Visualizations

degradation_pathway 12-HOA-CoA 12-HOA-CoA Hydrolysis Hydrolysis 12-HOA-CoA->Hydrolysis H2O (Chemical or Enzymatic) Oxidation Oxidation 12-HOA-CoA->Oxidation Oxidizing Agents Enzymatic_Degradation Enzymatic_Degradation 12-HOA-CoA->Enzymatic_Degradation Acyl-CoA Dehydrogenases etc. 12-HSA 12-Hydroxyoctadecanoic Acid Hydrolysis->12-HSA CoA Coenzyme A Hydrolysis->CoA Oxidized_Products Oxidized 12-HOA-CoA Oxidation->Oxidized_Products Beta_Oxidation_Products Beta-Oxidation Products Enzymatic_Degradation->Beta_Oxidation_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Tissue Biopsy) Flash_Freeze Flash Freeze (Liquid Nitrogen) Sample_Collection->Flash_Freeze Storage_80 Store at -80°C Flash_Freeze->Storage_80 Homogenization Homogenize on Ice with Internal Standard Storage_80->Homogenization Extraction_Solvent Extract with Organic Solvent Homogenization->Extraction_Solvent Centrifugation Centrifuge at 4°C Extraction_Solvent->Centrifugation Drying Dry Under Nitrogen Centrifugation->Drying Reconstitution Reconstitute in LC-MS Grade Solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Recommended workflow for 12-HOA-CoA sample handling and analysis.

troubleshooting_tree Start Low 12-HOA-CoA Recovery Check_Storage_Temp Was sample stored at -80°C? Start->Check_Storage_Temp Check_Solvent Was sample stored in aqueous solution? Check_Storage_Temp->Check_Solvent Yes Solution_Temp Action: Always store samples at -80°C. Check_Storage_Temp->Solution_Temp No Check_Freeze_Thaw Were freeze-thaw cycles avoided? Check_Solvent->Check_Freeze_Thaw No Solution_Solvent Action: Store as powder or in organic solvent. Check_Solvent->Solution_Solvent Yes Check_Inert_Gas Was sample stored under inert gas? Check_Freeze_Thaw->Check_Inert_Gas Yes Solution_Freeze_Thaw Action: Aliquot samples to prevent freeze-thaw. Check_Freeze_Thaw->Solution_Freeze_Thaw No Solution_Inert_Gas Action: Use inert gas to prevent oxidation. Check_Inert_Gas->Solution_Inert_Gas No Review_Extraction Review extraction protocol for inefficiencies. Check_Inert_Gas->Review_Extraction Yes

Caption: Troubleshooting decision tree for low 12-HOA-CoA recovery.

Technical Support Center: Analysis of 12-hydroxyoctadecanoyl-CoA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 12-hydroxyoctadecanoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Q1: I am not seeing a signal for my this compound standard or sample. What are the potential causes and how can I troubleshoot this?

A1: A lack of signal is a common issue that can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:

1. Verify Sample Integrity and Preparation:

  • Analyte Degradation: Long-chain acyl-CoAs are susceptible to degradation. Ensure that samples were processed quickly, kept on ice, and stored at -80°C.[1] Avoid multiple freeze-thaw cycles.[1]

  • Inefficient Extraction: The extraction method may not be suitable for this hydroxylated long-chain acyl-CoA. Consider the following:

    • Solvent Choice: A widely used method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2]

    • Solid-Phase Extraction (SPE): SPE is highly recommended for sample cleanup and enrichment. Weak anion exchange or C18 cartridges are commonly used.[1][3] Ensure the SPE column is properly conditioned before loading the sample.[1]

2. Optimize Liquid Chromatography (LC) Conditions:

  • Column Choice: A C18 reversed-phase column is a common choice for separating long-chain acyl-CoAs.[4][5]

  • Mobile Phase Composition: The mobile phase significantly impacts analyte retention and ionization.

  • Ion-Pairing Reagents: While ion-pairing reagents like triethylamine (B128534) (TEA) can improve chromatography for acyl-CoAs, they are known to cause significant ion suppression in ESI-MS.[7] If used, select volatile options like formic acid or acetic acid at low concentrations (e.g., 0.1%).[7][8]

3. Adjust Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Long-chain acyl-CoAs can be detected in both positive and negative ESI modes. Positive mode is often preferred due to the formation of a characteristic neutral loss of 507 Da.[4] However, for hydroxylated species, negative mode might offer better sensitivity. It is advisable to test both.

  • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas temperatures, and flow rates. In-source fragmentation can be an issue, leading to a lower precursor ion signal.[6] A systematic evaluation of these parameters is crucial.[6]

Issue 2: High Background Noise and Interferences

Q2: My chromatogram for this compound has high background noise and many interfering peaks. How can I improve the signal-to-noise ratio?

A2: High background and interferences are typically due to matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the analyte of interest.

1. Enhance Sample Preparation:

  • Effective Cleanup: The most effective way to reduce matrix effects is through rigorous sample preparation.

    • Solid-Phase Extraction (SPE): This is a critical step to remove interfering substances like salts and phospholipids.[1][5]

    • Liquid-Liquid Extraction (LLE): Can also be used to separate the analyte from matrix components.

2. Optimize Chromatographic Separation:

  • Gradient Elution: A well-optimized gradient can separate this compound from many interfering compounds.

  • Column Chemistry: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a C8 column.[9]

3. Minimize Contamination:

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.

  • System Contamination: Ion-pairing reagents and other non-volatile substances can accumulate in the LC system and MS source, leading to high background.[8] Regular cleaning of the system is essential.

Frequently Asked Questions (FAQs)

Q3: What is the best ionization mode for analyzing this compound?

A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of long-chain acyl-CoAs.

  • Positive ESI Mode: This mode is frequently used for acyl-CoAs as they often produce a characteristic neutral loss of 507 Da, which can be used for precursor ion scanning to identify all acyl-CoAs in a sample.[4]

  • Negative ESI Mode: This mode can also be effective and may offer better sensitivity for certain acyl-CoAs, including hydroxylated species.

The optimal mode should be determined empirically for this compound.

Q4: How can I quantify the extent of ion suppression in my assay?

A4: A post-extraction spike experiment is a standard method to assess matrix effects.[10] This involves comparing the signal of the analyte spiked into the matrix extract (after extraction) with the signal of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q5: What are the best mobile phase additives to use for the analysis of this compound?

A5: The choice of mobile phase additive can significantly impact ionization efficiency.

  • For Positive Ion Mode: Ammonium formate and formic acid are commonly used and generally provide good signal intensity for a wide range of lipids.[1]

  • For Negative Ion Mode: Ammonium acetate and acetic acid are often preferred as they can enhance the signal of deprotonated molecules.[1]

It is recommended to avoid non-volatile buffers like phosphate buffers as they can contaminate the MS source.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for the analysis of long-chain acyl-CoAs. While specific data for this compound is limited, these provide a good starting point for method development.

Table 1: Comparison of Mobile Phase Modifiers for Lipid Analysis in ESI(+) and ESI(-)

Mobile Phase ModifierIonization ModeRelative Signal Intensity for Fatty Acyls
5 mM Ammonium FormateESI(+)Excellent
10 mM Ammonium FormateESI(+)Good
5 mM Ammonium AcetateESI(-)Excellent
10 mM Ammonium AcetateESI(-)Good
0.1% Formic AcidESI(+)Moderate
0.1% Acetic AcidESI(-)Moderate

Data adapted from studies on general lipid analysis, indicating common trends.[1][4]

Table 2: Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesSPE SorbentAverage Recovery (%)
Palmitoyl-CoA (C16:0)Oligonucleotide70-80%
Oleoyl-CoA (C18:1)2-(2-pyridyl)ethyl85-90%
Arachidonyl-CoA (C20:4)2-(2-pyridyl)ethyl83-88%

Data from established protocols for long-chain acyl-CoA extraction.[9]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange or C18 solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Add 1 mL of isopropanol and homogenize again.

  • Extraction: Add 2 mL of acetonitrile to the homogenate, vortex vigorously, and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol, followed by water.

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column with a solution like 5% methanol in water.

    • Elute the acyl-CoAs with methanol.

  • Sample Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a general LC-MS/MS method that can be adapted for this compound.[4][6]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan.

  • MRM Transition (Example for Palmitoyl-CoA): Precursor ion (Q1) -> Product ion (Q3).

  • Source Parameters: Optimize capillary voltage, sheath gas, and auxiliary gas flow rates and temperatures for maximal signal.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization in Acidic Buffer Tissue->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Evaporation and Reconstitution SPE->Concentration LC Liquid Chromatography (C18 Column) Concentration->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem Mass Spectrometry (MS/MS) ESI->MS Data Data Acquisition and Analysis MS->Data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting cluster_sample Sample Integrity & Prep cluster_lc LC Conditions cluster_ms MS Parameters Start Low or No Signal Check_Sample Check Sample Integrity & Prep Start->Check_Sample Check_LC Optimize LC Conditions Start->Check_LC Check_MS Adjust MS Parameters Start->Check_MS Degradation Analyte Degradation? Check_Sample->Degradation Extraction Inefficient Extraction? Check_Sample->Extraction SPE SPE Issues? Check_Sample->SPE Column Correct Column? Check_LC->Column Mobile_Phase Optimal Mobile Phase? Check_LC->Mobile_Phase Ion_Pairing Ion-Pairing Suppression? Check_LC->Ion_Pairing Ion_Mode Correct Ionization Mode? Check_MS->Ion_Mode Source_Params Optimized Source? Check_MS->Source_Params In_Source_Frag In-Source Fragmentation? Check_MS->In_Source_Frag

Caption: Troubleshooting logic for low signal of this compound.

References

Technical Support Center: Optimizing Derivatization Reactions for Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of hydroxy fatty acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in sample preparation for GC-MS and LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of hydroxy fatty acids necessary for GC analysis?

A1: Hydroxy fatty acids are often not suitable for direct GC analysis due to their low volatility and high polarity. The presence of carboxyl and hydroxyl groups leads to hydrogen bonding, which can cause poor chromatographic peak shape (tailing) and potential adsorption to the analytical column.[1] Derivatization converts these polar functional groups into less polar, more volatile derivatives, improving chromatographic separation and analytical accuracy.[1][2]

Q2: What are the most common derivatization methods for hydroxy fatty acids for GC-MS analysis?

A2: The two most common methods are:

  • Esterification: This method targets the carboxylic acid group, typically converting it into a fatty acid methyl ester (FAME). Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or hydrochloric acid (HCl) in methanol under mild heating.[1]

  • Silylation: This method targets both the carboxylic acid and hydroxyl groups, converting them into trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[1][3] Widely used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[1][3]

Q3: When should I choose silylation over esterification?

A3: Choose silylation when you need to derivatize both the carboxylic acid and the hydroxyl groups of the hydroxy fatty acid. This is often necessary to achieve sufficient volatility and thermal stability for GC analysis, especially for polyhydroxylated fatty acids.[3][4] Esterification alone only targets the carboxyl group, leaving the polar hydroxyl group underivatized, which can still lead to poor chromatography.

Q4: Can I analyze hydroxy fatty acids by LC-MS without derivatization?

A4: While possible, the analysis of underivatized fatty acids by LC-MS can suffer from poor ionization efficiency.[5][6][7][8] Derivatization is often employed to enhance sensitivity by introducing a "charge-switch" or a readily ionizable tag, allowing for detection in positive ion mode with greater sensitivity.[5][6][7][8]

Q5: How long are my derivatized samples stable?

A5: The stability of derivatives varies. Fatty acid methyl esters (FAMEs) are generally quite stable. However, trimethylsilyl (TMS) derivatives are known to be moisture-sensitive and have limited stability; it is best to analyze them within a week of preparation.[1] Always store derivatized samples in tightly sealed vials at a low temperature and under an inert atmosphere if possible.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Incomplete Derivatization (e.g., broad or tailing peaks, multiple peaks for a single analyte)1. Insufficient reagent amount. 2. Presence of water in the sample or reagents. 3. Sub-optimal reaction time or temperature. 4. Steric hindrance around the functional group.1. Increase the molar excess of the derivatization reagent.[2] 2. Ensure the sample is completely dry before adding reagents. Use high-purity, anhydrous solvents and store reagents properly to prevent moisture absorption.[1] 3. Optimize the reaction time and temperature. Perform a time-course experiment to determine the point of maximum derivatization. 4. For sterically hindered compounds, consider a more reactive silylating agent like MTBSTFA, or use a higher reaction temperature and longer reaction time.[9][10]
Poor Reproducibility 1. Inconsistent reaction conditions (time, temperature). 2. Variability in sample handling and reagent addition. 3. Degradation of derivatization reagents.1. Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[2] 2. Use calibrated pipettes for accurate volume measurements and ensure thorough mixing of reaction components.[2] 3. Store reagents according to the manufacturer's instructions, typically in a desiccator and protected from light. Discard expired or discolored reagents.
Presence of Artifacts or "Ghost Peaks" 1. Contaminated reagents, solvents, or glassware. 2. Side reactions due to overly harsh conditions. 3. Septum bleed from the GC inlet.1. Always run a reagent blank to identify potential contaminants. Use high-purity reagents and solvents and thoroughly clean all glassware.[2] 2. Optimize reaction conditions to be as mild as possible while still achieving complete derivatization.[2] Avoid excessively high temperatures or long reaction times. 3. Use high-quality, low-bleed septa and replace them regularly.[2]
Low Derivative Yield 1. Oxidation of polyunsaturated hydroxy fatty acids. 2. Hydrolysis of derivatives due to moisture. 3. Inefficient extraction of derivatives.1. Handle samples under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like butylated hydroxytoluene (BHT).[2] 2. Ensure all components of the reaction are anhydrous.[1] 3. After derivatization, ensure vigorous mixing during the liquid-liquid extraction step to transfer the derivatives into the organic layer.

Data Presentation: Optimizing Reaction Conditions

Optimizing derivatization parameters is crucial for achieving complete and reproducible results. The following tables provide examples of how reaction conditions can be systematically varied to determine the optimal protocol for your specific hydroxy fatty acids.

Table 1: Effect of Reaction Time on FAMEs Yield (BF3-Methanol Method at 60°C)

Reaction Time (minutes)Palmitic Acid (C16:0) Peak AreaOleic Acid (C18:1) Peak AreaLinoleic Acid (C18:2) Peak Area
285,00095,00090,000
5120,000135,000130,000
10155,000170,000165,000
15156,000171,000166,000
30155,500170,500165,500

Data is illustrative. A plateau in peak area suggests that the reaction has reached completion.

Table 2: Effect of Silylation Temperature on TMS-Derivative Yield (BSTFA + 1% TMCS, 60 min)

Reaction Temperature (°C)12-HETE-TMS Peak Area15-HETE-TMS Peak Area20-HETE-TMS Peak Area
Room Temperature (25°C)75,00070,00065,000
40110,000105,000100,000
60180,000175,000170,000
80181,000176,000171,000
100179,000174,000169,000 (slight degradation observed)

Data is illustrative. Higher temperatures can increase reaction rates, but excessive heat may lead to derivative degradation.

Experimental Protocols

Protocol 1: Esterification of Hydroxy Fatty Acids to FAMEs using BF3-Methanol

This protocol describes the conversion of the carboxylic acid moiety of hydroxy fatty acids to fatty acid methyl esters (FAMEs).

  • Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness under a stream of nitrogen.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.[2]

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Optimization of time and temperature may be necessary for specific analytes.[1][2]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vial vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Dry the extract by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.[2]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Hydroxy Fatty Acids using BSTFA + TMCS

This protocol derivatizes both hydroxyl and carboxyl functional groups to their corresponding trimethylsilyl (TMS) ethers and esters.

  • Sample Preparation: Place up to 100 µg of the dried hydroxy fatty acid sample into a micro-reaction vial. It is critical that the sample is free of water.

  • Reagent Addition: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS, and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 60 minutes. Both temperature and time can be optimized depending on the analytes.[1]

  • Cooling and Dilution: After the vial has cooled to room temperature, a solvent of choice (e.g., hexane or dichloromethane) can be added for dilution if necessary.[1]

  • Analysis: The sample is ready for immediate GC-MS analysis. Due to the moisture sensitivity of TMS derivatives, prompt analysis is recommended.[1]

Visualizations

Derivatization_Workflow General Workflow for Hydroxy Fatty Acid Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Work-up and Extraction cluster_analysis Analysis start Start with Dried Hydroxy Fatty Acid Sample add_solvent Add Anhydrous Solvent (e.g., Toluene, Hexane) start->add_solvent add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) add_solvent->add_reagent heat Heat at Optimized Temperature (e.g., 60-80°C) add_reagent->heat cool Cool to Room Temperature heat->cool add_water Add Water to Quench Reaction cool->add_water add_org_solvent Add Extraction Solvent (e.g., Hexane) add_water->add_org_solvent vortex Vortex to Mix add_org_solvent->vortex separate Allow Phases to Separate vortex->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry analyze Analyze by GC-MS or LC-MS dry->analyze Troubleshooting_Tree Troubleshooting Derivatization Issues cluster_incomplete cluster_reproducibility cluster_artifacts start Problem Detected in Chromatogram? incomplete Incomplete Derivatization? (Broad/Tailing Peaks) start->incomplete Yes reproducibility Poor Reproducibility? start->reproducibility No check_reagent Increase Reagent Amount incomplete->check_reagent Yes check_water Ensure Sample is Dry incomplete->check_water Yes check_conditions Optimize Time/Temp incomplete->check_conditions Yes artifacts Artifacts/Ghost Peaks? reproducibility->artifacts No control_temp Use Precise Temp Control reproducibility->control_temp Yes use_calibrated Use Calibrated Pipettes reproducibility->use_calibrated Yes check_reagent_age Check Reagent Quality reproducibility->check_reagent_age Yes run_blank Run Reagent Blank artifacts->run_blank Yes mild_conditions Use Milder Conditions artifacts->mild_conditions Yes check_septa Use Low-Bleed Septa artifacts->check_septa Yes end Successful Analysis check_conditions->end check_reagent_age->end check_septa->end

References

dealing with co-eluting interferences in 12-hydroxyoctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-hydroxyoctadecanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges related to co-eluting interferences in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

When analyzing this compound, researchers often encounter two primary types of co-eluting interferences:

  • Isomeric Interferences: These are molecules with the same mass and similar chemical properties, making them difficult to separate chromatographically. For this compound, the most significant interferences are its own positional isomers, such as 9-hydroxyoctadecanoyl-CoA and 13-hydroxyoctadecanoyl-CoA. These isomers often have nearly identical retention times under standard reversed-phase chromatography conditions.[1]

  • Matrix Interferences: These are compounds from the biological sample itself that co-elute with the analyte and can interfere with ionization in the mass spectrometer source. The most problematic matrix interferences in lipid analysis are phospholipids (B1166683).[2][3] Phospholipids are abundant in biological fluids and tissues and can cause ion suppression or enhancement, leading to inaccurate quantification.[4]

Q2: How can I confirm if my peak impurity is due to co-elution?

Identifying co-elution is a critical first step in troubleshooting.[5] Here are several methods to detect it:

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or split tops. A pure compound should ideally produce a symmetrical, Gaussian peak. A shoulder or a "hump" on the leading or tailing edge is a strong indicator of a hidden, co-eluting peak.[6]

  • Mass Spectrometry Analysis: Even if a peak looks chromatographically pure, the mass spectrometer can reveal co-eluting species. By examining the mass spectra across the width of the peak, you can check for consistency. If the ratio of different fragment ions changes from the beginning to the end of the peak, it suggests that more than one compound is present.[5]

  • Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobaric species). While isomers have identical compositions, HRMS can still help rule out other isobaric interferences.

Q3: What strategies can resolve the co-elution of hydroxyoctadecanoyl-CoA isomers?

Resolving isomers is a significant chromatographic challenge. The following approaches can improve separation:

  • Chromatographic Optimization:

    • Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns offer different selectivity based on aromaticity and polarizability.

    • Modify the Mobile Phase: Adjusting the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) or altering the pH of the aqueous phase can change the selectivity between isomers.[6]

    • Lower the Temperature: Running the column at a lower temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better resolution.

    • Use a Slower Gradient: A shallower, more gradual mobile phase gradient around the elution time of your analyte can provide better separation of closely eluting compounds.[4]

  • Derivatization: Chemically modifying the hydroxyl group can sometimes exaggerate the structural differences between isomers, making them easier to separate chromatographically.[7] However, this adds an extra step to sample preparation and requires careful validation.

Q4: How can I minimize matrix effects from phospholipids?

Minimizing matrix effects is crucial for accurate and reproducible quantification. This is primarily achieved through effective sample preparation.[3][8]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up samples. Specific SPE cartridges, such as those with zirconia-coated particles (HybridSPE®), are designed to selectively remove phospholipids from biological extracts.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition your analyte of interest away from interfering phospholipids based on their differential solubility in immiscible solvents.

  • Protein Precipitation (PPT) with Phospholipid Removal: While simple protein precipitation with acetonitrile is common, it is often insufficient as it does not remove phospholipids.[2] Specialized plates and cartridges are available that combine protein precipitation with subsequent phospholipid filtration.[3]

The diagram below illustrates a decision-making workflow for troubleshooting interference issues.

G cluster_0 Troubleshooting Workflow for Co-Elution cluster_1 Address Isomeric Interference cluster_2 Address Matrix Interference start Poor Peak Shape or Inconsistent Quantification check_peak 1. Analyze Peak Purity (Peak Shape, MS Scans) start->check_peak is_coelution Co-elution Detected? check_peak->is_coelution opt_chrom 2a. Optimize Chromatography (New Column, Mobile Phase) is_coelution->opt_chrom Yes (Isomers Suspected) opt_sample_prep 2b. Optimize Sample Prep (SPE, Phospholipid Removal) is_coelution->opt_sample_prep Yes (Matrix Effects Suspected) end_node Problem Resolved: Clean Peak, Stable Signal is_coelution->end_node No derivatize Consider Derivatization opt_chrom->derivatize If resolution is still poor opt_chrom->end_node check_matrix Re-analyze and Check for Ion Suppression opt_sample_prep->check_matrix check_matrix->end_node derivatisze derivatisze derivatisze->end_node

A decision tree for troubleshooting co-elution issues.

Troubleshooting Guide

This table summarizes common problems encountered during this compound analysis, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Column overload.1. Wash the column with a strong solvent or replace it. Use a guard column to extend column life.[4] 2. Ensure mobile phase pH is appropriate for the analyte and column. 3. Dilute the sample or inject a smaller volume.
Inconsistent Retention Time 1. Unstable pump pressure or leaks in the LC system. 2. Inconsistent mobile phase preparation. 3. Column temperature fluctuations.1. Check the LC system for pressure fluctuations and perform maintenance. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a column oven to maintain a stable temperature.
Low Signal Intensity / Ion Suppression 1. Matrix Effects: Co-eluting phospholipids or other endogenous molecules are suppressing the ionization of the analyte.[2][4] 2. Suboptimal MS source parameters.1. Implement a more rigorous sample cleanup protocol, such as Solid-Phase Extraction (SPE) with phospholipid removal plates/cartridges.[9][10] 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard of your analyte.
Single Peak with Inconsistent MS/MS Ratios Co-elution: An isomer or other isobaric compound is co-eluting with the target analyte.[11]1. Improve Chromatographic Resolution: Test a different stationary phase (e.g., PFP, phenyl-hexyl), adjust the mobile phase composition, or use a shallower gradient. 2. Refine MS/MS Method: Select more specific MRM transitions that are unique to your analyte of interest, if possible.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues

This protocol details a robust method for extracting long-chain acyl-CoAs while minimizing interferences.

  • Homogenization: Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet twice with 1 mL of ice-cold 2% (w/v) TCA to remove acid-soluble contaminants.

  • Extraction: Resuspend the pellet in 500 µL of a solution containing 0.5 M potassium hydroxide (B78521) (KOH) and 50% ethanol. Vortex thoroughly and incubate at 60°C for 30 minutes to hydrolyze contaminating lipids.

  • Neutralization & SPE: After cooling, neutralize the sample with phosphoric acid. The sample is now ready for Solid-Phase Extraction (SPE) cleanup. For phospholipid removal, a HybridSPE® or similar zirconia-based SPE product is recommended.[8] Follow the manufacturer's protocol for loading, washing, and eluting the sample.

  • Final Step: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

The workflow for sample preparation and analysis is visualized below.

G cluster_workflow Experimental Workflow: From Sample to Data tissue 1. Tissue Sample (50-100 mg) homogenize 2. Homogenize in 10% TCA tissue->homogenize extract 3. Extract Acyl-CoAs & Hydrolyze Lipids homogenize->extract spe 4. SPE Cleanup (Phospholipid Removal) extract->spe reconstitute 5. Dry & Reconstitute spe->reconstitute lcms 6. LC-MS/MS Analysis reconstitute->lcms data 7. Data Processing & Quantification lcms->data

A typical workflow for this compound analysis.
Protocol 2: LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and sample type.

ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)For better isomer separation, consider a PFP or Phenyl-Hexyl phase.
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)High pH can improve peak shape for acyl-CoAs.[12]
Mobile Phase B Acetonitrile with 10 mM Ammonium Hydroxide---
Gradient 5% B to 95% B over 15 minutesA shallow gradient is key. Adjust as needed based on analyte retention.
Flow Rate 0.3 mL/min---
Column Temp. 40°C---
Injection Vol. 5 µL---
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)For targeted quantification.
Precursor Ion [M+H]⁺The specific m/z for this compound.
Product Ions Characteristic fragments (e.g., neutral loss of 507 Da)A neutral loss scan of 507 can be used for profiling complex mixtures.[12]
Signaling Pathway Context

This compound is an activated form of 12-hydroxystearic acid. It is an intermediate in fatty acid metabolism, specifically within the pathways of fatty acid beta-oxidation, which can occur in both mitochondria and peroxisomes.[13] The hydroxyl group introduces polarity that can alter its subsequent metabolic fate compared to its non-hydroxylated counterpart, stearoyl-CoA.

The diagram below shows the general process of fatty acid activation and its entry into mitochondrial beta-oxidation, where this compound would be a substrate.

G cluster_pathway Fatty Acid Activation & Beta-Oxidation cluster_mito Mitochondrial Matrix FA 12-Hydroxystearic Acid (in Cytosol) AcylCoA This compound (in Cytosol) FA->AcylCoA activates ACSL Acyl-CoA Synthetase (ACSL) ACSL->AcylCoA CoA_ATP CoA + ATP CoA_ATP->AcylCoA AcylCoA_mito This compound AcylCoA->AcylCoA_mito Carnitine Shuttle CPT1 CPT1 CPT1->AcylCoA_mito BetaOx Beta-Oxidation Cycle AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA produces TCA TCA Cycle AcetylCoA->TCA

General pathway of fatty acid activation and metabolism.

References

improving sensitivity of 12-hydroxyoctadecanoyl-CoA detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 12-HOA-CoA detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting 12-HOA-CoA in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of 12-HOA-CoA and other long-chain fatty acyl-CoAs in complex biological matrices.[1][2][3] This technique offers high selectivity through the use of multiple reaction monitoring (MRM), which minimizes interference from the sample matrix.[4]

Q2: I am experiencing low recovery of 12-HOA-CoA during sample extraction. What are the common causes and solutions?

A2: Low recovery is a frequent issue due to the inherent instability of the thioester bond and the amphipathic nature of long-chain acyl-CoAs. Common causes include:

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. While acids like trichloroacetic acid (TCA) are often used for deproteinization, they can lead to poor recovery of acyl-CoAs if followed by solid-phase extraction (SPE) where the analytes might be lost.[1] Using 5-sulfosalicylic acid (SSA) for deproteinization can be a better alternative as it may not require a subsequent SPE step, thus improving recovery.[1]

  • Inefficient Solid-Phase Extraction (SPE): If SPE is necessary, ensure the sorbent and elution solvents are optimized for long-chain acyl-CoAs. An improved method utilizing an oligonucleotide purification column has been shown to increase recovery to 70-80%.[5]

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. It is crucial to keep samples on ice and use acidic buffers during extraction to minimize degradation.

  • Precipitation Losses: Inefficient protein precipitation can lead to the co-precipitation of 12-HOA-CoA. Ensure complete homogenization and vortexing during the precipitation step.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. To mitigate these effects:

  • Improve Sample Cleanup: Utilize a robust solid-phase extraction (SPE) protocol to remove interfering matrix components like phospholipids.

  • Optimize Chromatography: A good chromatographic separation is essential to resolve 12-HOA-CoA from co-eluting matrix components that can cause ion suppression.[2] Employing a suitable reversed-phase column with a proper gradient can achieve this.

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled 12-HOA-CoA). This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that closely matches the study samples can also help to compensate for matrix effects.[6]

Q4: Are there alternatives to LC-MS/MS for 12-HOA-CoA detection?

A4: While LC-MS/MS is the gold standard, other methods can be used, although they may lack the same level of sensitivity and specificity. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Acyl-CoAs have a characteristic UV absorbance at 260 nm due to the adenine (B156593) moiety.[5] However, this method is less sensitive and prone to interference from other nucleotides.

  • HPLC with Fluorescence Detection: This requires derivatization of the fatty acid portion of the molecule with a fluorescent tag prior to analysis.[7] This can improve sensitivity compared to UV detection.

  • Enzymatic Assays: Commercially available assay kits can measure total fatty acyl-CoAs.[8] These assays are typically fluorometric or colorimetric and provide a measure of the total acyl-CoA pool rather than specific species like 12-HOA-CoA.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Signal Instability in LC-MS/MS

This guide provides a systematic approach to diagnosing and resolving issues related to peak tailing, splitting, and signal deterioration for 12-HOA-CoA.

Troubleshooting Workflow for Poor Peak Shape

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Sample Preparation Review cluster_4 Resolution Start Poor Peak Shape or Signal Instability Check_LC Review LC System Performance (Pressure, Pump Performance) Start->Check_LC Systematic Diagnosis Check_Column Inspect Column (Age, Contamination) Check_LC->Check_Column Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier, Additives) Check_Column->Mobile_Phase If system and column are OK Gradient Adjust Gradient Profile Mobile_Phase->Gradient Flow_Rate Modify Flow Rate Gradient->Flow_Rate Sample_Cleanup Enhance Sample Cleanup (SPE, LLE) Flow_Rate->Sample_Cleanup If chromatography issues persist Solvent Ensure Sample Solvent Compatibility with Mobile Phase Sample_Cleanup->Solvent Resolved Issue Resolved Solvent->Resolved After optimization

Caption: A troubleshooting workflow for diagnosing poor peak shape for 12-HOA-CoA.

Symptom Possible Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase.Increase the ionic strength of the mobile phase or adjust the pH. Consider a different column chemistry.
Column overload.Dilute the sample or inject a smaller volume.
Peak Splitting Column contamination or void.Wash the column with a strong solvent. If the problem persists, replace the column.
Injector issue.Inspect and clean the injector port and needle.
Signal Deterioration Contamination of the mass spectrometer source.Clean the MS source components (e.g., capillary, skimmer).
Analyte instability in the autosampler.Ensure the autosampler is temperature-controlled (e.g., 4°C) and minimize the time samples are queued for analysis.
Guide 2: Improving Sensitivity and Lowering Detection Limits

This guide focuses on strategies to enhance the signal intensity of 12-HOA-CoA and achieve lower limits of detection (LOD) and quantification (LOQ).

Strategy Detailed Action Expected Outcome
Optimize Sample Preparation Implement an improved extraction protocol with higher recovery rates.[5]Increased amount of 12-HOA-CoA injected into the LC-MS/MS system.
Concentrate the final sample extract.Higher analyte concentration in the injected sample.
Enhance Chromatographic Performance Use a UPLC/UHPLC system with a sub-2 µm particle size column.Sharper, narrower peaks leading to increased peak height and better signal-to-noise ratio.
Optimize the mobile phase to improve peak shape and reduce co-eluting interferences.Reduced ion suppression and improved signal intensity.
Maximize Mass Spectrometer Response Perform thorough tuning and calibration of the mass spectrometer for 12-HOA-CoA.Optimized precursor and product ion selection and collision energy for maximum signal intensity.
Use a highly sensitive mass spectrometer (e.g., a triple quadrupole).Lower detection limits due to improved instrument sensitivity.
Consider Derivatization Chemically modify 12-HOA-CoA to a derivative with better ionization efficiency.Enhanced signal intensity in the mass spectrometer. Note: This adds a step to the workflow and requires careful validation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the analysis of long-chain acyl-CoAs. While data for 12-HOA-CoA is not always specifically reported, these values provide a benchmark for expected performance.

Table 1: Performance of LC-MS/MS Methods for Long-Chain Acyl-CoA Analysis

Analyte ClassMatrixExtraction MethodLinearity RangeLOD/LOQReference
Long-Chain Acyl-CoAsHuman Skeletal MuscleNot specified1.56 - 100 ngNot specified[3]
Short-Chain Acyl-CoAsHepG2 Cells5-Sulfosalicylic AcidNot specifiedSensitive Lower Limits[1]
Long-Chain Acyl-CoAsRat LiverSolid-Phase ExtractionNot specifiedNot specified[9]
Various Acyl-CoAsProstate and Hepatic CellsProtein PrecipitationNot specifiedNot specified[2]

Table 2: Recovery Rates of Different Extraction Methods for Acyl-CoAs

AnalyteExtraction MethodRecovery Rate (%)Reference
Long-Chain Acyl-CoAsModified SPE70 - 80[5]
Various Acyl-CoAsTCA followed by SPE1 - 62[1]
Various Acyl-CoAs2.5% SSA59 - >99[1]

Experimental Protocols

Protocol 1: Extraction of 12-HOA-CoA from Mammalian Tissue

This protocol is a generalized procedure based on common methods for long-chain acyl-CoA extraction.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue on ice in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA).

    • Add an appropriate amount of a stable isotope-labeled internal standard for 12-HOA-CoA before homogenization.

  • Deproteinization:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification (if using TCA):

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the supernatant.

    • Wash the cartridge with water to remove the TCA.

    • Elute the acyl-CoAs with methanol.

  • Sample Concentration:

    • Evaporate the eluate (from SPE) or the supernatant (if using SSA) to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 12-HOA-CoA

This protocol outlines a general LC-MS/MS method for the analysis of 12-HOA-CoA.

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 12-HOA-CoA and its internal standard. These transitions need to be determined by infusing the pure compounds.

Signaling Pathway and Workflow Diagrams

Metabolic Pathway of this compound

cluster_0 Fatty Acid Activation and Hydroxylation cluster_1 Peroxisomal Beta-Oxidation cluster_2 Mitochondrial Metabolism Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA Acyl-CoA Synthetase 12_HOA_CoA This compound Stearoyl_CoA->12_HOA_CoA Cytochrome P450 Monooxygenase Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA 12_HOA_CoA->Chain_Shortened_Acyl_CoA Peroxisomal Beta-Oxidation Acetyl_CoA Acetyl-CoA Chain_Shortened_Acyl_CoA->Acetyl_CoA Further Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound formation and degradation.

Experimental Workflow for 12-HOA-CoA Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Extraction & Deproteinization Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Concentration Concentration Purification->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification (using Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for the analysis of 12-HOA-CoA.

References

Technical Support Center: Acyl-CoA Extraction from Recalcitrant Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA extraction from recalcitrant plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are acyl-CoAs difficult to extract from plant tissues?

Acyl-CoAs are present in low nanomolar amounts in plant tissues. Their extraction is challenging due to their inherent instability and the presence of interfering compounds like lipids and phenolics in plant extracts.[1]

Q2: What makes some plant tissues "recalcitrant" for extraction?

Recalcitrant plant tissues, such as seeds, woody stems, or highly pigmented tissues, contain high levels of compounds that interfere with extraction. These include complex lipids, waxes, secondary metabolites, and rigid cell walls that hinder efficient cell lysis and release of intracellular components.

Q3: What is the principle behind the recommended extraction method?

The most effective methods involve rapid quenching of metabolic activity, typically by flash-freezing the tissue in liquid nitrogen.[1] This is followed by homogenization in a buffer to maintain pH and inhibit enzymatic degradation. Organic solvents like acetonitrile (B52724) and isopropanol (B130326) are then used to precipitate proteins and extract the acyl-CoAs.[2] A subsequent purification step, often using solid-phase extraction (SPE), is crucial to remove interfering substances and enrich for acyl-CoAs.

Q4: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

Low yields of long-chain acyl-CoAs can be due to several factors:

  • Incomplete cell lysis: Ensure thorough grinding of the plant tissue to a fine powder in liquid nitrogen.

  • Enzymatic degradation: Keep samples on ice at all times and use pre-chilled solvents and tubes to minimize enzymatic activity.[1]

  • Poor recovery during extraction: The choice of extraction solvent is critical. A combination of a buffered aqueous phase with organic solvents like isopropanol and acetonitrile is often effective.[1][2] Adding an internal standard, such as heptadecanoyl-CoA, can help track and normalize recovery.[1]

  • Loss during purification: Ensure proper conditioning and equilibration of the SPE column. Elution with an appropriate solvent is also key to recovering the acyl-CoAs from the column.

Q5: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

For long-term storage, it is crucial to flash-freeze the plant tissue in liquid nitrogen immediately after harvesting and store it at -80°C. This minimizes the degradation of acyl-CoAs by endogenous enzymes. Once extracted, acyl-CoAs are also unstable and should be analyzed as soon as possible. If short-term storage of the extract is necessary, it should be kept at -80°C.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no acyl-CoA detected Incomplete cell lysis.Grind tissue to a very fine powder in liquid nitrogen.
Enzymatic degradation.Work quickly and keep samples on ice at all times. Use ice-cold solvents and reagents.
Inefficient extraction.Optimize the ratio of tissue to extraction buffer. Ensure vigorous vortexing during extraction steps.
Problems with the analytical instrument (e.g., LC-MS/MS).Check instrument calibration and sensitivity with known standards.
Poor reproducibility between replicates Inhomogeneous sample.Ensure the powdered plant tissue is well-mixed before taking aliquots.
Pipetting errors.Use calibrated pipettes and be precise with all volume measurements.
Variation in extraction time.Standardize the timing of each step in the protocol for all samples.
High background noise in chromatogram Presence of interfering compounds.Include a solid-phase extraction (SPE) step for sample cleanup.
Contamination from plasticware.Use high-quality polypropylene (B1209903) tubes and pipette tips.
Peak tailing or splitting in LC-MS/MS analysis Poor sample reconstitution.Ensure the dried extract is fully redissolved in the reconstitution solvent. The choice of solvent is critical for acyl-CoA stability.[3]
Issues with the chromatography column.Check the column for blockages or degradation. Use a guard column to protect the analytical column.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Methodology Tissue Type Acyl-CoA Chain Length Reported Recovery Rate Reference
Homogenization in KH2PO4 buffer, 2-propanol, and acetonitrile extraction, with SPE purificationRat heart, kidney, and muscleLong-chain70-80%[2]
Derivatization to fluorescent acyl etheno-CoA estersBrassica napus seeds, Arabidopsis thaliana seedlingsC4 to C20Not specified, but sensitive down to 6 fmol[4][5]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Recalcitrant Plant Tissues

This protocol is adapted from established methods and is suitable for various recalcitrant plant tissues.[1][2]

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Tissue Pulverization: Weigh approximately 100 mg of frozen plant tissue. In a pre-chilled mortar, add the tissue and enough liquid nitrogen to cover it. Grind the tissue to a fine, homogenous powder using the pestle.

  • Homogenization: In a pre-chilled glass homogenizer, add the powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice. Add 2.0 mL of isopropanol and homogenize again.

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • Dilution: Carefully transfer the upper phase to a new tube and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of 100 mM KH2PO4 (pH 4.9).

    • Sample Loading: Load the diluted extract onto the SPE column.

    • Washing: Wash the column with 2 mL of 100 mM KH2PO4 (pH 4.9), followed by 2 mL of 2% formic acid, and then 2 mL of methanol.

    • Elution: Elute the acyl-CoAs with two successive additions of 1 mL of 2% NH4OH in methanol, followed by one addition of 1 mL of 5% NH4OH in methanol.

  • Sample Concentration: Combine the eluted fractions. Dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS). A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[3]

Visualizations

Acyl_CoA_Extraction_Workflow Start Start: Recalcitrant Plant Tissue Pulverize Pulverize in Liquid N2 Start->Pulverize Homogenize Homogenize in Buffer + Isopropanol Pulverize->Homogenize Extract Extract with Acetonitrile & (NH4)2SO4 Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (Purification) Collect->SPE Elute Elute Acyl-CoAs SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for acyl-CoA extraction from recalcitrant plant tissues.

Troubleshooting_Acyl_CoA_Extraction Start Low Acyl-CoA Yield? CheckLysis Was tissue ground to a fine powder? Start->CheckLysis Yes ImproveLysis Action: Improve grinding in liquid N2. CheckLysis->ImproveLysis No CheckTemp Were samples kept on ice? CheckLysis->CheckTemp Yes Success Yield Improved ImproveLysis->Success MaintainTemp Action: Ensure all steps are on ice. CheckTemp->MaintainTemp No CheckSPE Was SPE performed correctly? CheckTemp->CheckSPE Yes MaintainTemp->Success OptimizeSPE Action: Check column conditioning and elution. CheckSPE->OptimizeSPE No CheckInstrument Is the LC-MS/MS performing optimally? CheckSPE->CheckInstrument Yes OptimizeSPE->Success CalibrateInstrument Action: Calibrate with known standards. CheckInstrument->CalibrateInstrument No CheckInstrument->Success Yes CalibrateInstrument->Success

Caption: Troubleshooting decision tree for low acyl-CoA yield.

References

Technical Support Center: Enhancing Enzymatic Synthesis Yield of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 12-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance your synthesis yield and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for synthesizing this compound?

A1: The synthesis of this compound is an ATP-dependent reaction catalyzed by a long-chain acyl-CoA synthetase (LACS). The enzyme activates the carboxyl group of 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) with ATP to form a 12-hydroxyoctadecanoyl-AMP intermediate. This intermediate then reacts with Coenzyme A (CoA) to produce this compound, AMP, and pyrophosphate (PPi).

Q2: Which enzyme is recommended for the synthesis of this compound?

A2: While several long-chain acyl-CoA synthetases (LACS) may exhibit activity towards 12-hydroxyoctadecanoic acid, an enzyme from Ricinus communis (castor bean), specifically RcACS2, has been shown to preferentially activate ricinoleic acid (12-hydroxy-cis-Δ9-octadecenoic acid), a structurally similar molecule.[1] Therefore, using a LACS from Ricinus communis or a homologous enzyme with a known affinity for hydroxylated fatty acids is a recommended starting point.

Q3: What are the essential cofactors for this enzymatic reaction?

A3: The reaction requires ATP as an energy source and Coenzyme A as the acyl group acceptor. Additionally, divalent cations, most commonly magnesium ions (Mg²⁺), are crucial for the activity of long-chain acyl-CoA synthetases.[2]

Q4: What is the optimal pH and temperature for the synthesis?

A4: The optimal pH for most long-chain acyl-CoA synthetases is typically in the range of 7.0 to 8.5.[2] The optimal temperature is generally between 30°C and 40°C.[2] However, these parameters can vary depending on the specific enzyme used and should be empirically determined for your system.

Q5: How can I monitor the progress of the reaction?

A5: The formation of the thioester bond in this compound results in a change in the UV absorbance spectrum. The reaction progress can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 260 nm, which is characteristic of the adenine (B156593) in Coenzyme A. A more accurate method is to use High-Performance Liquid Chromatography (HPLC) to separate and quantify the product.[3]

Q6: How stable is the this compound product?

A6: The thioester bond in acyl-CoA esters is susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures.[2] It is recommended to work at a neutral or slightly acidic pH once the reaction is complete and to store the purified product at low temperatures (-20°C or -80°C) to minimize degradation.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

This is a common issue that can arise from several factors related to the enzyme, substrates, or reaction conditions.

Potential Cause Suggested Solution
Inactive Enzyme - Verify Enzyme Activity: Perform a control reaction with a standard long-chain fatty acid (e.g., palmitic acid) to confirm the enzyme is active. - Proper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Substrate Degradation - Fresh Substrates: Prepare fresh stock solutions of ATP and Coenzyme A. Store them in aliquots at -20°C or -80°C. - Purity of 12-Hydroxyoctadecanoic Acid: Verify the purity of your 12-hydroxyoctadecanoic acid stock. Impurities can inhibit the enzyme.
Suboptimal Reaction Conditions - pH and Temperature: Optimize the pH and temperature of the reaction. Create a matrix of conditions around the expected optima (pH 7.0-8.5, Temp 30-40°C). - Cofactor Concentration: Ensure an adequate concentration of Mg²⁺ (typically 2-10 mM).
Low Substrate Solubility - Co-solvents: 12-hydroxyoctadecanoic acid has limited aqueous solubility. A small amount of a co-solvent like DMSO or ethanol (B145695) (e.g., 1-5% v/v) can be added to the reaction mixture to improve solubility. However, high concentrations can inhibit or denature the enzyme, so this must be optimized.
Problem 2: Reaction Stalls or Proceeds Slowly

If the reaction starts but does not go to completion, or the rate is very low, consider the following:

Potential Cause Suggested Solution
Substrate Inhibition - Optimize Substrate Concentration: High concentrations of the fatty acid substrate can sometimes inhibit the enzyme. Perform a substrate titration experiment to determine the optimal concentration range.
Product Inhibition - Monitor Product Accumulation: High levels of this compound or the byproduct pyrophosphate (PPi) can cause feedback inhibition. - Add Pyrophosphatase: Including inorganic pyrophosphatase in the reaction mixture can hydrolyze PPi to phosphate (B84403), driving the reaction forward.
Insufficient Enzyme - Increase Enzyme Concentration: The amount of enzyme may be the limiting factor. Try incrementally increasing the enzyme concentration to see if the reaction rate improves.
Thioesterase Contamination - Use Purified Enzyme: Crude enzyme preparations may contain thioesterases that hydrolyze the product. Using a more purified enzyme preparation can mitigate this issue.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimal conditions should be determined experimentally.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 1 mL reaction could contain:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2.5 mM Coenzyme A

      • 1 mM 12-hydroxyoctadecanoic acid (dissolved in a minimal amount of DMSO or ethanol before adding to the reaction)

      • 1 U inorganic pyrophosphatase (optional)

  • Enzyme Addition:

    • Add a predetermined amount of purified long-chain acyl-CoA synthetase (e.g., 1-10 µg). The optimal amount should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a set period (e.g., 1-4 hours). The reaction can be monitored over time by taking aliquots for analysis.

  • Reaction Termination:

    • Stop the reaction by adding an acid (e.g., 10% trichloroacetic acid) or by heat inactivation (e.g., boiling for 5 minutes).

  • Analysis and Purification:

    • Analyze the reaction mixture by HPLC to determine the yield of this compound.

    • Purify the product using preparative HPLC or solid-phase extraction.

HPLC Method for Analysis and Purification

A reversed-phase HPLC method is suitable for the separation and quantification of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Enzyme (Long-Chain Acyl-CoA Synthetase) Mix Combine Reactants Enzyme->Mix Substrates Substrates (12-HSA, ATP, CoA, Mg²⁺) Substrates->Mix Buffer Reaction Buffer (pH 7.0-8.5) Buffer->Mix Incubate Incubate (30-40°C, 1-4h) Mix->Incubate Terminate Terminate Reaction Incubate->Terminate HPLC_Analysis HPLC Analysis (Yield Quantification) Terminate->HPLC_Analysis Purification Purification (Preparative HPLC) HPLC_Analysis->Purification Product Pure this compound Purification->Product

Fig 1. General workflow for the enzymatic synthesis of this compound.

Troubleshooting_Tree Start Low/No Product Yield CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrates Are substrates intact and pure? CheckEnzyme->CheckSubstrates Yes Solution_Enzyme Use fresh enzyme or perform activity assay. CheckEnzyme->Solution_Enzyme No CheckConditions Are reaction conditions optimal? CheckSubstrates->CheckConditions Yes Solution_Substrates Use fresh ATP/CoA stocks. Verify 12-HSA purity. CheckSubstrates->Solution_Substrates No CheckSolubility Is the fatty acid substrate soluble? CheckConditions->CheckSolubility Yes Solution_Conditions Optimize pH, temperature, and Mg²⁺ concentration. CheckConditions->Solution_Conditions No CheckInhibition Is there substrate or product inhibition? CheckSolubility->CheckInhibition Yes Solution_Solubility Add a co-solvent (e.g., DMSO) or use detergents. CheckSolubility->Solution_Solubility No Solution_Inhibition Optimize substrate concentration. Add pyrophosphatase. CheckInhibition->Solution_Inhibition Yes Further_Investigation Investigate other factors (e.g., thioesterase contamination). CheckInhibition->Further_Investigation No Signaling_Pathway cluster_downstream Potential Downstream Pathways FA_12OH 12-Hydroxyoctadecanoic Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) FA_12OH->LACS Acyl_CoA_12OH This compound LACS->Acyl_CoA_12OH ATP, CoA Mg²⁺ Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Acyl_CoA_12OH->Lipid_Synthesis Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA_12OH->Beta_Oxidation Protein_Acylation Protein Acylation (Modulation of Protein Function) Acyl_CoA_12OH->Protein_Acylation Gene_Regulation Gene Regulation (Transcriptional Control) Acyl_CoA_12OH->Gene_Regulation

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape.[2][3] Peak tailing is quantitatively measured by the tailing factor (TF) or asymmetry factor (As). A value greater than 1 indicates tailing, with values above 1.2 often considered significant, though acceptability can depend on the specific assay. This distortion can compromise the accuracy and reproducibility of quantification by degrading resolution between closely eluting peaks.[3]

Q2: Why are long-chain acyl-CoAs particularly prone to peak tailing in reversed-phase HPLC?

A2: Long-chain acyl-CoAs are amphipathic molecules, possessing both a hydrophobic acyl chain and a polar Coenzyme A head group. This dual nature can lead to complex retention mechanisms. The primary cause of peak tailing in reversed-phase HPLC is the occurrence of more than one retention mechanism for the analyte.[2] For long-chain acyl-CoAs, this can involve the desired hydrophobic interactions with the stationary phase and undesirable secondary interactions, such as polar interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and residual positively charged sites on the silica-based stationary phase, or interactions with ionized residual silanol (B1196071) groups.[2][4]

Q3: Can the mobile phase composition contribute to peak tailing of my long-chain acyl-CoA samples?

A3: Yes, the mobile phase composition is a critical factor. An inappropriate mobile phase pH can lead to peak tailing.[1][5] If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[1][6] For basic compounds, a low mobile phase pH (around 2-3) can protonate residual silanol groups on the silica (B1680970) packing, minimizing secondary interactions and reducing tailing.[2][4][5] The buffer concentration is also important; a low buffer strength may not be sufficient to maintain a stable pH and can contribute to tailing.[5][7] The choice and concentration of organic modifiers (e.g., acetonitrile (B52724), methanol) also play a role in optimizing peak shape.[5]

Q4: How does the HPLC column itself cause peak tailing?

A4: The column is a frequent source of peak tailing. Common column-related issues include:

  • Residual Silanol Groups: Silica-based columns can have exposed silanol groups (Si-OH) that are acidic and can interact with basic analytes, causing tailing.[1][2][4] While modern columns are often "end-capped" to reduce these active sites, some residual silanols always remain.[4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, or contamination, all of which can cause peak tailing.[5]

  • Column Bed Deformation: The development of a void at the column inlet or a partially blocked inlet frit can distort the sample band, resulting in tailing for all peaks in the chromatogram.[3] This can be caused by debris from the sample, mobile phase, or system components.

Q5: Could my sample preparation or injection technique be the cause of peak tailing?

A5: Absolutely. Sample-related issues are a common cause of peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[5][8][9] This is often indicated by tailing that worsens with higher sample concentrations.[5]

  • Strong Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[5][10] The sample solvent should ideally match the initial mobile phase composition.[5]

  • Sample Matrix Effects: Complex biological samples may contain contaminants that interact with the column, causing tailing.[7][8] Proper sample cleanup, such as solid-phase extraction (SPE), can help remove these interfering substances.[4][5][7]

Troubleshooting Guides

Table 1: Troubleshooting Peak Tailing Based on Peak Appearance
ObservationPotential CauseRecommended Action
All peaks in the chromatogram are tailing. - Partially blocked inlet frit- Column void or bed deformation- Extra-column volume (e.g., long or wide tubing)- Reverse and flush the column (if permissible by the manufacturer)[3]- Replace the column inlet frit or the column itself[4][5]- Use shorter, narrower internal diameter tubing and check all connections for dead volume[5]
Only the peaks for long-chain acyl-CoAs are tailing. - Secondary interactions with the stationary phase (e.g., silanol interactions)- Inappropriate mobile phase pH- Co-elution with an interfering compound- Adjust mobile phase pH to suppress ionization of silanols (typically lower pH for reversed-phase)[2][5]- Use a highly deactivated, end-capped, or a polar-embedded column[5]- Add a mobile phase additive like triethylamine (B128534) (use with caution as it can be difficult to remove from the column)[2]- Improve sample cleanup using SPE[4][7]- Change the detection wavelength to check for interferences[4]
Peak tailing is worse for higher concentration samples. - Mass overload- Dilute the sample or reduce the injection volume[5][9]
Peak tailing is accompanied by a gradual decrease in retention time. - Column overload- Reduce the amount of sample injected
Peak tailing suddenly appeared with a new batch of samples or mobile phase. - Change in mobile phase pH- Contaminated samples- Prepare fresh mobile phase, carefully checking the pH[3][8]- Implement a sample cleanup step like SPE or filtration[5][8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Long-Chain Acyl-CoA Analysis

This protocol is adapted from methodologies that have shown good separation of long-chain acyl-CoAs.[11][12]

Objective: To prepare a mobile phase that minimizes secondary interactions and promotes sharp peak shapes for long-chain acyl-CoAs.

Materials:

  • Potassium phosphate monobasic (KH₂PO₄)

  • Acetonitrile (ACN), HPLC grade

  • Glacial acetic acid

  • Ultrapure water

Procedure:

  • Buffer A (Aqueous):

    • Prepare a 75 mM solution of KH₂PO₄ in ultrapure water.[11][12]

    • Adjust the pH to 4.9.[11]

    • Filter the buffer through a 0.22 µm filter.

  • Buffer B (Organic):

    • Prepare a solution of acetonitrile containing 600 mM glacial acetic acid.[11][12]

    • Filter the organic phase through a 0.22 µm solvent-compatible filter.

  • Gradient Elution:

    • A typical gradient might start with a lower percentage of Buffer B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.[11][12] An example gradient is provided in the literature, starting at 44% Buffer B and increasing to 70-80% over the course of the run.[12]

    • The flow rate and gradient program should be optimized for the specific column and analytes of interest.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for cleaning up biological extracts to remove interfering substances prior to HPLC analysis of long-chain acyl-CoAs.

Objective: To remove contaminants from a tissue extract that may cause peak tailing.

Materials:

  • C18 SPE cartridge

  • Acetonitrile (ACN)

  • 2-Propanol

  • KH₂PO₄ buffer (100 mM, pH 4.9)[11]

  • Tissue homogenate

Procedure:

  • Tissue Extraction:

    • Homogenize the tissue sample in 100 mM KH₂PO₄ buffer (pH 4.9).[11]

    • Add 2-propanol and re-homogenize.[11]

    • Extract the acyl-CoAs from the homogenate with acetonitrile.[11]

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 100% methanol.

    • Equilibrate the cartridge with the initial mobile phase composition or a suitable aqueous buffer.

  • Sample Loading:

    • Load the acyl-CoA extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture to remove polar impurities. This may be the equilibration buffer or a low percentage of organic solvent.

  • Elution:

    • Elute the long-chain acyl-CoAs with a solvent of sufficient strength, such as 2-propanol or a high percentage of acetonitrile.[11]

  • Sample Preparation for Injection:

    • The eluent can be concentrated and then reconstituted in a solvent compatible with the initial HPLC mobile phase.[11]

Logical Troubleshooting Workflow

G Troubleshooting Peak Tailing in HPLC of Long-Chain Acyl-CoAs start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes specific_peaks Analyte-Specific Issue check_all_peaks->specific_peaks No check_frit Check/Replace Inlet Frit system_issue->check_frit check_column Inspect/Replace Column check_frit->check_column check_tubing Check Tubing/Connections for Dead Volume check_column->check_tubing end Peak Shape Improved check_tubing->end check_overload Is tailing concentration-dependent? specific_peaks->check_overload overload_issue Sample Overload check_overload->overload_issue Yes chem_issue Chemical Interaction Issue check_overload->chem_issue No reduce_sample Reduce Injection Volume/ Dilute Sample overload_issue->reduce_sample reduce_sample->end check_mobile_phase Optimize Mobile Phase chem_issue->check_mobile_phase check_column_chem Optimize Column Chemistry chem_issue->check_column_chem check_sample_prep Improve Sample Preparation chem_issue->check_sample_prep adjust_pH Adjust pH (e.g., lower to ~3-5) check_mobile_phase->adjust_pH check_buffer Increase Buffer Strength check_mobile_phase->check_buffer adjust_pH->end check_buffer->end use_endcapped Use End-Capped or Polar-Embedded Column check_column_chem->use_endcapped use_endcapped->end use_spe Implement SPE Cleanup check_sample_prep->use_spe use_spe->end

References

Technical Support Center: Quantification of 12-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA). The information is tailored for researchers, scientists, and drug development professionals to help reduce variability and ensure accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in 12-HOA-CoA quantification?

A1: The primary sources of variability in 12-HOA-CoA quantification include sample degradation, inefficient extraction, matrix effects in the mass spectrometer, and the absence of a suitable internal standard. Acyl-CoAs, including 12-HOA-CoA, are susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.

Q2: Why is an internal standard crucial for accurate quantification?

A2: An internal standard (IS) is essential to compensate for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal IS for 12-HOA-CoA would be a stable isotope-labeled version of the molecule (e.g., ¹³C- or ²H-labeled 12-HOA-CoA) or an odd-chain hydroxylated acyl-CoA, which is not naturally present in the sample. The IS should be added at the very beginning of the sample preparation process to account for analyte loss at every step.

Q3: How can I minimize the degradation of 12-HOA-CoA during sample preparation?

A3: To minimize degradation, it is critical to work quickly and at low temperatures. Samples should be quenched rapidly and stored at -80°C. Use of acidic buffers (pH 4-5) and organic solvents can help to improve stability. Avoid prolonged exposure to aqueous environments, especially at neutral or alkaline pH.

Q4: What are the recommended storage conditions for samples and extracts?

A4: Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracts containing 12-HOA-CoA should also be stored at -80°C and analyzed as soon as possible. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Detectable 12-HOA-CoA Signal
Possible Cause Troubleshooting Step
Sample Degradation Ensure rapid sample quenching and processing on ice or at 4°C. Use an acidic extraction buffer (e.g., KH₂PO₄ buffer, pH 4.9) to improve stability.
Inefficient Extraction Optimize your extraction solvent. A mixture of isopropanol (B130326) and acetonitrile (B52724) can be effective. Ensure thorough homogenization of the tissue or cell sample.[2]
Poor Ionization in MS Ensure the mobile phase composition is optimal for ESI+. The addition of a small amount of formic acid can improve protonation. Check MS parameters like capillary voltage and gas flow.
Analyte Loss During Evaporation Avoid excessively high temperatures during solvent evaporation. A vacuum concentrator at a moderate temperature (e.g., 40-50°C) is recommended.
Issue 2: High Variability Between Replicates (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize every step of the protocol. Ensure accurate and consistent pipetting, especially of the internal standard. Use a consistent sample-to-solvent ratio.
Matrix Effects Perform a matrix effect evaluation by comparing the signal of a standard in solvent versus a post-extraction spiked sample. If significant suppression or enhancement is observed, consider further sample cleanup (e.g., solid-phase extraction) or using a stable isotope-labeled internal standard.
LC System Carryover Implement a robust needle wash protocol in your autosampler, using a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
Fluctuations in MS Signal Ensure the mass spectrometer is properly calibrated and stabilized. Monitor the signal of the internal standard across all samples; high variability in the IS signal indicates an issue with the analytical system.

Quantitative Data on Analytical Variability

The following tables summarize typical precision data for the quantification of hydroxylated fatty acids using LC-HRMS, which can serve as a benchmark for your 12-HOA-CoA assays.

Table 1: Intra-Day Precision for Hydroxystearic Acid Isomers

AnalyteConcentration (ng/mL)Mean Measured Concentration (ng/mL)%RSD (n=5)
7-Hydroxystearic Acid54.83.25
5051.21.15
500495.60.54
10-Hydroxystearic Acid55.24.11
5048.92.36
500508.10.98

%RSD (Relative Standard Deviation) indicates the precision of the measurement within a single day's run. Data adapted from a study on free hydroxy fatty acids.[3]

Table 2: Inter-Day Precision for Hydroxystearic Acid Isomers

AnalyteConcentration (ng/mL)Mean Measured Concentration (ng/mL)%RSD (3 different days)
7-Hydroxystearic Acid54.94.88
5050.82.01
500499.30.71
10-Hydroxystearic Acid55.15.32
5049.23.14
500505.41.27

%RSD across different days indicates the reproducibility of the assay. Data adapted from a study on free hydroxy fatty acids.[3]

Experimental Protocols

Protocol: Extraction and Quantification of 12-HOA-CoA from Cell Culture

1. Materials and Reagents:

  • Internal Standard (IS): ¹³C₁₈-12-HOA-CoA or C17-OH-CoA

  • Extraction Buffer: 100 mM KH₂PO₄, pH 4.9

  • Organic Solvents: Isopropanol, Acetonitrile (LC-MS grade)

  • Solid-Phase Extraction (SPE): C18 cartridges

  • LC-MS Mobile Phase A: 0.1% Formic Acid in Water

  • LC-MS Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Sample Preparation:

  • Wash cell monolayer (e.g., 10⁶ cells) twice with cold PBS.

  • Add 1 mL of ice-cold Extraction Buffer containing the internal standard.

  • Scrape the cells and transfer the lysate to a glass tube.

  • Add 2 mL of isopropanol, vortex thoroughly.

  • Add 2 mL of acetonitrile, vortex again.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the supernatant from step 2.7.

  • Wash with 2 mL of 5% methanol in water.

  • Elute 12-HOA-CoA and the IS with 1 mL of acetonitrile.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (95:5).

4. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the transition of the precursor ion of 12-HOA-CoA to a specific product ion (e.g., neutral loss of the CoA moiety).

    • Simultaneously monitor the corresponding transition for the internal standard.

Visualizations

Signaling Pathway of 12-Hydroxystearic Acid (12-HSA)

12-Hydroxystearic acid (12-HSA), the de-esterified form of 12-HOA-CoA, has been shown to act as a signaling molecule. It can stimulate the secretion of antimicrobial peptides (AMPs) in skin cells and exhibits activity as a PPARα agonist.[4][5][6]

12-HSA_Signaling cluster_amp AMP Secretion Pathway (Keratinocytes) cluster_ppar PPARα Agonist Activity node_12HSA 12-Hydroxystearic Acid (12-HSA) node_dnmt3a DNMT3A Activation node_12HSA->node_dnmt3a induces node_ppara PPARα node_12HSA->node_ppara weakly activates node_casp8 Caspase-8 Downregulation node_dnmt3a->node_casp8 leads to node_inflammasome Inflammasome Activation node_casp8->node_inflammasome activates node_amp Antimicrobial Peptide (AMP) Secretion node_inflammasome->node_amp node_gene Target Gene Expression (e.g., Collagen) node_ppara->node_gene regulates Quantification_Workflow node_sample 1. Sample Collection (e.g., Cells, Tissue) - Quench metabolism - Store at -80°C node_spike 2. Homogenization & Spiking - Homogenize in acidic buffer - Add Internal Standard node_sample->node_spike node_extract 3. Liquid-Liquid Extraction - Use organic solvents (e.g., Isopropanol/Acetonitrile) node_spike->node_extract node_cleanup 4. Sample Cleanup (SPE) - C18 Solid-Phase Extraction - Elute with organic solvent node_extract->node_cleanup node_dry 5. Evaporation & Reconstitution - Dry under Nitrogen - Reconstitute in mobile phase node_cleanup->node_dry node_lcms 6. LC-MS/MS Analysis - C18 Reverse Phase - ESI+ MRM node_dry->node_lcms node_data 7. Data Analysis - Peak integration - Ratio to Internal Standard - Quantification node_lcms->node_data

References

Technical Support Center: Optimization of Sample Preparation for Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation for accurate and reproducible lipidomics analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during sample preparation for lipidomics analysis.

Issue 1: Low Lipid Recovery

Question: My lipid yield is consistently low. What are the potential causes and how can I improve recovery?

Answer: Low lipid recovery can stem from several factors throughout the sample preparation workflow. Below is a checklist of potential causes and their solutions.

Potential CauseTroubleshooting Steps
Incomplete Cell/Tissue Lysis Ensure thorough homogenization of the sample to allow solvents to access all cellular lipids. For tissues, consider cryogenic grinding or bead beating. For cells, ensure complete lysis.
Incorrect Solvent System or Ratios The choice of extraction solvent and the precise ratios are critical. For general lipid extractions, the Folch (chloroform:methanol (B129727), 2:1 v/v) and Bligh-Dyer (chloroform:methanol:water, 1:2:0.8 v/v/v initially) methods are robust. Ensure you are using the correct ratios for your chosen method. The polarity of the solvent system should be appropriate for the lipids of interest.
Insufficient Solvent Volume The volume of the extraction solvent relative to the sample size is a critical factor. The Folch method recommends a solvent volume 20 times the sample volume (e.g., 20 mL for 1 g of tissue).
Suboptimal Phase Separation Incomplete separation of the aqueous and organic phases can lead to loss of lipids into the aqueous phase or at the interface. Ensure adequate centrifugation time and speed to achieve a clean separation.
Lipid Degradation Lipids, particularly those with unsaturated fatty acids, are susceptible to oxidation and enzymatic degradation. Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1]

Issue 2: Poor Phase Separation/Emulsion Formation

Question: After adding water to my chloroform (B151607)/methanol mixture, I am not getting a clear separation between the organic and aqueous layers. Instead, I see a cloudy interface or an emulsion. How can I resolve this?

Answer: Poor phase separation is a common issue that can often be resolved with the following steps:

Troubleshooting StepDescription
Centrifugation Ensure centrifugation is performed at an appropriate speed and for a sufficient duration to facilitate phase separation.
Addition of Salt Adding a small amount of a salt solution (e.g., 0.9% NaCl) can help to break emulsions by increasing the ionic strength of the aqueous phase.[2][3]
Gentle Agitation Instead of vigorous shaking, which can promote emulsion formation, try gentle swirling to mix the phases.[3]
Solvent Adjustment Ensure the final solvent ratios are correct for biphasic separation (e.g., chloroform:methanol:water at 2:2:1.8 for Bligh & Dyer).[4] If phases fail to separate, adding a small amount of water can help induce a biphasic system.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best method for storing samples for lipidomics analysis?

For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and lipid degradation.[1][5] Avoid repeated freeze-thaw cycles, as this can significantly alter lipid profiles.[2] For extracted lipids, storage in an organic solvent in a glass container at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) and protected from light, is recommended.[5][6][7]

Q2: How can I prevent lipid degradation during sample preparation?

Lipid degradation is a major concern, primarily due to oxidation and enzymatic activity.[5][6] To mitigate this:

  • Work at low temperatures: Perform all extraction steps on ice or at 4°C.[1]

  • Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.[1]

  • Work quickly: Minimize the time between sample collection and extraction.[1][8]

  • Use fresh solvents: Solvents can contain contaminants that may react with lipids.[9] Chloroform, for instance, can degrade in the presence of light and oxygen to form phosgene, which can alter your results.[9]

Q3: Why are internal standards important in lipidomics?

Internal standards are crucial for accurate and reproducible quantification of lipids.[10] They are compounds of known concentration, chemically similar to the analytes of interest, that are added to samples before extraction.[10] Their primary roles are to:

  • Correct for sample loss: They account for the inevitable loss of sample during extraction and preparation steps.[10]

  • Compensate for matrix effects: They help to normalize for variations in ionization efficiency in the mass spectrometer caused by other molecules in the sample.[10]

Ideally, stable isotope-labeled internal standards that co-elute with the analyte are used.[10]

Q4: Which lipid extraction method should I choose?

The choice of extraction method depends on the specific lipids of interest and the sample matrix. The three most common methods are Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE).

  • Folch and Bligh-Dyer: These are considered "gold standard" methods and are effective for a broad range of lipids.[7][11] They use a chloroform/methanol/water solvent system.[11][12] The Folch method is often preferred for solid tissues, while the Bligh-Dyer method is advantageous for biological fluids.

  • MTBE: This method offers a safer alternative to chloroform and can provide better recovery for some lipid classes.[7] A key advantage is that the lipid-containing organic phase is the upper layer, which simplifies its collection.[7]

Q5: How should I normalize my lipidomics data?

Data normalization is a critical step to correct for non-biological variability, such as differences in sample amount or instrument response.[13] Common normalization strategies include:

  • Normalization to sample amount: This can be based on initial sample weight, cell count, or total protein concentration.[14]

  • Internal standard normalization: The signal of each lipid is divided by the signal of a corresponding internal standard.[13]

  • Global normalization methods: These methods assume that the total lipid content or the median intensity across all measured lipids should be relatively constant between samples.[13] Probabilistic Quotient Normalization (PQN) and Locally Estimated Scatterplot Smoothing (LOESS) have been identified as effective normalization methods for lipidomics data.[15][16]

Data Presentation

Table 1: Comparison of Extraction Efficiencies for Different Lipid Classes

The following table summarizes the relative extraction efficiencies of the Folch, Bligh-Dyer, and MTBE methods for various lipid classes. This data is compiled from comparative studies and can guide the selection of the most appropriate extraction method for your lipids of interest.

Lipid ClassFolchBligh-Dyer (acidified)MTBEKey Considerations
Triacylglycerols (TAG)HighHighHighSolvent composition has a minor effect on the extraction of these major lipid classes.[17]
Cholesterol Esters (CE)HighHighHighSimilar to TAGs, these are efficiently extracted by all three methods.[17]
Phosphatidylcholines (PC)GoodExcellent GoodThe acidified Bligh and Dyer protocol has been shown to be highly efficient for PCs.[17]
Sphingomyelins (SM)GoodExcellent GoodSimilar to PCs, acidified Bligh-Dyer shows high efficiency.[17]
Phosphatidylethanolamines (PE)GoodExcellent GoodAcidified Bligh-Dyer is also very effective for PEs.[17]
Phosphatidylinositols (PI)Excellent GoodGoodThe Folch method has been reported to provide the highest recovery for PIs.[17]
Ceramides (Cer)GoodGoodGood MTBE has been shown to be efficient for ceramide extraction.
Lysophosphatidylcholines (LPC)GoodExcellent GoodThe acidified Bligh-Dyer method is highly effective for LPCs.[17]

Experimental Protocols

Protocol 1: Folch Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from tissues.[2][11]

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[2][18]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[18]

  • Filtration/Centrifugation: Filter the homogenate through filter paper or centrifuge to recover the liquid phase.[2][18]

  • Washing: Add 0.2 volumes of water or a 0.9% NaCl solution to the collected liquid phase.[2][18]

  • Phase Separation: Vortex the mixture and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[2][18]

  • Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.[18][19]

  • Drying: Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.[2][18]

Protocol 2: Bligh-Dyer Lipid Extraction

This method is particularly suitable for samples with high water content, such as biological fluids.[5][20]

  • Initial Homogenization: For each 1 mL of aqueous sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[20]

  • Addition of Chloroform: Add 1.25 mL of chloroform and vortex again.[20]

  • Addition of Water: Add 1.25 mL of distilled water and vortex to induce phase separation.[20]

  • Centrifugation: Centrifuge the mixture (e.g., at 1000 rpm for 5 minutes) to achieve a clear separation of the two phases.[20]

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this layer using a Pasteur pipette.[20]

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

Protocol 3: MTBE Lipid Extraction

This protocol provides a safer and often more efficient alternative to chloroform-based methods.[7][8]

  • Sample Preparation: To a sample aliquot (e.g., 100 µL), add methanol (e.g., 200 µL) and vortex.[8]

  • Addition of MTBE: Add MTBE (e.g., 800 µL) and incubate with shaking for 1 hour at room temperature.[8]

  • Phase Separation: Add water (e.g., 300 µL) to induce phase separation.[8]

  • Centrifugation: Centrifuge the mixture (e.g., at 13,000 rpm for 10 minutes) to separate the phases and pellet any precipitated proteins.[8]

  • Lipid Collection: The upper organic phase contains the lipids. Carefully collect this layer.[8][21]

  • Drying: Dry the collected organic phase using a vacuum concentrator (SpeedVac).[21]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/Lysis Sample->Homogenization Extraction Lipid Extraction (Folch, Bligh-Dyer, or MTBE) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Drying Drying & Reconstitution PhaseSeparation->Drying LC Liquid Chromatography (LC) Separation Drying->LC MS1 Mass Spectrometry (MS1) Detection LC->MS1 MS2 Tandem MS (MS/MS) Fragmentation MS1->MS2 PeakPicking Peak Picking & Integration MS2->PeakPicking Identification Lipid Identification PeakPicking->Identification Quantification Quantification & Normalization Identification->Quantification Stats Statistical Analysis Quantification->Stats G cluster_folch Folch Method cluster_b_d Bligh-Dyer Method cluster_mtbe MTBE Method F_Start Tissue Sample F_Homogenize Homogenize in Chloroform:Methanol (2:1) F_Start->F_Homogenize F_Filter Filter/Centrifuge F_Homogenize->F_Filter F_Wash Wash with Water/NaCl F_Filter->F_Wash F_Separate Centrifuge for Phase Separation F_Wash->F_Separate F_Collect Collect Lower (Chloroform) Phase F_Separate->F_Collect F_Dry Evaporate Solvent F_Collect->F_Dry F_End Lipid Extract F_Dry->F_End BD_Start Aqueous Sample BD_Homogenize Homogenize in Chloroform:Methanol (1:2) BD_Start->BD_Homogenize BD_Add_CHCl3 Add Chloroform BD_Homogenize->BD_Add_CHCl3 BD_Add_H2O Add Water BD_Add_CHCl3->BD_Add_H2O BD_Separate Centrifuge for Phase Separation BD_Add_H2O->BD_Separate BD_Collect Collect Lower (Organic) Phase BD_Separate->BD_Collect BD_Dry Evaporate Solvent BD_Collect->BD_Dry BD_End Lipid Extract BD_Dry->BD_End M_Start Sample M_Add_MeOH Add Methanol M_Start->M_Add_MeOH M_Add_MTBE Add MTBE & Incubate M_Add_MeOH->M_Add_MTBE M_Add_H2O Add Water M_Add_MTBE->M_Add_H2O M_Separate Centrifuge for Phase Separation M_Add_H2O->M_Separate M_Collect Collect Upper (Organic) Phase M_Separate->M_Collect M_Dry Evaporate Solvent M_Collect->M_Dry M_End Lipid Extract M_Dry->M_End G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Forms PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Akt->Cellular_Responses Regulates

References

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 12-hydroxyoctadecanoyl-CoA in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

As no direct comparative studies have been published, the following table serves as a template for researchers to present their quantitative data upon completion of the described experimental protocols. This standardized format will facilitate cross-study comparisons in the future.

Plant SpeciesCommon NameFamilyTissue Type12-hydroxyoctadecanoyl-CoA Level (pmol/g fresh weight)Growth ConditionsTreatmentReference
Arabidopsis thalianaThale CressBrassicaceaeLeaf[Insert Data]22°C, 16h light/8h darkWounding[Your Study]
Nicotiana tabacumTobaccoSolanaceaeLeaf[Insert Data]25°C, 16h light/8h darkHerbivore-Infestation[Your Study]
Oryza sativaRicePoaceaeRoot[Insert Data]28°C, 12h light/12h darkPathogen-Infection[Your Study]
Solanum lycopersicumTomatoSolanaceaeFruit[Insert Data]25°C, 16h light/8h darkControl[Your Study]

Experimental Protocols

The quantification of this compound, a low-abundance and labile metabolite, requires sensitive and specific analytical techniques. The following protocol outlines a robust method for the extraction and quantification of acyl-CoAs from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and powerful technique for this purpose.[1][2][3]

1. Plant Material and Harvesting:

  • Grow different plant species under controlled and identical environmental conditions to minimize variability.

  • Select the specific tissue of interest (e.g., leaves, roots, flowers).

  • Harvest plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until extraction.

2. Acyl-CoA Extraction:

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • To approximately 100 mg of powdered tissue, add 1 mL of an ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid).

  • Include an internal standard, such as a commercially available odd-chain acyl-CoA (e.g., C17:0-CoA), to correct for extraction efficiency and instrument variability.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by equilibration with the extraction buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove interfering compounds.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried sample in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

4. LC-MS/MS Quantification:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transitions for this compound will need to be optimized based on the specific instrument, but will involve the precursor ion (the mass of the molecule) and a characteristic product ion (a fragment of the molecule).

  • Quantification:

    • Generate a standard curve using a commercially available or synthesized standard of this compound of known concentrations.

    • Calculate the concentration of this compound in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Biosynthesis of Jasmonic Acid Precursors

The following diagram illustrates the initial steps of the jasmonic acid biosynthetic pathway, where this compound would be an intermediate in the conversion of 12-oxophytodienoic acid (OPDA) to jasmonic acid within the peroxisome.[4][5][6][7] The pathway starts with the release of α-linolenic acid from chloroplast membranes.[4][7]

Jasmonic_Acid_Biosynthesis alpha_linolenic_acid α-Linolenic Acid lipoxygenase Lipoxygenase (LOX) alpha_linolenic_acid->lipoxygenase hydroperoxide 13(S)-Hydroperoxyoctadecatrienoic Acid lipoxygenase->hydroperoxide aos Allene Oxide Synthase (AOS) hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxophytodienoic acid (OPDA) aoc->opda opr3 OPDA Reductase (OPR3) opda->opr3 opc8 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid opr3->opc8 acyl_coa_synthetase Acyl-CoA Synthetase opc8->acyl_coa_synthetase hydroxy_coa This compound acyl_coa_synthetase->hydroxy_coa beta_oxidation β-oxidation (3 cycles) hydroxy_coa->beta_oxidation ja Jasmonic Acid beta_oxidation->ja

Caption: Simplified biosynthesis pathway of jasmonic acid precursors.

Experimental Workflow for Comparative Analysis

The diagram below outlines the logical steps for conducting a comparative analysis of this compound levels in different plant species.[8][9]

Experimental_Workflow exp_design Experimental Design (Plant Species Selection, Growth Conditions) sampling Sample Collection & Freezing exp_design->sampling extraction Acyl-CoA Extraction sampling->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_proc Data Processing (Peak Integration, Quantification) lcms->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis comp_analysis Comparative Analysis & Interpretation stat_analysis->comp_analysis

Caption: Workflow for comparative analysis of this compound.

References

A Functional Comparison of 12-Hydroxyoctadecanoyl-CoA and Ricinoleoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between structurally similar lipid molecules is paramount for targeted therapeutic and biotechnological applications. This guide provides a detailed functional comparison of 12-hydroxyoctadecanoyl-CoA and ricinoleoyl-CoA, two 18-carbon fatty acyl-CoAs distinguished by the saturation of their carbon chains. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate their distinct roles in lipid metabolism and enzymatic interactions.

Structural and Biosynthetic Relationship

This compound and ricinoleoyl-CoA are closely related lipid molecules. Ricinoleic acid, the precursor to ricinoleoyl-CoA, is a naturally occurring unsaturated hydroxy fatty acid, comprising up to 90% of the fatty acid content in castor oil. Its structure is characterized by an 18-carbon chain with a hydroxyl group at the 12th carbon and a cis double bond between the 9th and 10th carbons. In contrast, 12-hydroxystearic acid, the precursor to this compound, is typically produced through the hydrogenation of ricinoleic acid, which saturates the double bond. This structural difference—saturation versus unsaturation—is the primary determinant of their distinct physicochemical properties and biological functions.

Data Presentation: A Comparative Overview

The following table summarizes the key functional and metabolic parameters of this compound and ricinoleoyl-CoA based on available experimental evidence.

ParameterThis compoundRicinoleoyl-CoASupporting Experimental Data
Primary Source Hydrogenation of ricinoleic acidMajor component of castor oil[1]
Enzymatic Activation Substrate for acyl-CoA synthetasesPreferentially activated by specific acyl-CoA synthetases (e.g., RcACS2 from Ricinus communis)While specific data for this compound is limited, the activation of its precursor, 12-hydroxystearic acid, is a known biological process. For ricinoleoyl-CoA, studies have identified specific enzymes in castor beans that show a preference for activating ricinoleic acid.
Role in Lipid Synthesis (Acyltransferase Activity) Likely a poor substrate for lysophosphatidylcholine (B164491) acyltransferases (LPCATs) in the forward reaction, by inference from ricinoleoyl-CoA.Poor substrate for the forward reaction of plant LPCATs, but rapidly removed from phosphatidylcholine in the reverse reaction.Experiments on plant LPCATs show a low activity with ricinoleoyl-CoA for the acylation of lysophosphatidylcholine. However, the reverse reaction, the removal of a ricinoleoyl group from phosphatidylcholine, is 4-6 times faster than that of an oleoyl (B10858665) group. Given the structural similarity, it is plausible that this compound would also be a suboptimal substrate for the forward reaction.[2][3]
Metabolism (Beta-Oxidation) Postulated to undergo mitochondrial beta-oxidation in a carnitine-dependent manner.Subject to beta-oxidation, though the presence of the double bond requires additional enzymatic steps.Studies on other 12-hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have demonstrated carnitine-dependent beta-oxidation in mitochondria. This suggests a similar pathway for this compound. The beta-oxidation of unsaturated fatty acids like ricinoleic acid is a well-established pathway requiring isomerases and reductases.[4]
Biological Effects of Precursor Fatty Acid 12-hydroxystearic acid has been noted to have some inhibitory effect on water absorption in the intestine.Ricinoleic acid is a potent inhibitor of water and electrolyte absorption in the intestine.In vitro studies using everted hamster jejunal and ileal segments showed that 12-hydroxystearic acid had an inhibitory effect on water absorption, though ricinoleic acid was more potent among the unsaturated fatty acids tested.[5]

Experimental Protocols

Acyl-CoA Synthetase Activity Assay

This protocol is a general method to determine the activity of acyl-CoA synthetases with either 12-hydroxystearic acid or ricinoleic acid as a substrate.

Materials:

  • Enzyme source (e.g., microsomal fraction from a relevant tissue or recombinant acyl-CoA synthetase)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Radiolabeled fatty acid ([¹⁴C]12-hydroxystearic acid or [¹⁴C]ricinoleic acid)

  • Bovine serum albumin (BSA)

  • Stopping solution (e.g., isopropanol/heptane (B126788)/1M H₂SO₄, 40:10:1, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.

  • Add the radiolabeled fatty acid substrate to the reaction mixture.

  • Initiate the reaction by adding the enzyme source.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the formed radiolabeled acyl-CoA by adding heptane and water, followed by vortexing and centrifugation. The aqueous phase will contain the acyl-CoA.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time and protein concentration.

Lysophosphatidylcholine Acyltransferase (LPCAT) Assay

This protocol is adapted from studies on plant LPCATs and can be used to compare the substrate specificity of these enzymes for this compound and ricinoleoyl-CoA.[6][7]

Materials:

  • Enzyme source (e.g., microsomes from yeast expressing the LPCAT of interest)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Lysophosphatidylcholine (LPC)

  • Radiolabeled acyl-CoA ([¹⁴C]this compound or [¹⁴C]ricinoleoyl-CoA)

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform (B151607)/methanol/acetic acid/water, 85:15:10:3.5, v/v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the reaction mixture containing the assay buffer and LPC.

  • Add the radiolabeled acyl-CoA substrate.

  • Start the reaction by adding the microsomal enzyme preparation.

  • Incubate at the appropriate temperature (e.g., 30°C) for a specific time (e.g., 1-10 minutes).

  • Terminate the reaction by adding chloroform/methanol (2:1, v/v).

  • Extract the lipids by adding chloroform and water, followed by centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the plate using the appropriate solvent system to separate the unreacted acyl-CoA from the formed phosphatidylcholine.

  • Visualize and quantify the radiolabeled phosphatidylcholine spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.

  • Compare the incorporation of radioactivity for both this compound and ricinoleoyl-CoA to determine substrate preference.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the functional comparison of this compound and ricinoleoyl-CoA.

Fatty_Acid_Activation_and_Acyltransfer cluster_lpcat LPCAT Activity 12-Hydroxystearic Acid 12-Hydroxystearic Acid Ricinoleic Acid Ricinoleic Acid Ricinoleoyl-CoA Ricinoleoyl-CoA Ricinoleic Acid->Ricinoleoyl-CoA Acyl-CoA Synthetase This compound This compound Phosphatidylcholine Phosphatidylcholine This compound->Phosphatidylcholine LPCAT (Forward, Poor) Ricinoleoyl-CoA->Phosphatidylcholine LPCAT (Forward, Poor) Phosphatidylcholine->Ricinoleoyl-CoA LPCAT (Reverse, Rapid) Lysophosphatidylcholine Lysophosphatidylcholine Lysophosphatidylcholine->Phosphatidylcholine

Caption: Activation of hydroxy fatty acids and their subsequent utilization by LPCAT.

Beta_Oxidation_Pathway Hydroxy_Acyl_CoA This compound or Ricinoleoyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA (with hydroxyl group) Hydroxyacyl_CoA 3,12-Dihydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-12-hydroxyacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Hydroxy Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Hydroxy_Acyl_CoA Next Cycle

Caption: Proposed beta-oxidation pathway for 12-hydroxy fatty acyl-CoAs.

Conclusion

The functional comparison between this compound and ricinoleoyl-CoA reveals key differences dictated by the presence or absence of a double bond in their acyl chains. Experimental data on plant lysophosphatidylcholine acyltransferases indicate that ricinoleoyl-CoA is a poor substrate for the synthesis of phosphatidylcholine but is efficiently removed in the reverse reaction, suggesting a role in acyl editing. While direct comparative enzymatic data for this compound is lacking, its saturated nature implies it would likely be an even less favorable substrate for enzymes that prefer unsaturated acyl chains. Both molecules are presumed to undergo mitochondrial beta-oxidation, although the unsaturated ricinoleoyl-CoA requires additional enzymatic steps.

For researchers in drug development and metabolic engineering, these distinctions are critical. The rapid turnover of ricinoleoyl groups in phospholipid pools suggests a dynamic role in lipid remodeling, whereas the more stable saturated this compound might be better suited for applications requiring structural integrity or slower metabolic processing. Further direct comparative studies are warranted to fully elucidate the functional divergence of these two important hydroxy fatty acyl-CoAs.

References

Confirming the Identity of 12-Hydroxyoctadecanoyl-CoA: A Comparative Guide to Authentic Standards and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 12-hydroxyoctadecanoyl-CoA is critical for advancing research in lipid metabolism and its role in various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The gold standard for the analysis of acyl-CoA species, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. However, alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE) can also be employed, each with distinct advantages and limitations.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Detection of specific nuclei based on their magnetic properties in a magnetic field.Separation based on the electrophoretic mobility of analytes in a capillary.
Sensitivity High (picomole to femtomole range)Low (micromole to millimole range)Moderate (picomole to nanomole range)
Specificity Very High (based on precursor and product ion masses)High (provides detailed structural information)Moderate (separation based on charge and size)
Quantitative Accuracy High (with appropriate internal standards)High (inherently quantitative)Moderate to High
Sample Throughput HighLowHigh
Instrumentation Cost HighVery HighModerate
Primary Application Targeted quantification and identificationStructural elucidation and quantification of abundant analytesSeparation of complex mixtures

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a standard approach for the extraction and analysis of this compound from biological samples.

1. Sample Preparation (Protein Precipitation & Extraction):

  • Homogenize tissue or cell samples in 80% methanol.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol/water).

2. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantitative Transition: Precursor ion (M+H)+ of this compound → Product ion corresponding to the acyl chain after neutral loss of the CoA moiety (507 Da).

    • Qualitative Transition: Precursor ion (M+H)+ of this compound → Product ion corresponding to the adenosine (B11128) diphosphate (B83284) fragment of CoA (e.g., m/z 428).[1]

Authentic Standard:

  • A commercially available standard for 2-hydroxyoctadecanoyl-CoA can be sourced from suppliers like MedChemExpress. While this is the 2-hydroxy isomer, its similar structure makes it a useful reference. For precise confirmation, a custom synthesis of the 12-hydroxy isomer may be necessary.

Internal Standard:

  • For accurate quantification, an isotopically labeled internal standard is recommended. While a specific standard for this compound may require custom synthesis, commercially available deuterated long-chain acyl-CoA standards can be used as surrogates.

Protocol 2: NMR Spectroscopy for Acyl-CoA Analysis

NMR is a powerful tool for structural confirmation, although its lower sensitivity can be a limitation for low-abundance analytes.[2]

1. Sample Preparation:

  • Extraction is similar to the LC-MS/MS protocol, but a higher concentration of the analyte is required.

  • The final extract should be dissolved in a suitable deuterated solvent (e.g., D₂O or methanol-d₄).

2. NMR Acquisition:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended.

  • Standard 1D ¹H and 2D correlation experiments (e.g., COSY, HSQC) can be performed to identify characteristic signals of the acyl chain and the CoA moiety.

Protocol 3: Capillary Electrophoresis for Acyl-CoA Separation

CE offers an alternative separation technique, particularly for complex mixtures.[3]

1. Sample Preparation:

  • Similar extraction as for LC-MS/MS.

  • The sample is dissolved in the CE running buffer.

2. Electrophoretic Separation:

  • Capillary: Fused-silica capillary.

  • Running Buffer: A buffer system appropriate for the separation of negatively charged analytes, such as a phosphate (B84403) buffer.

  • Detection: UV detection at a wavelength where the CoA moiety absorbs (e.g., 260 nm).

Signaling and Experimental Workflow Diagrams

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 12-OH-Octadecanoic_Acid 12-Hydroxyoctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 12-OH-Octadecanoic_Acid->Acyl_CoA_Synthetase 12-OH-Octadecanoyl_CoA This compound Acyl_CoA_Synthetase->12-OH-Octadecanoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase 12-OH-Octadecanoyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Shorter_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal beta-oxidation of 12-hydroxyoctadecanoic acid.

LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Protein Precipitation & Acyl-CoA Extraction Sample->Extraction LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis Authentic_Standard Authentic Standard Comparison Authentic_Standard->Data_Analysis

Caption: Workflow for LC-MS/MS based confirmation of this compound.

References

comparing different extraction methods for long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of extraction methods for long-chain acyl-CoAs is essential for researchers, scientists, and drug development professionals to ensure accurate quantification and analysis of these critical metabolic intermediates. The choice of extraction technique significantly impacts the recovery, purity, and stability of long-chain acyl-CoAs, which are notoriously labile. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, detailed protocols, and visualizations to aid in methodological selection.

Performance Comparison of Extraction Methods

The efficiency of long-chain acyl-CoA extraction varies depending on the chosen method and the biological matrix. Key performance indicators include recovery rate, purity, and reproducibility. The following table summarizes quantitative data from various studies.

Extraction MethodSample TypeKey ReagentsReported Recovery RateReference
Solvent Extraction followed by Solid-Phase Extraction (SPE) Rat LiverAcetonitrile/2-Propanol, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel93-104% for various acyl-CoAs[1][2]
Modified Solvent Extraction with SPE Rat Heart, Kidney, MuscleKH2PO4 buffer, 2-Propanol, Acetonitrile, Oligonucleotide purification column70-80%[3]
Phosphate Methylation followed by SPE Cultured Cells, Human PlateletsMixed-mode SPENot explicitly stated, but method claims to resolve analyte loss[4]
Liquid-Liquid Extraction General Biological SamplesChloroform-MethanolHigh (often considered a benchmark)[5]
Solid-Phase Extraction (SPE) using Anion Exchange Aqueous SolutionAmberlite IRA-402 (mixed-mode), Amberlite IRA-67 (anion exchange)High adsorption capacity for long-chain fatty acids[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for commonly cited extraction methods.

Solvent Extraction with Solid-Phase Extraction (SPE)

This method, adapted from Minkler et al., is suitable for a broad range of tissue types and offers high recovery rates.[1][7]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • 0.1M Potassium Phosphate (KH2PO4) buffer, pH 6.7

  • 2-(2-pyridyl)ethyl functionalized silica gel SPE columns

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled homogenizer, add the tissue to 1.5 mL of acetonitrile/isopropanol (3:1, v/v) containing the internal standard and homogenize for 30 seconds.[1]

  • Add 0.5 mL of 0.1M KH2PO4 buffer (pH 6.7) and homogenize for another 30 seconds.[1]

  • Extraction: Vortex the homogenate for 5 seconds and then centrifuge at 16,000 x g for 5 minutes at 4°C.[1]

  • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 1 mL of the Wash Solution.[1]

    • Loading: Load the supernatant onto the SPE column.[2]

    • Washing: Wash the column with 1 mL of the Wash Solution to remove impurities.[1]

    • Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution.[1]

  • Sample Concentration: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 50% methanol).[2]

Modified Solvent Extraction for Tissues

This protocol is a variation that has been successfully applied to muscle, heart, and kidney tissues.[3][8]

Materials:

  • Frozen tissue sample (~40 mg)

  • Omni TH homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile:2-Propanol:Methanol (3:1:1)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Oligonucleotide purification column

Procedure:

  • Homogenization: Place ~40 mg of frozen muscle tissue in 0.5 mL of freshly prepared 100 mM KH2PO4 buffer (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) with the internal standard.[8]

  • Homogenize the sample twice on ice.

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 g at 4°C for 10 minutes.[8]

  • The supernatant is then further purified using an oligonucleotide purification column.[3]

  • The eluent from the column is concentrated and analyzed, typically by HPLC or LC-MS/MS.[3]

Visualizing the Workflow

To better understand the experimental process, a generalized workflow for long-chain acyl-CoA extraction is presented below.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (in buffer with internal standard) Sample->Homogenization Solvent_Addition Addition of Organic Solvents (e.g., Acetonitrile, Isopropanol) Homogenization->Solvent_Addition Centrifugation Centrifugation (to pellet debris) Solvent_Addition->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Loading Load Supernatant onto SPE Column Supernatant_Collection->SPE_Loading SPE_Wash Wash Column SPE_Loading->SPE_Wash SPE_Elution Elute Acyl-CoAs SPE_Wash->SPE_Elution Concentration Sample Concentration (e.g., Nitrogen Evaporation) SPE_Elution->Concentration Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for long-chain acyl-CoA extraction.

Signaling Pathways and Logical Relationships

The accurate measurement of long-chain acyl-CoAs is critical as they are key intermediates in numerous metabolic pathways.

AcylCoAPathways cluster_synthesis Synthesis & Degradation cluster_fates Metabolic Fates FattyAcids Free Fatty Acids AcylCoA Long-Chain Acyl-CoAs FattyAcids->AcylCoA ACSL BetaOxidation β-Oxidation AcylCoA->BetaOxidation CPT1 FattyAcidSynthesis Fatty Acid Synthesis AcylCoA->FattyAcidSynthesis TAG_PL_Synthesis Triglyceride & Phospholipid Synthesis AcylCoA->TAG_PL_Synthesis Ceramide_Synthesis Ceramide Synthesis AcylCoA->Ceramide_Synthesis Protein_Acylation Protein Acylation AcylCoA->Protein_Acylation BetaOxidation->AcylCoA

References

Comparative Guide to the Validation of an LC-MS/MS Method for 12-Hydroxyoctadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 12-hydroxyoctadecanoyl-CoA with alternative analytical techniques. The information presented is intended to assist researchers in selecting and implementing the most suitable method for their specific needs in metabolic research and drug development.

Introduction to this compound Analysis

This compound is a hydroxylated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate and precise quantification of this and related lipid metabolites is crucial for understanding various physiological and pathological processes. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and specificity.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. This section compares the performance of a typical LC-MS/MS method for a hydroxylated long-chain acyl-CoA with Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays.

ParameterLC-MS/MS Method (Proxy: 3-hydroxy-long-chain acyl-CoA)GC-MS of Hydroxy Fatty AcidsEnzymatic Assay for 3-Hydroxyacyl-CoAs
Limit of Detection (LOD) 1-10 fmolpmol rangepmol range
Limit of Quantification (LLOQ) 5-50 fmolpmol rangepmol range
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%1-15%[1]<15%
Specificity High (based on precursor/product ion mass-to-charge ratio)High (with derivatization)High (enzyme-specific)
Throughput HighModerateModerate to High
Sample Derivatization Not typically requiredRequired (esterification and silylation)Not required

Experimental Protocols

Detailed methodologies for the LC-MS/MS method and its alternatives are provided below.

Validated LC-MS/MS Method for this compound

This protocol is based on established methods for long-chain acyl-CoAs and adapted for the analysis of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples in a cold phosphate (B84403) buffer.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent mixture (e.g., isopropanol/acetonitrile).

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar interferences.

    • Elute this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Final Step: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Predicted):

    • Quantitative: Precursor Ion (Q1): m/z 1051.0 -> Product Ion (Q3): m/z 544.0 (Neutral Loss of 507.0).

    • Qualitative: Precursor Ion (Q1): m/z 1051.0 -> Product Ion (Q3): m/z 428.0.

  • Collision Energy: Optimized for the specific analyte and instrument.

Alternative Method 1: GC-MS Analysis of 12-Hydroxyoctadecanoic Acid

This method requires the hydrolysis of the CoA ester to the free fatty acid and subsequent derivatization.

1. Sample Preparation and Derivatization [1]

  • Hydrolysis: Hydrolyze the sample containing this compound with a strong base (e.g., 10 M NaOH) to release 12-hydroxyoctadecanoic acid.[1]

  • Acidification and Extraction: Acidify the sample with HCl and extract the free fatty acid with an organic solvent like ethyl acetate.[1]

  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester using a suitable reagent.

    • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

2. Gas Chromatography

  • Column: HP-5MS capillary column or equivalent.

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 290°C).[1]

  • Injection Mode: Splitless.

3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic fragment ions of the derivatized 12-hydroxyoctadecanoic acid.

Alternative Method 2: Enzymatic Assay for 3-Hydroxyacyl-CoAs

This protocol is adapted from methods for 3-hydroxyacyl-CoA dehydrogenase activity and can be used to quantify 3-hydroxyacyl-CoAs.[2] A specific enzyme for this compound may be required for absolute specificity.

1. Sample Preparation

  • Extract acyl-CoAs from the sample as described in the LC-MS/MS sample preparation section.

2. Assay Principle

The assay is based on the oxidation of the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, which leads to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.[2]

3. Assay Protocol

  • Prepare a reaction mixture containing buffer, NAD+, and the sample extract.

  • Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm (for NADH).

  • Quantify the amount of 3-hydroxyacyl-CoA based on a standard curve.

Visualizations

Experimental Workflow: LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Liquid-Liquid Extraction Tissue->Extraction SPE Solid-Phase Extraction Extraction->SPE Drydown Evaporation & Reconstitution SPE->Drydown LC Liquid Chromatography (C18 Separation) Drydown->LC Inject MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Acquire Data Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Metabolic Context: Fatty Acid β-Oxidation

FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA->AcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.

References

A Comparative Lipidomics Guide: Hydroxy Fatty Acids in Wild-Type vs. Mutant Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydroxy fatty acid (HFA) profiles in wild-type plants versus various mutant lines, supported by experimental data. Understanding the genetic and biochemical pathways that lead to the production of these specialized lipids is crucial for applications ranging from the development of industrial biofuels and biomaterials to the elucidation of plant defense signaling and its potential applications in agriculture and medicine.

Data Presentation: Quantitative Comparison of Hydroxy Fatty Acids

The following tables summarize the quantitative differences in HFA composition between wild-type Arabidopsis thaliana and several mutant lines. These mutations affect genes involved in cutin biosynthesis, a major source of HFAs in aerial plant tissues.

Table 1: Comparison of Cutin Monomers in Wild-Type vs. att1 Mutant Arabidopsis thaliana

The att1 mutant is deficient in a cytochrome P450 monooxygenase (CYP86A2), which is involved in the ω-hydroxylation of fatty acids. This leads to a significant reduction in the major C16 and C18 cutin monomers.

Cutin MonomerWild-Type (Col-0) (µg/cm²)att1 Mutant (µg/cm²)Percentage Change in att1
16:0 dicarboxylic acid1.5 ± 0.20.3 ± 0.1-80%
18:2 dicarboxylic acid2.0 ± 0.30.4 ± 0.1-80%
18:1 dicarboxylic acid0.8 ± 0.10.2 ± 0.05-75%
Total Cutin Monomers 4.3 ± 0.6 0.9 ± 0.25 -79%

Data synthesized from studies on Arabidopsis leaf cutin composition. Values are mean ± standard deviation.[1]

Table 2: Comparison of Cutin Monomers in Wild-Type vs. dcf Mutant Arabidopsis thaliana

The dcf mutant is deficient in a transferase required for the feruloylation of ω-hydroxy fatty acids in the cutin polyester (B1180765). While total HFA levels are not dramatically altered, the composition of modified HFAs is significantly changed.

Cutin MonomerWild-Type (Col-0) (nmol/mg)dcf Mutant (nmol/mg)Percentage Change in dcf
Feruloyl-ω-hydroxy C16:00.12 ± 0.02Not Detected-100%
Feruloyl-ω-hydroxy C18:20.08 ± 0.01Not Detected-100%
C16:0 ω-hydroxy fatty acid2.5 ± 0.42.3 ± 0.3-8%
C18:2 ω-hydroxy fatty acid1.8 ± 0.31.9 ± 0.2+5.5%

Data represents the relative abundance of feruloylated and non-feruloylated ω-hydroxy fatty acids in the leaf cutin of Arabidopsis. Values are mean ± standard deviation.[2][3]

Table 3: Enhanced Production of Hydroxy Fatty Acids in Transgenic Arabidopsis thaliana Seeds

This table demonstrates the potential for metabolic engineering to increase HFA content in a non-HFA producing plant. The expression of a castor bean oleate (B1233923) ∆12-hydroxylase (RcFAH12) in an Arabidopsis fae1 mutant background (deficient in fatty acid elongation) leads to the accumulation of ricinoleic acid (18:1-OH) and its derivatives.

Fatty AcidWild-Type (fae1 mutant) (%)Transgenic Line (CL37) (%)
18:1-OH (Ricinoleic acid)013.6
18:2-OH03.5
Total Hydroxy Fatty Acids 0 17.1

This data highlights the impact of introducing a single hydroxylase gene on the seed oil composition of Arabidopsis.[4] Co-expression of additional castor genes, such as diacylglycerol acyltransferase 2 (DGAT2), can further increase the total HFA content to nearly 30%.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in lipidomics studies. The following protocols are generalized from common practices in the field for the analysis of hydroxy fatty acids from plant tissues.

Lipid Extraction and Cutin Depolymerization

This protocol is adapted for the analysis of cutin monomers, which constitute a major portion of hydroxy fatty acids in aerial plant tissues.

  • Tissue Preparation: Fresh plant material (e.g., leaves) is immediately frozen in liquid nitrogen and lyophilized. The dry tissue is then ground to a fine powder.

  • Delipidation: The powdered tissue is exhaustively extracted with a series of organic solvents to remove soluble lipids (waxes, glycerolipids, etc.). A common solvent series is chloroform:methanol (B129727) (2:1, v/v), followed by chloroform, and then methanol. This is typically done over a 24-hour period with several solvent changes. The remaining insoluble material is the delipidated tissue residue containing the cutin polymer.

  • Depolymerization: The delipidated residue is dried and subjected to transesterification to break down the polyester cutin matrix and release the constituent monomers. This is achieved by incubating the residue in 1 M sodium methoxide (B1231860) in methanol at 60°C for 2 hours.

  • Extraction of Monomers: After cooling, the reaction is neutralized with acetic acid, and internal standards (e.g., methyl heptadecanoate) are added for quantification. The fatty acid methyl esters (FAMEs) are then extracted with a nonpolar solvent such as hexane (B92381). The hexane phase is washed with saturated NaCl solution and dried under a stream of nitrogen gas.

Derivatization for GC-MS Analysis

The hydroxyl groups of the fatty acid monomers must be derivatized prior to gas chromatography-mass spectrometry (GC-MS) analysis to increase their volatility.

  • The dried FAMEs are resuspended in a derivatization agent. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • The reaction is carried out at 70°C for 30 minutes. The resulting trimethylsilyl (B98337) (TMS) ether derivatives are then ready for GC-MS analysis.

GC-MS Analysis and Quantification
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the derivatized cutin monomers.

  • Separation: The sample is injected into a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 280°C), and holds for a period to ensure elution of all compounds.

  • Identification: Monomers are identified based on their retention times and by comparing their mass spectra to known standards and spectral libraries.

  • Quantification: The abundance of each monomer is determined by integrating the peak area of its characteristic ions and comparing it to the peak area of the internal standard.

Mandatory Visualization

Experimental Workflow for Cutin Monomer Analysis

experimental_workflow plant_material Plant Tissue (e.g., Leaves) freezing Freeze in Liquid Nitrogen & Lyophilize plant_material->freezing grinding Grind to Fine Powder freezing->grinding delipidation Delipidation (Solvent Extraction) grinding->delipidation depolymerization Transesterification (NaOCH3/Methanol) delipidation->depolymerization extraction Hexane Extraction of Monomers depolymerization->extraction derivatization Derivatization (BSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: Workflow for the analysis of hydroxy fatty acid monomers from plant cutin.

Signaling Pathway of Oxylipins in Plant Defense

Hydroxy fatty acids are part of a larger class of signaling molecules called oxylipins, which play a critical role in plant defense responses.

oxylipin_signaling pathogen_attack Pathogen Attack / Wounding lipase Lipase Activation pathogen_attack->lipase membrane_lipids Membrane Lipids (PUFAs) membrane_lipids->lipase releases free_pufas Free Polyunsaturated Fatty Acids (PUFAs) lipase->free_pufas lox Lipoxygenase (LOX) free_pufas->lox hydroperoxides Fatty Acid Hydroperoxides lox->hydroperoxides aos Allene Oxide Synthase (AOS) hydroperoxides->aos hpl Hydroperoxide Lyase (HPL) hydroperoxides->hpl other_enzymes Other Enzymes (e.g., Peroxygenase) hydroperoxides->other_enzymes jasmonic_acid Jasmonic Acid (JA) & Derivatives aos->jasmonic_acid green_leaf_volatiles Green Leaf Volatiles hpl->green_leaf_volatiles hydroxy_fatty_acids Hydroxy Fatty Acids (HFAs) other_enzymes->hydroxy_fatty_acids gene_expression Altered Gene Expression jasmonic_acid->gene_expression defense_response Plant Defense Responses (e.g., PR proteins, phytoalexins) green_leaf_volatiles->defense_response hydroxy_fatty_acids->defense_response gene_expression->defense_response

Caption: Simplified oxylipin signaling pathway in response to biotic stress.

References

Cross-Validation of 12-Hydroxyoctadecanoyl-CoA Analysis: A Comparative Guide to LC-MS/MS and GC-MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA), a key intermediate in fatty acid metabolism, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of two prominent analytical platforms for the analysis of 12-HOA-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for generating reliable and reproducible data in metabolic research and drug development. This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to aid in this decision-making process.

Data Presentation: Quantitative Performance Comparison

ParameterLC-MS/MSGC-MS (after TMS Derivatization)
Linearity Range 0.05 - 20.0 µM[1]Not explicitly stated for 12-HSA, but generally wide for fatty acids
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[2][3]Generally low, in the low ng/mL range or better
Limit of Quantitation (LOQ) 0.4 - 2.6 ng/mL[2][3]Not explicitly stated for 12-HSA, but typically in the low ng/mL range
Precision (%RSD) Intra-day: 0.54 - 11.16% Inter-day: 0.71 - 13.25%[2][3]Typically < 20% for automated methods[4]
Sample Preparation Direct analysis of hydrolyzed sampleRequires hydrolysis and subsequent derivatization
Throughput HighCan be high with automation[4]
Specificity High (based on parent and fragment ions)High (based on retention time and mass spectrum)

Experimental Protocols

Method 1: LC-MS/MS Analysis of this compound (as 12-Hydroxystearic Acid)

This method involves the hydrolysis of the CoA ester followed by direct analysis of the resulting 12-hydroxystearic acid.

1. Sample Preparation: Alkaline Hydrolysis

  • To 100 µL of sample (e.g., tissue homogenate, cell lysate), add 50 µL of 2 M NaOH.

  • Incubate at 60°C for 1 hour to hydrolyze the acyl-CoA.

  • Neutralize the reaction by adding 50 µL of 2 M HCl.

  • Add an internal standard (e.g., d4-12-hydroxystearic acid).

  • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) to purify the fatty acids.[5]

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for 12-hydroxystearic acid would be m/z 299.2 → specific fragment ions.

Method 2: GC-MS Analysis of this compound (as 12-Hydroxystearic Acid TMS Ether)

This method requires hydrolysis of the CoA ester and subsequent derivatization to increase the volatility of 12-hydroxystearic acid for GC-MS analysis.

1. Sample Preparation: Hydrolysis and Derivatization

  • Perform alkaline hydrolysis as described in the LC-MS/MS protocol.

  • After extraction and drying, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.[2]

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group and the TMS ester of the carboxylic acid group.

  • Evaporate the derivatization reagents under a stream of nitrogen and reconstitute the sample in hexane (B92381) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized analyte.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Detection: The mass spectrum of the derivatized 12-hydroxystearic acid will show characteristic fragment ions that can be used for identification and quantification.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Workflow for 12-HOA-CoA Analysis cluster_sample Sample Preparation cluster_lcms LC-MS/MS Platform cluster_gcms GC-MS Platform cluster_data Data Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization/Lysis Sample->Homogenization Hydrolysis Alkaline Hydrolysis (12-HOA-CoA -> 12-HSA) Homogenization->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Direct Analysis Derivatization TMS Derivatization Extraction->Derivatization Requires Derivatization ESI Electrospray Ionization (-) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation EI Electron Ionization GC_Separation->EI MS_Detection MS Detection (Scan or SIM) EI->MS_Detection MS_Detection->Quantification

Fig. 1: Experimental workflows for LC-MS/MS and GC-MS analysis of 12-HOA-CoA.

Metabolic Context of this compound cluster_synthesis Fatty Acid Elongation cluster_hydroxylation Hydroxylation cluster_degradation Beta-Oxidation cluster_signaling Potential Signaling Roles Malonyl_CoA Malonyl-CoA Acyl_CoA_n Acyl-CoA (C16) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA_n->Ketoacyl_CoA + Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (C18) Enoyl_CoA->Acyl_CoA_n2 Reduction Octadecanoyl_CoA Octadecanoyl-CoA (C18:0-CoA) Acyl_CoA_n2->Octadecanoyl_CoA HOA_CoA This compound Octadecanoyl_CoA->HOA_CoA Hydroxylase (e.g., P450) HOA_CoA_deg This compound HOA_CoA->HOA_CoA_deg Signaling Modulation of Membrane Properties HOA_CoA->Signaling Protein_Acylation Protein Acylation HOA_CoA->Protein_Acylation Gene_Expression Regulation of Gene Expression HOA_CoA->Gene_Expression Hydroxyenoyl_CoA Hydroxy-enoyl-CoA HOA_CoA_deg->Hydroxyenoyl_CoA Dehydrogenation Ketoacyl_CoA_deg Ketoacyl-CoA Hydroxyenoyl_CoA->Ketoacyl_CoA_deg Hydration Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Ketoacyl_CoA_deg->Shorter_Acyl_CoA Thiolysis

Fig. 2: Metabolic pathways involving this compound.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between these platforms will depend on the specific requirements of the study.

  • LC-MS/MS offers the advantage of direct analysis of the hydrolyzed fatty acid without the need for derivatization, which can simplify sample preparation and reduce potential analytical variability. It is highly sensitive and specific, making it suitable for complex biological matrices.

  • GC-MS is a robust and reliable technique that provides excellent chromatographic separation and structural information. However, the mandatory derivatization step adds to the sample preparation time and complexity. Automated derivatization and injection systems can mitigate the throughput limitations.[4]

For researchers requiring high throughput and simplified sample preparation, LC-MS/MS may be the preferred method. For laboratories with established GC-MS workflows and expertise in derivatization, this platform can provide highly accurate and precise results. Ultimately, the validation of the chosen method within the specific laboratory and for the intended biological matrix is paramount to ensure data quality and reliability.

References

A Comparative Guide to the Functional Characterization of Mammalian Long-Chain Acyl-CoA Synthetases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of lipid metabolism is paramount. Long-chain acyl-CoA synthetases (ACSLs) are central to this field, acting as gatekeepers that catalyze the conversion of long-chain fatty acids (LCFAs) into their metabolically active acyl-CoA forms.[1][2][3] This activation is a critical step, directing fatty acids toward various metabolic fates, including β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling.[1][4][5]

In mammals, the ACSL family comprises five primary isoforms—ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6—each encoded by a distinct gene and often existing in multiple splice variants.[4][5][6] These isoforms exhibit unique functional characteristics, including distinct substrate specificities, subcellular localizations, and tissue-specific expression patterns.[1][4][5] This functional diversity allows for precise regulation of fatty acid metabolism in different cellular contexts and physiological conditions. Consequently, dysregulation of ACSL activity is implicated in a range of pathologies, including metabolic diseases, cardiovascular disorders, and cancer, making these enzymes attractive therapeutic targets.[1][4]

This guide provides an objective comparison of the key functional characteristics of different ACSL isoforms, supported by experimental data and detailed methodologies for their characterization.

The Acyl-CoA Synthetase Reaction

Long-chain acyl-CoA synthetases catalyze the activation of fatty acids in a conserved two-step reaction.[1][6] First, the carboxyl group of a fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and release pyrophosphate.[1][7] In the second step, coenzyme A (CoA) attacks the intermediate, resulting in the formation of a fatty acyl-CoA thioester and the release of AMP.[1][6]

ACSL_Reaction cluster_reactants Reactants cluster_products Products FA Long-Chain Fatty Acid ACSL ACSL Enzyme FA->ACSL ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL AcylCoA Fatty Acyl-CoA AMP AMP PPi PPi ACSL->AcylCoA ACSL->AMP ACSL->PPi

Caption: General enzymatic reaction catalyzed by Long-Chain Acyl-CoA Synthetase (ACSL).

Comparative Analysis of ACSL Isoforms

The functional specificity of each ACSL isoform is determined by a combination of its substrate preference, location within the cell, and expression profile across different tissues. These characteristics dictate the metabolic pathways each isoform contributes to.

FeatureACSL1ACSL3ACSL4ACSL5ACSL6
Substrate Preference Prefers palmitoleate, oleate, and linoleate.[1] Also shows high activity with HETEs.[8]Primarily activates myristate, laurate, arachidonate, and eicosapentaenoate.[1] Prefers a wide range of unsaturated fatty acids.Strong preference for highly unsaturated fatty acids (HUFAs) like arachidonic acid (AA), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA).[1][9]Activates a broad spectrum of saturated fatty acids, with a particular preference for C16-C18 unsaturated fatty acids.[1][10]Variants show different preferences. ACSL6V1 prefers octadecapolyenoic acids (e.g., linoleic acid), while ACSL6V2 strongly prefers docosapolyenoic acids like DHA.[9][11]
Subcellular Localization Primarily on the mitochondria-associated ER membrane (MAM) and outer mitochondrial membrane.[1] Also found on the plasma membrane.[1][6]Localized to the ER, mitochondria, and lipid droplets.[1]Found on the ER, peroxisomes, and mitochondria-associated membranes.[1]Localized to the endoplasmic reticulum and mitochondrial outer membrane.[10]Associated with the plasma membrane.[6]
Primary Tissue Distribution Predominantly expressed in liver and adipose tissues.[1]Highly expressed in the brain and steroidogenic tissues.[1]Expressed in steroid-producing organs like the adrenal gland and ovaries, as well as the brain.[1][4]Mainly expressed in the small intestine, particularly the jejunum.[4]Highly expressed in the brain and testis.[9]
Primary Metabolic Role Channels fatty acids towards β-oxidation and triglyceride (TG) synthesis.[1][4] Plays a key role in fatty acid import into cells.[4]Involved in lipid droplet formation and fatty acid metabolism during fetal development.[4]Channels HUFAs into membrane phospholipids, crucial for lipid remodeling and ferroptosis regulation.[9]Primarily involved in the absorption of dietary fatty acids and their channeling toward TG synthesis and storage.[4][12]Plays a significant role in maintaining DHA-containing glycerophospholipids in membranes.[11]

Experimental Protocols for Functional Characterization

The functional analysis of ACSL isoforms relies on a variety of well-established molecular and biochemical techniques. These protocols allow for the determination of enzymatic activity, substrate specificity, and kinetic parameters.

Recombinant Protein Expression and Purification

To study a specific isoform in isolation, it is typically overexpressed and purified.

  • Principle: A vector containing the cDNA for a specific ACSL isoform (often with an affinity tag like FLAG) is transformed into a host expression system, such as E. coli or insect (Sf9) cells.[11][13] The host cells are induced to produce the recombinant protein, which is then purified from a cell lysate using affinity chromatography.[13]

  • Key Steps:

    • Clone the ACSL isoform cDNA into an appropriate expression vector.

    • Transform the vector into the chosen host cells (e.g., E. coli BL21(DE3)).[14]

    • Induce protein expression (e.g., with IPTG in E. coli).[13]

    • Lyse the cells and isolate the membrane fraction, as ACSLs are typically membrane-associated proteins.[6][14]

    • Solubilize the membrane proteins using a detergent (e.g., Triton X-100).[6]

    • Purify the tagged protein using affinity chromatography (e.g., anti-FLAG column).[13]

    • Verify protein purity and integrity using SDS-PAGE and Western blotting.

Acyl-CoA Synthetase Activity Assays

Several methods exist to measure the enzymatic activity of ACSLs. The choice of assay depends on the required sensitivity and available equipment.

Assay TypePrincipleKey Steps
Spectrophotometric (Indirect) An enzyme-coupled, colorimetric assay. The acyl-CoA produced by ACSL is used in a subsequent reaction by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂).[15] The H₂O₂ is then used in a reaction that generates a colored product, which can be measured by absorbance.[15]1. Prepare a reaction mixture containing the purified ACSL enzyme, fatty acid substrate, ATP, CoA, and the coupled enzyme system (e.g., acyl-CoA oxidase, catalase).[15] 2. Incubate at a controlled temperature (e.g., 37°C). 3. Stop the reaction and measure the absorbance of the colored product at the appropriate wavelength.[15] 4. Calculate specific activity based on a standard curve.
Fluorometric (Indirect) Similar to the spectrophotometric assay, this is an enzyme-coupled reaction. However, the final step produces a fluorescent signal instead of a colored one, offering higher sensitivity. The acyl-CoA produced is metabolized by a series of enzymes to generate an intermediate that reacts with a probe to yield fluorescence (Ex/Em = 535/587 nm).1. Prepare a reaction mixture with the ACSL sample, fatty acid substrate, ATP, CoA, and the proprietary enzyme/developer/converter mixes. 2. Incubate for a set time, protected from light. 3. Measure the fluorescence using a microplate reader. 4. Quantify activity relative to a standard. This method can detect activity as low as 5 mU/µl.
LC-MS/MS (Direct) A highly specific and direct method that quantifies the formation of the acyl-CoA product.[9][11] This technique separates the reaction components using liquid chromatography and detects and quantifies the specific acyl-CoA molecule by tandem mass spectrometry.1. Perform the enzymatic reaction with purified ACSL, fatty acid, ATP, and CoA. 2. Terminate the reaction at various time points. 3. Extract the lipids and acyl-CoAs from the reaction mixture. 4. Analyze the extract by LC-MS/MS, monitoring for the specific mass transition of the acyl-CoA of interest.[9][11] 5. Quantify the product against a known standard to determine reaction kinetics (Km and Vmax).[9]
Workflow for an ACSL Activity Assay

The following diagram illustrates a typical workflow for measuring ACSL activity using a direct LC-MS/MS-based approach, which is ideal for determining substrate specificity and kinetics.

ACSL_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Purify Recombinant ACSL Isoform r1 Combine Enzyme, Buffer, and Substrate p1->r1 p2 Prepare Reaction Buffer (ATP, CoA, Mg2+) p2->r1 p3 Select Fatty Acid Substrates p3->r1 r2 Incubate at 37°C (Time Course) r1->r2 r3 Terminate Reaction (e.g., add acid/solvent) r2->r3 a1 Extract Acyl-CoAs r3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantify Product Formation a2->a3 a4 Determine Kinetic Parameters (Km, Vmax) a3->a4

Caption: Experimental workflow for determining ACSL activity and substrate specificity.

References

A Comparative Analysis of 12-Hydroxyoctadecanoyl-CoA and Stearoyl-CoA: Unveiling the Impact of Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects, underlying mechanisms, and experimental considerations of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA) and its non-hydroxylated counterpart, stearoyl-CoA.

Introduction

Fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production, lipid synthesis, and post-translational modifications. While the roles of common saturated fatty acyl-CoAs like stearoyl-CoA are well-documented, the biological significance of their hydroxylated counterparts is an emerging area of research. This guide provides a detailed comparison of this compound and stearoyl-CoA, highlighting the profound influence of a single hydroxyl group on their physicochemical properties and biological activities. Understanding these differences is crucial for researchers investigating lipid metabolism, membrane biology, and the development of novel therapeutics targeting these pathways.

Physicochemical and Metabolic Profile Comparison

The introduction of a hydroxyl group at the 12th carbon of the stearoyl chain significantly alters the molecule's properties, influencing its metabolism and downstream effects. While stearoyl-CoA is a primary substrate for the synthesis of monounsaturated fatty acids and a key component of various lipids, the metabolic fate of 12-HOA-CoA is less defined but appears to involve distinct enzymatic pathways.

FeatureStearoyl-CoA (Octadecanoyl-CoA)This compound (12-HOA-CoA)
Structure C18 saturated fatty acyl-CoAC18 saturated fatty acyl-CoA with a hydroxyl group at the 12th position
Primary Metabolic Role Precursor for oleoyl-CoA synthesis via Stearoyl-CoA Desaturase (SCD)[1][2]; substrate for fatty acid elongation and incorporation into complex lipids.Precursor is 12-hydroxystearic acid (12-HSA), which can be metabolized to shorter-chain hydroxy fatty acids[3]. Its direct metabolic roles are under investigation.
Key Associated Enzymes Stearoyl-CoA Desaturase (SCD)[1][2], Fatty acid elongases, Acyltransferases.Enzymes involved in the metabolism of its precursor, 12-HSA, are known. Specific enzymes acting on 12-HOA-CoA are a subject of ongoing research.
Known Cellular Effects Regulates membrane fluidity and lipid droplet formation through conversion to oleoyl-CoA[1].Its precursor, 12-HSA, has been shown to modulate skin barrier function and induce antimicrobial peptide secretion in keratinocytes[4].

Impact on Cellular Membranes and Signaling

The presence of a hydroxyl group in 12-HOA-CoA is predicted to have a substantial impact on the structure and function of cellular membranes. Hydroxylated fatty acids, when incorporated into phospholipids, can alter membrane fluidity, permeability, and the formation of lipid microdomains.[4][5][6]

Stearoyl-CoA , upon its conversion to oleoyl-CoA by SCD, contributes to an increase in membrane fluidity.[1] This is a critical process for maintaining membrane integrity and function.

In contrast, 12-HOA-CoA , through its precursor 12-HSA, has been implicated in altering membrane properties. Studies on hydroxylated fatty acids suggest they can decrease the phase transition temperature of membranes, thereby stabilizing the liquid-crystalline state. This can influence the activity of membrane-bound proteins and signaling pathways. For instance, 10-hydroxystearic acid, a close analog, has been shown to act as a peroxisome proliferator-activated receptor-α (PPARα) agonist and modulate the WNT signaling pathway.[7] While direct evidence for 12-HOA-CoA is limited, it is plausible that it or its derivatives could engage in similar signaling roles.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Assay

This protocol is designed to determine if 12-hydroxystearic acid can be activated to its CoA ester by acyl-CoA synthetases, which are known to act on stearic acid.

Materials:

  • Purified long-chain acyl-CoA synthetase (LACS)

  • 12-hydroxystearic acid

  • Stearic acid (positive control)

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • Detection reagent (e.g., DTNB for colorimetric assay or fluorescent probe for a more sensitive assay)

Procedure:

  • Prepare reaction mixtures containing all components except the fatty acid.

  • Initiate the reaction by adding either 12-hydroxystearic acid or stearic acid to the respective reaction tubes.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the formation of the acyl-CoA product using a suitable detection method. For example, in a DTNB-based assay, the consumption of free CoA is measured by a decrease in absorbance at 412 nm.

  • Calculate the specific activity of the enzyme for both substrates.

Protocol 2: Analysis of Cellular Uptake and Metabolism of Fatty Acids

This protocol outlines a method to compare the cellular uptake and subsequent metabolic fate of 12-hydroxystearic acid and stearic acid.

Materials:

  • Cell line of interest (e.g., hepatocytes, adipocytes)

  • Radiolabeled [1-14C]12-hydroxystearic acid and [1-14C]stearic acid

  • Cell culture medium

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) system or liquid chromatography-mass spectrometry (LC-MS) for lipid analysis

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with medium containing either [1-14C]12-hydroxystearic acid or [1-14C]stearic acid for various time points.

  • After incubation, wash the cells thoroughly to remove unincorporated fatty acids.

  • Lyse the cells and extract the total lipids.

  • Separate the lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using TLC or analyze the lipid profile by LC-MS.

  • Quantify the amount of radioactivity incorporated into different lipid species to determine the metabolic fate of each fatty acid.

Signaling Pathways and Experimental Workflows

The distinct structures of 12-HOA-CoA and stearoyl-CoA suggest their involvement in different signaling pathways. Stearoyl-CoA's role is primarily linked to the metabolic pathways of fatty acid synthesis and desaturation, which are fundamental for cellular energy homeostasis and membrane biogenesis. The signaling implications of 12-HOA-CoA are less understood but are likely to be mediated by the unique properties conferred by its hydroxyl group.

Stearoyl-CoA Metabolism and Signaling

Stearoyl_CoA_Metabolism Stearic Acid Stearic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Stearic Acid->Acyl-CoA Synthetase Activation Stearoyl-CoA Stearoyl-CoA Acyl-CoA Synthetase->Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 Desaturation Oleoyl-CoA Oleoyl-CoA SCD1->Oleoyl-CoA Complex Lipids Complex Lipids Oleoyl-CoA->Complex Lipids Incorporation Membrane Fluidity Membrane Fluidity Complex Lipids->Membrane Fluidity Signaling Pathways Signaling Pathways Membrane Fluidity->Signaling Pathways

Caption: Metabolic pathway of stearoyl-CoA.

Hypothesized this compound Signaling

Hydroxyoctadecanoyl_CoA_Signaling 12-Hydroxystearic Acid 12-Hydroxystearic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 12-Hydroxystearic Acid->Acyl-CoA Synthetase Activation 12-HOA-CoA 12-HOA-CoA Acyl-CoA Synthetase->12-HOA-CoA Incorporation into Lipids Incorporation into Lipids 12-HOA-CoA->Incorporation into Lipids Receptor Interaction (e.g., PPARα) Receptor Interaction (e.g., PPARα) 12-HOA-CoA->Receptor Interaction (e.g., PPARα) Altered Membrane Properties Altered Membrane Properties Incorporation into Lipids->Altered Membrane Properties Downstream Signaling Downstream Signaling Altered Membrane Properties->Downstream Signaling Receptor Interaction (e.g., PPARα)->Downstream Signaling

Caption: Hypothesized signaling of 12-HOA-CoA.

Experimental Workflow: Comparative Analysis

Comparative_Analysis_Workflow cluster_0 Substrate Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Stearoyl-CoA Stearoyl-CoA Enzyme Kinetics Enzyme Kinetics Stearoyl-CoA->Enzyme Kinetics Membrane Interaction Membrane Interaction Stearoyl-CoA->Membrane Interaction Cellular Uptake & Metabolism Cellular Uptake & Metabolism Stearoyl-CoA->Cellular Uptake & Metabolism 12-HOA-CoA 12-HOA-CoA 12-HOA-CoA->Enzyme Kinetics 12-HOA-CoA->Membrane Interaction 12-HOA-CoA->Cellular Uptake & Metabolism Quantitative Data Tables Quantitative Data Tables Enzyme Kinetics->Quantitative Data Tables Membrane Interaction->Quantitative Data Tables Signaling Pathway Activation Signaling Pathway Activation Cellular Uptake & Metabolism->Signaling Pathway Activation Gene Expression Analysis Gene Expression Analysis Signaling Pathway Activation->Gene Expression Analysis Pathway Modeling Pathway Modeling Gene Expression Analysis->Pathway Modeling Quantitative Data Tables->Pathway Modeling

Caption: Workflow for comparative analysis.

Conclusion and Future Directions

The presence of a hydroxyl group on the acyl chain of this compound introduces significant physicochemical and, consequently, biological differences when compared to its non-hydroxylated counterpart, stearoyl-CoA. While stearoyl-CoA is a well-established component of mainstream lipid metabolism, the roles of 12-HOA-CoA are only beginning to be elucidated. The available evidence, primarily from studies on its precursor 12-HSA, suggests that this hydroxylated molecule may play important roles in modulating membrane properties and cellular signaling.

Future research should focus on several key areas:

  • Direct comparative studies: Head-to-head comparisons of the effects of 12-HOA-CoA and stearoyl-CoA on various cell types are needed to delineate their specific functions.

  • Enzyme identification: Identifying and characterizing the enzymes that synthesize and metabolize 12-HOA-CoA will be crucial for understanding its regulation and biological roles.

  • Signaling pathway elucidation: Further investigation is required to determine the specific signaling pathways modulated by 12-HOA-CoA and its downstream metabolites.

  • In vivo studies: Animal models will be essential to understand the physiological and pathophysiological relevance of 12-HOA-CoA in the context of metabolic diseases and other conditions.

By addressing these research gaps, a more complete picture of the biological significance of fatty acid hydroxylation will emerge, potentially opening new avenues for therapeutic intervention.

References

Validating the Subcellular Hub of 12-Hydroxyoctadecanoyl-CoA Biosynthesis: A Comparative Guide to Localization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise subcellular location of metabolic pathways is paramount to understanding cellular function and identifying novel therapeutic targets. The biosynthesis of 12-hydroxyoctadecanoyl-CoA (12-HOA-CoA), a critical lipid mediator, is a pathway of significant interest. Preliminary evidence suggests a two-step synthesis involving the hydroxylation of stearic acid to 12-hydroxystearic acid, likely by a cytochrome P450 enzyme, followed by its activation to 12-HOA-CoA by an acyl-CoA synthetase. The primary candidate organelles for this pathway are the endoplasmic reticulum (ER), mitochondria, and peroxisomes.

This guide provides a comprehensive comparison of key experimental methodologies to validate the subcellular localization of the enzymes responsible for 12-HOA-CoA biosynthesis. We present detailed protocols, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Subcellular Localization Methods

Choosing the right method to determine a protein's subcellular location is critical and depends on various factors, including the desired resolution, the nature of the protein, and the available resources. Below is a comparative summary of four widely used techniques.

Method Principle Resolution Throughput Key Advantages Key Disadvantages
Subcellular Fractionation & Western Blot Physical separation of organelles by differential and density gradient centrifugation, followed by immunoblotting for the protein of interest and organelle-specific markers.Low (organelle level)Low to MediumProvides biochemical evidence of protein presence in a specific organelle; allows for downstream functional assays on isolated organelles.Potential for cross-contamination between fractions; protein may be redistributed during fractionation; loss of spatial context within the cell.[1][2]
Immunofluorescence Microscopy In situ visualization of the protein using specific antibodies tagged with fluorophores, often co-localized with fluorescently labeled organelle markers.High (sub-organelle level)HighPreserves cellular architecture and provides spatial context; allows for single-cell analysis and observation of dynamic changes.Antibody specificity is crucial; fixation and permeabilization can create artifacts; resolution is limited by the diffraction of light.
Proximity Ligation Assay (PLA) In situ detection of two molecules within close proximity (<40 nm) using antibodies conjugated to DNA oligonucleotides that are ligated and amplified if the targets are nearby.Very High (molecular proximity)MediumDetects interactions between proteins on different organelles (e.g., ER-peroxisome contacts); provides spatial information about organelle interactions.[3][4][5]Requires specific pairs of primary antibodies from different species; can be technically challenging to optimize; provides information on proximity, not direct interaction.[4]
Proximity Labeling (e.g., APEX2, TurboID) A genetically encoded enzyme (e.g., APEX2, TurboID) fused to the protein of interest biotinylates nearby proteins, which are then identified by mass spectrometry.High (nanometer scale)HighProvides an unbiased snapshot of the protein's microenvironment; can identify transient or weak interactions; applicable in living cells.[6][7]Potential for labeling of non-specific proteins due to the diffusion of reactive intermediates; requires genetic modification of cells; data analysis can be complex.[7]

Signaling Pathway and Experimental Workflows

To visualize the hypothetical biosynthesis of 12-HOA-CoA and the workflows of the validation methods, the following diagrams are provided.

cluster_0 Endoplasmic Reticulum / Mitochondria cluster_1 Peroxisome Stearic Acid Stearic Acid CYP450 Cytochrome P450 (Fatty Acid Hydroxylase) Stearic Acid->CYP450 12-Hydroxystearic Acid 12-Hydroxystearic Acid ACSL Acyl-CoA Synthetase 12-Hydroxystearic Acid->ACSL 12-Hydroxystearic Acid_transport 12-Hydroxystearic Acid 12-Hydroxystearic Acid->12-Hydroxystearic Acid_transport Transport 12-HOA-CoA 12-HOA-CoA CYP450->12-Hydroxystearic Acid ACSL->12-HOA-CoA ACSL_peroxi Acyl-CoA Synthetase 12-HOA-CoA_peroxi 12-HOA-CoA ACSL_peroxi->12-HOA-CoA_peroxi 12-Hydroxystearic Acid_transport->ACSL_peroxi cluster_SF Subcellular Fractionation Workflow Cell_Lysis Cell Lysis (Homogenization) Differential_Centrifugation Differential Centrifugation Cell_Lysis->Differential_Centrifugation Density_Gradient Density Gradient Centrifugation Differential_Centrifugation->Density_Gradient Fraction_Collection Fraction Collection Density_Gradient->Fraction_Collection Western_Blot Western Blot Analysis Fraction_Collection->Western_Blot Organelle_Markers Probe with Antibodies: 1. Protein of Interest 2. ER Marker (e.g., Calnexin) 3. Mito Marker (e.g., COX IV) 4. Peroxisome Marker (e.g., PMP70) Western_Blot->Organelle_Markers cluster_IF Immunofluorescence Workflow Cell_Fixation Cell Fixation & Permeabilization Primary_Ab Incubate with Primary Antibodies (anti-Protein of Interest & anti-Organelle Marker) Cell_Fixation->Primary_Ab Secondary_Ab Incubate with Fluorophore-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Imaging Confocal Microscopy Secondary_Ab->Imaging Analysis Co-localization Analysis Imaging->Analysis cluster_PLA Proximity Ligation Assay Workflow PLA_Fix_Perm Cell Fixation & Permeabilization PLA_Primary_Ab Incubate with Primary Antibodies (e.g., anti-PMP70 & anti-Calnexin) PLA_Fix_Perm->PLA_Primary_Ab PLA_Probes Add PLA Probes (Oligonucleotide-conjugated secondary Abs) PLA_Primary_Ab->PLA_Probes Ligation Ligation to form circular DNA PLA_Probes->Ligation Amplification Rolling Circle Amplification Ligation->Amplification Detection Hybridize with Fluorescent Probes Amplification->Detection PLA_Imaging Fluorescence Microscopy & Analysis Detection->PLA_Imaging cluster_PL Proximity Labeling (APEX2/TurboID) Workflow Transfection Transfect cells with construct (Protein of Interest-APEX2/TurboID) Labeling Incubate with Biotin Substrate (and H2O2 for APEX2) Transfection->Labeling Cell_Harvest Cell Harvest & Lysis Labeling->Cell_Harvest Affinity_Purification Streptavidin Affinity Purification of Biotinylated Proteins Cell_Harvest->Affinity_Purification MS_Analysis Mass Spectrometry Analysis Affinity_Purification->MS_Analysis Data_Analysis Identify Enriched Proteins MS_Analysis->Data_Analysis

References

Comparative Transcriptomics of Plants with Altered 12-Hydroxyoctadecanoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of plants engineered to produce 12-hydroxyoctadecanoyl-CoA reveals a coordinated upregulation of fatty acid synthesis and modification pathways, alongside intriguing alterations in broader cellular signaling. This guide provides a comparative analysis of gene expression changes, detailed experimental protocols, and the signaling pathways implicated in the accommodation of this unusual fatty acid.

For researchers in plant biology, biotechnology, and drug development, understanding the genetic and metabolic consequences of introducing novel fatty acids into a plant system is paramount. The production of this compound, the activated form of ricinoleic acid, in non-native plants offers a unique model to study these perturbations. This guide synthesizes transcriptomic data from studies on plants engineered to produce hydroxy fatty acids (HFAs), primarily through the expression of the fatty acid hydroxylase from Ricinus communis (castor bean), the FAH12 enzyme.

Quantitative Gene Expression Analysis

Transcriptomic studies of plants producing ricinoleic acid, such as transgenic Arabidopsis thaliana and Camelina sativa, alongside natural producers like castor bean, consistently show significant changes in the expression of genes involved in lipid metabolism. The following table summarizes the key genes and their expression patterns in HFA-accumulating seeds compared to their wild-type counterparts.

Gene CategoryGene Name/FamilyOrganism(s)Typical Expression Change in HFA-Producing PlantsPutative Function
Fatty Acid Synthesis Acetyl-CoA Carboxylase (ACCase)Ricinus communisUpregulatedCatalyzes the first committed step in fatty acid synthesis.
Ketoacyl-ACP Synthase (KAS)Ricinus communis, Physaria fendleriUpregulatedElongation of the fatty acid chain.
Stearoyl-ACP Desaturase (SAD)Ricinus communisUpregulatedIntroduces the first double bond in stearic acid to form oleic acid.
Fatty Acid Modification Fatty Acid Hydroxylase 12 (FAH12)Transgenic Arabidopsis, CamelinaHighly Expressed (transgene)Hydroxylates oleic acid to form ricinoleic acid.
Fatty Acid Desaturase 2 (FAD2)Ricinus communis, Transgenic ArabidopsisDownregulated/UpregulatedDesaturates oleic acid to linoleic acid. Expression is sometimes repressed to increase oleic acid substrate for FAH12.
Fatty Acid Elongase (FAE)Physaria fendleri, Paysonia auriculataUpregulatedElongates fatty acid chains.
Triacylglycerol (TAG) Assembly Diacylglycerol Acyltransferase (DGAT)Ricinus communis, Transgenic ArabidopsisUpregulated (especially specific isoforms)Catalyzes the final step in TAG synthesis.
Phospholipid:Diacylglycerol Acyltransferase (PDAT)Ricinus communisUpregulatedTransfers an acyl group from a phospholipid to diacylglycerol to form TAG.
Lysophosphatidic Acid Acyltransferase (LPAAT)Ricinus communisUpregulatedAcylates lysophosphatidic acid to form phosphatidic acid.
Lipid Transport & Trafficking Acyl-CoA-Binding Proteins (ACBP)Ricinus communisUpregulatedBinds and transports acyl-CoA esters.
Lipid Transfer Proteins (LTP)Not explicitly detailed in reviewed literatureLikely modulatedInvolved in the transfer of lipids between membranes.
Transcription Factors WRINKLED1 (WRI1)Ricinus communisUpregulatedMaster regulator of fatty acid biosynthesis.
LEAFY COTYLEDON1/2 (LEC1/2)Ricinus communisUpregulatedRegulates seed development and storage compound accumulation.
FUSCA3 (FUS3)Ricinus communisUpregulatedA B3-domain transcription factor involved in seed maturation.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the comparative transcriptomic analysis of HFA-producing plants.

Plant Transformation for HFA Production
  • Vector Construction : The coding sequence of the Ricinus communis oleoyl-12-hydroxylase (RcFAH12) is typically cloned into a plant expression vector under the control of a seed-specific promoter, such as the napin or phaseolin (B10852554) promoter, to ensure expression is targeted to the developing seeds.

  • Transformation : Agrobacterium tumefaciens-mediated floral dip transformation is a common method for generating transgenic Arabidopsis thaliana and Camelina sativa.

  • Selection of Transgenic Plants : Transgenic plants are selected using a selectable marker, such as resistance to an antibiotic or herbicide, and confirmed by PCR and Southern blot analysis.

  • Fatty Acid Analysis : The fatty acid composition of seeds from transgenic and wild-type plants is determined by gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).

RNA Sequencing (RNA-Seq)
  • RNA Extraction : Total RNA is extracted from developing seeds at a stage of high lipid accumulation (e.g., 10-15 days after flowering) using a commercial kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation : mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then subjected to end-repair, A-tailing, and adapter ligation.

  • Sequencing : The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

  • Data Analysis : Raw sequencing reads are quality-controlled and trimmed. The clean reads are then mapped to the reference genome of the plant species. Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differentially expressed genes (DEGs) between transgenic and wild-type samples are identified using statistical packages like DESeq2 or edgeR.

Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis : First-strand cDNA is synthesized from total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design : Gene-specific primers are designed for the target genes and a reference gene (e.g., actin or ubiquitin) for normalization.

  • qRT-PCR Reaction : The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis : The relative expression of target genes is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The introduction of this compound and its incorporation into lipids can trigger cellular responses that go beyond simple metabolic adjustments. The transcriptomic data suggests the involvement of several signaling pathways.

Signaling_Pathways cluster_0 Upstream Signals cluster_1 Transcriptional Regulation cluster_2 Downstream Metabolic Pathways cluster_3 Potential Stress Signaling Altered_12_OH_Acyl_CoA Increased this compound and Ricinoleic Acid-containing Lipids WRI1 WRI1 Altered_12_OH_Acyl_CoA->WRI1 Activates LEC1_2 LEC1/2 Altered_12_OH_Acyl_CoA->LEC1_2 Activates FUS3 FUS3 Altered_12_OH_Acyl_CoA->FUS3 Activates ER_Stress ER Stress Response Altered_12_OH_Acyl_CoA->ER_Stress May Induce Oxidative_Stress Oxidative Stress Response Altered_12_OH_Acyl_CoA->Oxidative_Stress May Induce FA_Synthesis Fatty Acid Biosynthesis WRI1->FA_Synthesis Upregulates LEC1_2->FA_Synthesis Upregulates TAG_Assembly Triacylglycerol Assembly LEC1_2->TAG_Assembly Upregulates FUS3->FA_Synthesis Upregulates FUS3->TAG_Assembly Upregulates FA_Synthesis->TAG_Assembly Provides Substrates Lipid_Trafficking Lipid Trafficking TAG_Assembly->Lipid_Trafficking Provides Products Experimental_Workflow cluster_0 Plant Material cluster_1 Sample Collection & Preparation cluster_2 Transcriptomic Analysis cluster_3 Data Interpretation WT Wild-Type Plant Seeds Collect Developing Seeds WT->Seeds TG Transgenic Plant (Expressing FAH12) TG->Seeds RNA_Extraction Total RNA Extraction Seeds->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Mapping, Quantification, DEG Identification) RNA_Seq->Bioinformatics qRT_PCR qRT-PCR Validation Bioinformatics->qRT_PCR Select DEGs for Pathway_Analysis Pathway Enrichment Analysis Bioinformatics->Pathway_Analysis Network_Analysis Gene Co-expression Network Analysis Bioinformatics->Network_Analysis

A Researcher's Guide to Assessing Enzyme Substrate Specificity in Hydroxy Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a comparison guide on assessing the substrate specificity of enzymes involved in hydroxy fatty acid metabolism.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies used to determine the substrate specificity of enzymes crucial to hydroxy fatty acid (HFA) metabolism. Understanding which fatty acids an enzyme preferentially modifies is fundamental for elucidating metabolic pathways, developing novel therapeutics, and engineering biocatalysts. We will explore common experimental protocols, compare analytical techniques, and present data in a clear, structured format.

Key Enzymes in Hydroxy Fatty Acid Metabolism

HFAs are produced by the enzymatic oxidation of fatty acids. Several enzyme families are responsible for this process, each with distinct mechanisms and substrate preferences. The primary enzymes include Cytochrome P450s (CYPs), lipoxygenases (LOXs), and various hydroxylases. Their specificity can be influenced by the fatty acid's chain length, degree of unsaturation, and the position of existing double bonds.[1][2]

Enzyme FamilyTypical SubstratesProductsKey Characteristics
Cytochrome P450s (CYP) Saturated and unsaturated long-chain fatty acids (C12-C22)ω- and (ω-1, -2, -3) hydroxy fatty acidsOften require redox partners for activity; can exhibit high regio- and stereo-specificity.[1][3]
Lipoxygenases (LOX) Polyunsaturated fatty acids (e.g., arachidonic, linoleic acid)Monohydroxy and dihydroxy fatty acids (e.g., HETEs)Typically incorporate molecular oxygen; specificity is often directed by the position of double bonds.[1][2]
Diol Synthases (DOS) Unsaturated fatty acidsDi-hydroxy fatty acidsCan be natural fusion proteins containing a redox partner.[1]
Fatty Acid Hydratases Unsaturated fatty acidsMonohydroxy fatty acidsCatalyze the addition of water across a double bond.[1]

Experimental Workflow for Assessing Substrate Specificity

The determination of enzyme specificity follows a multi-step process, from reaction setup to sophisticated analytical measurement and data interpretation. The general workflow involves incubating the purified enzyme with a panel of potential fatty acid substrates and quantifying the resulting HFA products.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Enzyme Enzyme Purification & Characterization Incubation Enzymatic Reaction (Incubate Enzyme + Substrate) Enzyme->Incubation Substrates Substrate Library (Various Fatty Acids) Substrates->Incubation Quench Quench Reaction (e.g., Acidification, Solvent) Incubation->Quench Extraction Product Extraction Quench->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS, GC-MS) Extraction->Analysis Direct Analysis (e.g., LC-MS) Derivatization->Analysis Quantification Product Identification & Quantification Analysis->Quantification Kinetics Determination of Kinetic Parameters (kcat, Km, kcat/Km) Quantification->Kinetics

Caption: General experimental workflow for determining enzyme substrate specificity.

Comparative Analysis of Key Methodologies

The choice of analytical technique is critical for accurately quantifying the products of enzymatic reactions. The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), often used in combination (GC-MS, LC-MS).[4][5][6]

TechniquePrincipleAdvantagesDisadvantagesBest For
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interaction with a stationary phase.[7]High resolution for separating similar fatty acid isomers. Robust and widely available.[5]Requires chemical derivatization (e.g., methylation to FAMEs) to make fatty acids volatile. High temperatures can degrade sensitive compounds.[4][7]Routine analysis of a known range of stable fatty acids (C14-C24).[4]
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase.[8]Operates at ambient temperatures, protecting heat-sensitive HFAs. Excellent for preparative separation and analysis of polar compounds.[5]Can have lower resolution for certain isomers compared to capillary GC. Detection may require derivatization for sensitivity.[8]Analysis of thermally unstable HFAs and separation of geometric (cis/trans) isomers.[5][8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for identification and quantification.[9]High sensitivity and specificity. Provides structural information for product identification. Enables multiplexed assays to test many substrates at once.[10][11][12]Can be subject to matrix effects and ion suppression. Instrumentation is complex and expensive.Definitive identification of novel products and high-throughput screening of substrate libraries.[10][13]

Experimental Protocols

Below are detailed protocols for key stages of the assessment process.

A. Protocol: General Enzyme Kinetic Assay

This protocol describes a standard approach to measure enzyme activity with a single substrate. The procedure is repeated for each substrate in the library.

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction buffer containing the purified enzyme at a final concentration determined by preliminary activity assays.

  • Pre-incubation : Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiation : Start the reaction by adding the fatty acid substrate to a final concentration. For determining kinetic parameters like Km and Vmax, a range of substrate concentrations should be used.[14]

  • Incubation : Incubate the reaction for a predetermined time, ensuring the product formation is within the linear range. This is often determined via a time-course experiment.[15]

  • Termination : Stop the reaction by adding a quenching solution, such as 2 volumes of cold ethyl acetate (B1210297) or by acidifying with formic acid.

  • Extraction : Add an internal standard for quantification. Extract the hydroxy fatty acid products from the aqueous mixture, often using a nonpolar solvent like ethyl acetate or hexane.

  • Drying and Reconstitution : Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried residue in a suitable solvent for analysis (e.g., methanol (B129727) for LC-MS).

  • Analysis : Analyze the sample using LC-MS or GC-MS to identify and quantify the product.

B. Protocol: Multiplexed Substrate Specificity Assay via ESI-MS

This advanced method allows for the simultaneous assessment of multiple substrates, significantly increasing throughput.[10][12]

  • Substrate Cocktail : Prepare a single reaction mixture containing a cocktail of all competing fatty acid substrates. Ensure the concentrations are appropriate for the enzyme's expected kinetic range.

  • Enzymatic Reaction : Initiate the reaction by adding the enzyme to the substrate cocktail and incubate under optimal conditions.

  • Time-Point Sampling : Collect aliquots from the reaction at several time points (e.g., 0, 2, 5, 10, 20 minutes).

  • Quenching and Extraction : Immediately quench the reaction in each aliquot and extract the products as described in the general protocol.

  • ESI-MS Analysis : Analyze each sample directly using Electrospray Ionization Mass Spectrometry (ESI-MS). The high specificity of MS allows for the simultaneous detection and quantification of multiple distinct HFA products in a single run.[12]

  • Data Analysis : Calculate the rate of formation for each product. The relative rates directly reflect the enzyme's specificity constant (kcat/Km) for each competing substrate.[11]

Data Presentation and Interpretation

Quantitative data from kinetic assays should be summarized to facilitate comparison. The specificity constant (kcat/Km) is the most effective metric for comparing an enzyme's preference for different substrates.

Table: Substrate Specificity of a Hypothetical Fatty Acid Hydroxylase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity (%)
Myristic Acid (14:0)50102.0 x 10⁵25
Palmitic Acid (16:0)25208.0 x 10⁵100
Stearic Acid (18:0)100151.5 x 10⁵19
Oleic Acid (18:1)30186.0 x 10⁵75
Linoleic Acid (18:2)15053.3 x 10⁴4

This table clearly shows that the enzyme has the highest catalytic efficiency for Palmitic Acid.

Visualizing Metabolic Relationships

Diagrams are essential for illustrating the role of enzymes within metabolic pathways.

G cluster_pathway Hydroxy Fatty Acid Synthesis Pathways PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) LOX Lipoxygenase (LOX) PUFA->LOX SFA Saturated Fatty Acid (e.g., Palmitic Acid) CYP Cytochrome P450 (CYP) SFA->CYP HETE Monohydroxy FA (e.g., 5-HETE) LOX->HETE omega_HFA ω-Hydroxy FA CYP->omega_HFA

Caption: Simplified pathways showing distinct enzyme families acting on different substrates.

References

Safety Operating Guide

Navigating the Safe Disposal of 12-Hydroxyoctadecanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of biochemistry and drug development, the proper handling and disposal of specialized reagents like 12-hydroxyoctadecanoyl-CoA is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Safety and Handling Principles

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All procedures involving solid forms of this reagent should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

For clarity, the key quantitative parameters relevant to the disposal protocol are summarized below.

ParameterValue/InstructionSource
Initial Dilution of WasteDilute with an equal volume of waterInferred from similar protocols
Neutralizing Agent (Base)1 M Sodium Hydroxide (NaOH)[2]
Neutralizing Agent (Acid)1 M Hydrochloric Acid (HCl)[2]
Final pH Range for Neutralization6.0 - 8.0[2]
Oxidizing Agent for Odor ControlCommercial bleach (5-6% sodium hypochlorite)[2]

Experimental Protocol: Chemical Deactivation and Disposal

The recommended procedure for the disposal of this compound involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, yielding 12-hydroxystearate and coenzyme A. The resulting free thiol group from coenzyme A can then be oxidized to mitigate its potential odor before final disposal as hazardous waste.

Materials:

  • This compound waste solution (aqueous)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Commercial bleach solution (e.g., 5-6% sodium hypochlorite)

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers or flasks

  • Magnetic stir bar and stir plate

  • Labeled hazardous waste container

Procedure:

  • Preparation and Dilution: In a chemical fume hood, carefully transfer the aqueous waste solution containing this compound into a suitably sized beaker. If the solution is concentrated, dilute it with an equal volume of water to better control the hydrolysis reaction.

  • Alkaline Hydrolysis: While stirring the solution, slowly add 1 M NaOH solution. The addition of a strong base will initiate the hydrolysis of the thioester bond. Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is stable in the range of 12-13. Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.

  • Neutralization: After hydrolysis, neutralize the solution by slowly adding 1 M HCl while continuously stirring. The goal is to bring the pH of the solution to a neutral range of 6.0 - 8.0. Exercise caution as neutralization reactions can generate heat.

  • Odor Control (if necessary): The hydrolysis of coenzyme A releases a free thiol group, which can have a strong odor. To mitigate this, add a small amount of commercial bleach solution (approximately 1-2 mL per 100 mL of waste solution) to oxidize the thiol. Stir for an additional 15-20 minutes.

  • Final Waste Collection: Once the deactivation and neutralization are complete, transfer the final solution into a designated hazardous waste container. Ensure the container is clearly and accurately labeled with its contents (e.g., "Neutralized this compound waste, containing sodium 12-hydroxystearate and oxidized coenzyme A degradation products in aqueous solution").

  • Disposal: Store the sealed hazardous waste container in a designated secondary containment area. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[2][3] Do not pour the untreated or treated waste down the drain.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal A This compound Waste Solution B Dilute with Water A->B C Add 1M NaOH (to pH 12-13) Initiate Hydrolysis B->C D Neutralize with 1M HCl (to pH 6-8) C->D E Add Bleach for Odor Control (Optional) D->E F Transfer to Labeled Hazardous Waste Container E->F G Store in Secondary Containment F->G H Contact EHS for Pickup and Disposal G->H

Caption: Workflow for the safe deactivation and disposal of this compound.

By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, upholding the highest standards of safety and environmental responsibility.

References

Personal protective equipment for handling 12-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When working with 12-hydroxyoctadecanoyl-CoA, which is likely a solid, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for tasks with a higher risk of splashes or particle generation.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are generally suitable for incidental contact.[2] For prolonged handling, consider more robust gloves and consult manufacturer compatibility data.
Body Protection Laboratory Coat or Protective Work ClothingA standard lab coat should be worn to prevent skin exposure.[2]
Respiratory Protection Dust Mask (N95 or equivalent)Recommended when handling the solid form to avoid inhalation of dust particles.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid compound.

  • Prevent contact with skin and eyes by consistently wearing the recommended PPE.[1][2]

  • After handling, wash hands thoroughly with soap and water.[2]

  • Contaminated clothing should be removed and washed before reuse.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • For long-term stability, it is recommended to store this compound and other long-chain fatty acyl-CoAs in a frozen state, typically at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles.

  • Keep away from oxidizing agents and sources of ignition.[1]

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations.

Waste Characterization:

  • While not classified as a hazardous substance under GHS, it is prudent to treat it as chemical waste.

  • All waste materials, including empty containers, contaminated gloves, and other disposable labware, should be collected in a designated and properly labeled hazardous waste container.

Disposal Procedure:

  • Collection: Place all solid waste and any solutions containing this compound into a clearly labeled, sealed container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and any associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Review Safety Data Sheet (or equivalent safety information) B Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves - Dust Mask A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to Handling D Weigh and handle solid compound carefully to avoid dust generation C->D E Prepare solutions as required D->E F Decontaminate work surfaces E->F After Experiment J Store remaining compound in a tightly sealed container E->J Store Remainder G Dispose of waste in a labeled hazardous waste container F->G H Remove and dispose of contaminated PPE G->H I Wash hands thoroughly H->I K Place in a designated cold storage location (-20°C or -80°C) J->K

Figure 1. A workflow diagram illustrating the procedural steps for the safe handling of this compound.

References

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